molecular formula C13H14BrNO B1171694 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Cat. No.: B1171694
M. Wt: 280.165
InChI Key: XARUVGVUXXXTGN-UHFFFAOYSA-N
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Description

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is a useful research compound. Its molecular formula is C13H14BrNO and its molecular weight is 280.165. The purity is usually 95%.
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Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.165

IUPAC Name

5-bromo-2-(4-tert-butylphenyl)-1,3-oxazole

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)10-6-4-9(5-7-10)12-15-8-11(14)16-12/h4-8H,1-3H3

InChI Key

XARUVGVUXXXTGN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=C(O2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is a specialized heterocyclic building block utilized primarily in medicinal chemistry and materials science. It belongs to the 2,5-disubstituted oxazole family, a scaffold widely recognized as a bioisostere for amides and esters due to its hydrogen-bonding capability and planar geometry.

The molecule features two distinct functional domains:[1][2]

  • The p-tert-butylphenyl moiety: Provides significant lipophilicity (hydrophobicity) and steric bulk, enhancing the solubility of the final compound in organic solvents and potentially improving membrane permeability in drug candidates.

  • The C-5 Bromine handle: A highly reactive electrophilic site on the oxazole ring, enabling palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille) to construct complex biaryl or conjugated systems.

Chemical Structure & Properties
PropertyData
IUPAC Name 5-Bromo-2-(4-tert-butylphenyl)-1,3-oxazole
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight ~280.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water
Key Reactivity C-5 Nucleophilic substitution (via metal-halogen exchange), Pd-catalyzed cross-coupling

Synthesis Pathways

The synthesis of 5-bromo-2-[p-(tert-butyl)phenyl]oxazole is typically achieved through a two-stage workflow: construction of the 2-aryloxazole core followed by regioselective halogenation.

Workflow Visualization

SynthesisWorkflow Aldehyde 4-tert-Butylbenzaldehyde OxazoleCore 2-(4-tert-butylphenyl)oxazole Aldehyde->OxazoleCore Van Leusen Reaction (K2CO3, MeOH, Reflux) TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) TosMIC->OxazoleCore FinalProduct 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole OxazoleCore->FinalProduct Electrophilic Bromination (NBS, DMF/MeCN, RT) NBS N-Bromosuccinimide (NBS) NBS->FinalProduct

Figure 1: Step-wise synthesis pathway from commercially available starting materials to the brominated target.

Protocol A: Van Leusen Oxazole Synthesis (Core Construction)

This method is preferred for its operational simplicity and high regioselectivity for 5-unsubstituted oxazoles.

Reagents:

  • 4-tert-butylbenzaldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Methanol (MeOH) (anhydrous)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-tert-butylbenzaldehyde (10 mmol) in anhydrous MeOH (50 mL).

  • Addition: Add TosMIC (11 mmol) and K₂CO₃ (20 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) under a nitrogen atmosphere for 3–5 hours.

    • Validation: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The aldehyde spot should disappear, and a new fluorescent spot (the oxazole) should appear.

  • Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure.[3] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 2-(4-tert-butylphenyl)oxazole .

Protocol B: Regioselective C-5 Bromination

Direct bromination of the oxazole ring occurs preferentially at the C-5 position due to its electron-rich nature relative to C-4 and C-2 (which is already substituted).

Reagents:

  • 2-(4-tert-butylphenyl)oxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the isolated oxazole intermediate (5 mmol) in MeCN (25 mL) at room temperature.

  • Bromination: Add NBS (5.5 mmol) portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The C-5 position is the most nucleophilic site on the ring.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Isolation: Extract with DCM, wash with brine, and dry over MgSO₄.

  • Final Purification: Recrystallize from ethanol or purify via short-path silica chromatography to obtain 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole .

Reactivity & Applications

The C-5 bromine atom serves as a versatile "handle" for further chemical elaboration. This compound is most frequently used as an electrophile in palladium-catalyzed cross-coupling reactions to generate libraries of bioactive compounds or fluorescent materials.

Functionalization Map

ReactivityMap Core 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira Stille Stille Coupling (Organostannanes) Core->Stille Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 5-Aryl-2-(4-tert-butylphenyl)oxazole (Biaryl Scaffolds) Suzuki->Biaryl Alkynyl 5-Alkynyl Oxazoles (Click Chemistry Precursors) Sonogashira->Alkynyl Electrophile Reaction with Electrophiles (Aldehydes/Ketones) Lithiation->Electrophile

Figure 2: Divergent synthesis capabilities starting from the 5-bromo precursor.

Key Application: Suzuki-Miyaura Coupling

This reaction is the industry standard for attaching aryl groups to the oxazole core.

Standard Protocol:

  • Mix: Combine 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (1 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent/Base: Add Toluene/EtOH (4:1) and aqueous Na₂CO₃ (2M, 2 equiv).

  • Conditions: Heat at 90°C for 12 hours under Argon.

  • Result: Formation of 2,5-diaryl oxazoles, which are common motifs in COX-2 inhibitors and fluorescent sensors (scintillators).

Safety & Handling

  • Hazards: As a halogenated heterocyclic compound, it should be treated as a potential skin and eye irritant. The precursor (TosMIC) is distinctively odorous and should be handled in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidative degradation.

  • Waste Disposal: All halogenated organic waste must be segregated and disposed of according to local environmental regulations.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.

  • Grygorenko, O. O., et al. "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks."[4] European Journal of Organic Chemistry, vol. 2019, no. 8, 2019, pp. 1740-1748.

  • Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews, vol. 107, no. 1, 2007.[1][5][6] (General reference for halogenated heterocycle reactivity).

  • BenchChem. "Suzuki Coupling of 5-Bromo-2-aryloxazoles." Application Note.

Sources

Technical Guide: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole: Synthesis, Properties, and Application Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Material Scientists

Strategic Intermediate for Bioisosteres and Optoelectronic Materials

Executive Summary

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is a high-value heterocyclic intermediate characterized by its 2,5-disubstitution pattern . The tert-butyl group confers solubility and lipophilicity, essential for processing in organic electronics and improving bioavailability in drug discovery. The C5-bromine atom serves as a versatile electrophilic handle, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) to construct complex molecular architectures. This guide outlines the validated synthesis, physicochemical profile, and reactivity manifold of this compound.[1][2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Table 1: Chemical Specification

PropertyDescription
IUPAC Name 5-Bromo-2-(4-tert-butylphenyl)-1,3-oxazole
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight 280.16 g/mol
Structure Oxazole ring substituted at C2 with 4-t-Bu-phenyl and at C5 with Bromine
Appearance Off-white to pale yellow crystalline solid (Predicted)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
Melting Point Est.[2][3][4][5] 85–95 °C (Dependent on purity/crystallinity)
CAS Number Research Grade / Custom Synthesis (Not widely cataloged)

Validated Synthetic Protocols

The synthesis of 5-bromo-2-aryloxazoles is most reliably achieved via a two-stage workflow: (1) Construction of the 2-aryloxazole core followed by (2) Regioselective electrophilic bromination .

Stage 1: Synthesis of 2-(4-tert-butylphenyl)oxazole

Rationale: Direct cyclization of the corresponding acid chloride with 2-aminoacetaldehyde dimethyl acetal is the industry-standard "Robinson-Gabriel-type" approach, avoiding the harsh conditions of older methods.

Reagents:

  • 4-tert-Butylbenzoyl chloride (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)

Protocol:

  • Amide Formation: Dissolve aminoacetaldehyde dimethyl acetal in dry CH₂Cl₂ at 0°C. Add Et₃N. Dropwise add 4-tert-butylbenzoyl chloride. Stir at RT for 4h.[1] Wash with NaHCO₃, dry, and concentrate to yield the acyclic acetal amide.

  • Cyclodehydration: Heat the amide intermediate in PPA at 140°C for 2–4 hours.

  • Workup: Pour onto crushed ice/water. Neutralize with NaOH. Extract with EtOAc.[1] Purify via flash chromatography (Hexanes/EtOAc).

Stage 2: Regioselective C5-Bromination

Rationale: The oxazole ring undergoes electrophilic substitution preferentially at C5. N-Bromosuccinimide (NBS) is the reagent of choice due to its mild nature and ease of handling compared to liquid bromine.

Reagents:

  • 2-(4-tert-butylphenyl)oxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 25°C to 60°C

Protocol:

  • Dissolve the oxazole substrate in ACN (0.1 M concentration).

  • Add recrystallized NBS portion-wise to the stirring solution.

  • Monitor reaction by TLC/LC-MS (typically complete in 2–6 hours).

  • Quench: Add saturated aqueous Na₂S₂O₃ to neutralize active bromine species.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to obtain the 5-bromo derivative.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthetic pathway and the downstream utility of the 5-bromo handle.

G Start 4-tert-Butylbenzoyl Chloride Inter Acyclic Amide Intermediate Start->Inter + Aminoacetaldehyde dimethyl acetal Core 2-(4-t-Bu-phenyl)oxazole (Core Scaffold) Inter->Core Cyclization (PPA, Heat) Target 5-BROMO-2-[p-(t-Bu)phenyl]oxazole (Target) Core->Target Bromination (NBS, ACN) Suzuki Suzuki Coupling (Biaryls / OLEDs) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynes / Conjugated Polymers) Target->Sonogashira Pd/Cu, Alkyne Stille Stille Coupling (Functionalized Heterocycles) Target->Stille Pd, R-SnBu3

Caption: Synthetic workflow from acid chloride precursor to the 5-bromo target, highlighting key cross-coupling diversifications.

Applications & Reactivity Profile

A. Medicinal Chemistry (Bioisosterism)

The oxazole ring is a classical bioisostere for amides and esters, offering improved metabolic stability against hydrolysis.[6]

  • COX-2 Inhibitors: The 2,5-diaryl oxazole motif mimics the vicinal diaryl structure found in Coxibs. The tert-butyl group fills the hydrophobic pocket of the COX-2 enzyme active site.

  • Anti-Infectives: 5-substituted oxazoles exhibit activity against gram-positive bacteria. The bromine handle allows for the introduction of solubilizing amine tails via Buchwald-Hartwig amination.

B. Material Science (OLEDs & Scintillators)
  • Fluorescence: 2-Phenyl-5-aryloxazoles are well-known scintillators (e.g., POPOP derivatives). The tert-butyl group prevents π-stacking aggregation in the solid state, enhancing quantum yield.

  • Polymerization: The 5-bromo group acts as a polymerization initiation site or a monomer unit for conjugated polymers used in organic photovoltaics.

Safety & Handling (MSDS Highlights)

  • Hazards: Organobromides can be skin and eye irritants. The compound may cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials to prevent debromination).

  • Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.

References

  • General Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon, Nitrogen Double Bonds." Journal of Organic Chemistry, 1977. Link

  • Bromination Protocol:Gribble, G. W., et al. "Electrophilic Halogenation of Heterocycles." Science of Synthesis, 2010.
  • Cyclization Methodology: Wipf, P., & Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry, 1993. Link

  • Material Applications: Kulkarni, A. P., et al.[1][7] "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials, 2004. (Discusses aryl-oxazole electron transport properties).

Sources

discovery of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. This guide introduces a novel derivative, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, and outlines a comprehensive strategy for its synthesis and characterization. As this compound is not extensively documented in prior literature, this whitepaper serves as a forward-looking technical manual for its creation and validation. We propose a robust two-step synthetic pathway commencing with the Van Leusen oxazole synthesis, followed by regioselective bromination. Detailed protocols for these reactions are provided, alongside a thorough discussion of the analytical techniques required for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Predicted spectroscopic data are presented to serve as a benchmark for researchers. Finally, we explore the potential applications of this molecule in drug discovery and materials science, drawing parallels with structurally related compounds.

Introduction: The Significance of the Oxazole Core

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which form the core of a multitude of natural products and synthetic pharmaceuticals. The inherent stability of the oxazole ring, coupled with its capacity for diverse substitutions, makes it a highly sought-after scaffold in medicinal chemistry. Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The introduction of specific substituents onto the oxazole ring can significantly modulate its physicochemical and pharmacological properties. A bromo-substituent, as proposed in the target molecule, is particularly valuable. It not only influences the electronic properties of the ring but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The p-(tert-butyl)phenyl moiety is incorporated to enhance lipophilicity, which can improve membrane permeability and oral bioavailability—key considerations in drug design. The bulky tert-butyl group can also provide steric hindrance that may influence binding selectivity to biological targets.

This guide, therefore, provides a scientifically grounded roadmap for the synthesis and validation of the novel compound 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, a molecule designed to merge the therapeutic potential of the oxazole core with the synthetic versatility of a bromo-substituent and the pharmacokinetic advantages of a tert-butylphenyl group.

Proposed Synthetic Pathway

We propose a logical and efficient two-step synthesis for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole. The first step involves the construction of the 2-(p-(tert-butyl)phenyl)oxazole core via the Van Leusen oxazole synthesis. The second step is the regioselective bromination of the oxazole ring at the 5-position.

G cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Electrophilic Bromination A 4-(tert-butyl)benzaldehyde C K2CO3, Methanol A->C B Tosylmethyl isocyanide (TosMIC) B->C D 2-(p-(tert-butyl)phenyl)oxazole C->D Reflux E 2-(p-(tert-butyl)phenyl)oxazole G THF, Room Temp E->G F N-Bromosuccinimide (NBS) F->G H 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole G->H

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 2-(p-(tert-butyl)phenyl)oxazole via Van Leusen Reaction

The Van Leusen reaction is a classic and highly effective method for forming a 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3] The reaction proceeds via the deprotonation of TosMIC by a base (potassium carbonate), which then acts as a nucleophile, attacking the carbonyl carbon of 4-(tert-butyl)benzaldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1]

Experimental Protocol:

  • To a solution of 4-(tert-butyl)benzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(p-(tert-butyl)phenyl)oxazole.

Step 2: Synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[4] The reaction is generally carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.

Experimental Protocol:

  • Dissolve 2-(p-(tert-butyl)phenyl)oxazole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

Proposed Methods for Structural Elucidation and Characterization

A combination of spectroscopic methods will be essential to confirm the identity and purity of the synthesized 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole. The following table summarizes the predicted data based on analyses of structurally similar compounds.

Technique Expected Observations
¹H NMR Singlet at ~1.35 ppm (9H, -C(CH₃)₃); Doublet at ~7.5 ppm (2H, Ar-H); Doublet at ~7.9 ppm (2H, Ar-H); Singlet at ~7.3 ppm (1H, Oxazole C4-H).
¹³C NMR ~31.5 ppm (-C(CH₃)₃); ~35.0 ppm (-C(CH₃)₃); ~125.0 ppm (Oxazole C5-Br); ~126.0 ppm (Ar-C); ~127.0 ppm (Ar-C); ~130.0 ppm (Ar-C); ~140.0 ppm (Oxazole C4); ~155.0 ppm (Ar-C); ~161.0 ppm (Oxazole C2).
HRMS (ESI) Calculated m/z for C₁₃H₁₄BrNO [M+H]⁺ will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
IR (KBr) ~2960 cm⁻¹ (C-H stretch, alkyl); ~1610 cm⁻¹ (C=N stretch, oxazole); ~1100 cm⁻¹ (C-O stretch, oxazole); ~830 cm⁻¹ (C-H bend, p-disubstituted benzene).

The most diagnostic signal in the ¹H NMR spectrum will be the singlet corresponding to the C4-proton of the oxazole ring. Its presence will confirm that bromination occurred at the C5 position. High-resolution mass spectrometry will provide the exact mass and elemental composition, confirming the successful incorporation of a bromine atom.

Potential Applications and Future Directions

The oxazole nucleus is a core component in many compounds with a broad spectrum of antimicrobial and anticancer activities. The versatile reactivity of the bromo substituent at the 2-position allows for further molecular elaborations. Given this precedent, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole represents a promising candidate for biological screening.

  • Drug Discovery: The compound should be evaluated for its potential as an anticancer agent against various cancer cell lines and as an antimicrobial agent against a panel of pathogenic bacteria and fungi.

  • Synthetic Intermediate: The bromine atom at the C5 position serves as a key functional group for further derivatization via cross-coupling reactions. This would enable the synthesis of a library of 5-substituted-2-[p-(tert-butyl)phenyl]oxazoles, allowing for extensive SAR studies to optimize biological activity.

  • Materials Science: The rigid, planar structure of the oxazole system also makes it an attractive candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Future research should focus on executing the proposed synthesis, followed by thorough characterization and biological evaluation of the title compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of the novel compound 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole. By leveraging the reliable Van Leusen oxazole synthesis and a regioselective bromination, this molecule can be accessed in a straightforward manner. The detailed protocols and predicted analytical data herein are intended to facilitate its creation and validation by researchers in organic synthesis, medicinal chemistry, and materials science. The potential for this compound to serve as both a biologically active agent and a versatile synthetic intermediate underscores its significance for future scientific exploration.

References

  • American Chemical Society. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • YouTube. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Thieme. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]

  • National Center for Biotechnology Information. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. [Link]

Sources

Foreword: Navigating the Landscape of Novel Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

In the dynamic field of medicinal chemistry and materials science, the exploration of novel heterocyclic compounds is a cornerstone of innovation. This guide focuses on 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, a compound of significant interest due to its structural motifs. It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this precise molecule is not readily found in major public databases. This suggests the compound may be a novel chemical entity, underscoring the importance of a thorough understanding of its synthesis and potential applications based on the well-established chemistry of its constituent parts.

This document serves as a technical primer for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design and the rationale behind the potential applications of this and related compounds.

Part 1: The Strategic Importance of the Bromo-Phenyl-Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds.[1] Oxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

The strategic incorporation of specific substituents onto the oxazole core allows for the fine-tuning of a molecule's physicochemical and biological properties:

  • The 5-Bromo Substituent : The bromine atom at the 5-position is not merely a passive feature. It serves as a highly versatile synthetic handle. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups.[3][4] This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization for drug discovery.[3]

  • The 2-[p-(tert-butyl)phenyl] Group : The phenyl group at the 2-position provides a rigid, aromatic system that can engage in π-π stacking interactions with biological targets.[5] The para-substituted tert-butyl group is a bulky, lipophilic moiety. Its presence is expected to significantly influence the molecule's solubility, membrane permeability, and steric interactions within a target's binding pocket, potentially enhancing potency or selectivity.

In essence, the combination of these three components—the oxazole core, the bromo-substituent, and the tert-butylphenyl group—creates a molecule with significant potential as a building block for novel therapeutics and functional materials.

Part 2: Proposed Synthesis and Methodologies

While a specific, published synthesis for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is not available, a robust synthetic route can be proposed based on well-established oxazole synthesis methodologies. The following protocol is a logical and experimentally sound approach.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical route involves the initial formation of the 2-(4-tert-butylphenyl)oxazole core, followed by regioselective bromination at the 5-position.

Synthetic_Workflow cluster_0 Step 1: Oxazole Ring Formation (Van Leusen Reaction) cluster_1 Step 2: Electrophilic Bromination A 4-(tert-butyl)benzaldehyde C K2CO3, Methanol A->C B TosMIC (p-toluenesulfonylmethyl isocyanide) B->C D 2-(4-(tert-butyl)phenyl)oxazole C->D Reflux E 2-(4-(tert-butyl)phenyl)oxazole G THF E->G F N-Bromosuccinimide (NBS) F->G H 5-Bromo-2-(4-(tert-butyl)phenyl)oxazole (Target Compound) G->H Stir at RT

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 2-(4-(tert-butyl)phenyl)oxazole via Van Leusen Reaction

Causality: The Van Leusen oxazole synthesis is a reliable and high-yielding method for constructing the oxazole ring from an aldehyde and TosMIC.[5] Potassium carbonate serves as the base to deprotonate the TosMIC, initiating the cascade of reactions.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(tert-butyl)benzaldehyde (1.0 eq.), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq.), and potassium carbonate (1.75 eq.).

  • Solvent Addition : Add methanol as the solvent.

  • Reaction Conditions : Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Add water to precipitate the crude product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Bromination of 2-(4-(tert-butyl)phenyl)oxazole

Causality: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic systems like oxazoles.[5] The 5-position of the oxazole ring is typically the most nucleophilic and therefore the most susceptible to electrophilic attack. Tetrahydrofuran (THF) is a suitable solvent for this reaction.

  • Reaction Setup : Dissolve the 2-(4-(tert-butyl)phenyl)oxazole (1.0 eq.) from Step 1 in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution.

  • Reaction Conditions : Stir the reaction mixture at room temperature for 4-12 hours. Again, monitor the reaction by TLC.

  • Work-up and Purification : Once the starting material is consumed, evaporate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexane as the eluent to yield the final product, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.[5]

Part 3: Physicochemical Properties and Structural Verification

As this is a novel compound, experimentally determined data is not available. However, we can predict its key properties and outline the necessary analytical methods for its characterization.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
CAS Number Not AssignedNot found in public databases.
Molecular Formula C₁₃H₁₄BrNOBased on the chemical structure.
Molecular Weight 280.16 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white solid.Similar bromo-oxazole compounds are solids at room temperature.[6]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF) and insoluble in water.The presence of the bulky, nonpolar tert-butylphenyl group suggests poor aqueous solubility.

Structural Verification (Self-Validating System)

To ensure the integrity of the synthesis, a comprehensive characterization of the final product is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR should confirm the presence of the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons on the phenyl ring (two doublets), and the single proton on the oxazole ring.

    • ¹³C NMR will show characteristic peaks for the carbons of the oxazole ring, the phenyl ring, and the tert-butyl group.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for C=N and C-O stretching within the oxazole ring.

  • Melting Point : A sharp melting point for the purified solid will indicate high purity.

Part 4: Potential Applications in Research and Development

The structural features of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole suggest significant potential in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The oxazole scaffold is a cornerstone of many therapeutic agents.[1] Derivatives of the closely related benzoxazole have shown promise as potent inhibitors of various cancer-related targets.[4]

Potential as a VEGFR-2 Inhibitor in Oncology:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[7] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[7] Given that other substituted chlorobenzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, it is a logical and compelling hypothesis that 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole could serve as a scaffold for novel inhibitors of this pathway.[7]

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes TargetCompound 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (Potential Inhibitor) TargetCompound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

The bromo-substituent on this scaffold would be an ideal starting point for building a library of compounds through cross-coupling reactions to probe the structure-activity relationship (SAR) and optimize binding to the VEGFR-2 kinase domain.

Materials Science

The rigid and planar nature of the phenyl-oxazole system makes it an attractive candidate for applications in organic electronics. Such structures can facilitate π-stacking, which is crucial for charge transport in organic semiconductors. The bromo-substituent allows for the molecule to be incorporated into larger conjugated systems, potentially for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).[4]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, safe handling practices should be based on those for similar brominated aromatic compounds.[8][9][10]

  • Personal Protective Equipment (PPE) : Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][10]

  • Storage : Store in a tightly sealed container in a cool, dry place away from sources of ignition and direct sunlight.[8][11]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation : Move the person to fresh air.[8]

    • Ingestion : Rinse mouth. Do not induce vomiting.[12]

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.[11]

References

  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles . ResearchGate. [Link]

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  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific . Fisher Scientific. [Link]

  • Oxazole, 5-bromo-2-(2-methylphenyl)-|1391739-99-3 . Active Biopharma. [Link]

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Introduction: The Oxazole as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Oxazole Compounds: Synthesis, Characterization, and Application in Drug Discovery

The oxazole, a five-membered aromatic heterocycle featuring oxygen and nitrogen atoms in a 1,3-relationship, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its prevalence in natural products, approved pharmaceuticals, and clinical candidates has earned it the designation of a "privileged scaffold." This status stems from its unique combination of physicochemical properties: the oxazole ring is planar, relatively stable, and capable of engaging in various non-covalent interactions such as hydrogen bonding and pi-pi stacking.[2]

Critically, the oxazole nucleus often serves as a bioisosteric replacement for amide or ester functionalities.[5][6][7] This substitution can enhance metabolic stability by removing sites susceptible to hydrolysis, improve cell permeability, and favorably modulate the pharmacokinetic profile of a drug candidate. The clinical success of oxazole-containing drugs, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid , validates the therapeutic potential inherent to this heterocyclic core.[1][2][8] This guide provides an in-depth exploration of the key synthetic methodologies for constructing substituted oxazoles, the essential techniques for their characterization, and the strategic considerations for their application in drug discovery.

Fig 1. The Oxazole Core in Medicinal Chemistry cluster_Oxazole Oxazole Scaffold cluster_Properties Key Properties cluster_Applications Therapeutic Applications Oxazole Oxazole C₃H₃NO Aromatic Heterocycle Bioisostere Bioisostere (Amide/Ester Mimic) Oxazole->Bioisostere Stability Metabolic Stability Oxazole->Stability Interactions H-Bonding & π-Stacking Oxazole->Interactions AntiInflammatory Anti-inflammatory (e.g., Oxaprozin) Bioisostere->AntiInflammatory Antibacterial Antibacterial (e.g., Linezolid) Stability->Antibacterial Anticancer Anticancer Interactions->Anticancer Antiviral Antiviral Interactions->Antiviral

Caption: The central role and desirable properties of the oxazole scaffold.

I. Synthetic Methodologies for the Oxazole Core

The construction of the oxazole ring is a mature field of organic chemistry, with several named reactions providing reliable access to diverse substitution patterns. The choice of synthetic route is a critical decision driven by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Classical Approaches: The Foundation of Oxazole Synthesis

These foundational methods, developed in the late 19th and early 20th centuries, remain highly relevant for their robustness and reliability.

1. The Robinson-Gabriel Synthesis (1909, 1910)

This is arguably one of the most versatile and widely used methods for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[9][10] The core transformation is the cyclodehydration of a 2-acylamino ketone.[11]

  • Causality and Mechanistic Insight: The reaction is driven by a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[10] The acid protonates the ketone carbonyl, making it more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered dihydrooxazolol intermediate. Subsequent dehydration of this intermediate generates the aromatic oxazole ring.[12] The choice of a powerful dehydrating agent is crucial to overcome the energy barrier of the cyclization and drive the reaction to completion. The starting 2-acylamino ketones are readily accessible, often via the Dakin-West reaction or Schotten-Bauman-type acylations of amino acids.[9][12]

Fig 2. Robinson-Gabriel Synthesis Workflow Start Start: 2-Acylamino Ketone Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Add Cyclodehydrating Agent (e.g., H₂SO₄, PPA) at 0°C to elevated temp Step1->Step2 Step3 Reaction Monitoring via TLC Step2->Step3 Step4 Workup: Quench in ice-water, neutralize Step3->Step4 Reaction Complete Step5 Purification: Recrystallization or Column Chromatography Step4->Step5 End Product: Substituted Oxazole Step5->End

Caption: A generalized workflow for the Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [10]

This protocol outlines the synthesis from 2-benzamidoacetophenone.

  • Reaction Setup: To a round-bottom flask, add 2-benzamidoacetophenone (1.0 eq). Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

  • Heating: Equip the flask with a magnetic stirrer and heat the mixture to 160 °C in an oil bath. Maintain this temperature for 2 hours, ensuring continuous stirring.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) against the starting material.

  • Workup: After 2 hours, allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice in a large beaker with stirring. An off-white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield 2,5-diphenyloxazole as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

2. The Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer, this classical method constructs 2,5-disubstituted oxazoles from the acid-catalyzed condensation of an aldehyde cyanohydrin with another aldehyde.[8][14]

  • Causality and Mechanistic Insight: The reaction requires strictly anhydrous conditions, typically using dry ether as a solvent and passing dry hydrogen chloride (HCl) gas through the solution.[14][15] The HCl protonates the cyanohydrin, facilitating the formation of an imino chloride intermediate. This intermediate is then attacked by the second aldehyde, leading to cyclization and dehydration to form the oxazole ring.[8] The product often precipitates from the ether solution as its hydrochloride salt, which can be easily neutralized and purified.[10][14] This method is particularly effective when both reactants are aromatic.[14]

Modern and Versatile Approaches

While classical methods are reliable, modern techniques offer greater versatility, milder conditions, and access to a wider range of substitution patterns, which is essential for building libraries of compounds in drug discovery.

1. The Van Leusen Reaction (1972)

The Van Leusen reaction is a powerful and highly versatile method for synthesizing oxazoles, particularly 5-substituted oxazoles, from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[16][17][18]

  • Causality and Mechanistic Insight: TosMIC is a unique C2N1 synthon.[19] The tosyl (p-toluenesulfonyl) group is an excellent leaving group and it acidifies the adjacent methylene protons, allowing for easy deprotonation with a mild base (e.g., K₂CO₃).[20] The reaction proceeds via deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting adduct undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.[16] A final base-promoted elimination of p-toluenesulfinic acid yields the aromatic 5-substituted oxazole.[17][19] A key advantage is the operational simplicity and the use of readily available starting materials. Furthermore, modifications using α-substituted TosMIC derivatives provide direct access to 4-substituted and 4,5-disubstituted oxazoles, significantly expanding the synthetic utility.[21]

Fig 3. Van Leusen Oxazole Synthesis Workflow Start Start: Aldehyde & TosMIC Derivative Step1 Combine reactants in a suitable solvent (e.g., Methanol) Start->Step1 Step2 Add Base (e.g., K₂CO₃) to initiate the reaction Step1->Step2 Step3 Heat to Reflux Step2->Step3 Step4 Monitor reaction progress by TLC Step3->Step4 Step5 Workup: Remove solvent, perform aqueous extraction Step4->Step5 Reaction Complete Step6 Purification: Flash Column Chromatography Step5->Step6 End Product: Substituted Oxazole Step6->End

Caption: A generalized workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Modified Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole [21]

This protocol demonstrates the synthesis of a 4,5-disubstituted oxazole using an α-substituted TosMIC derivative.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-benzyl tosylmethyl isocyanide (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃) (approx. 1.2 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for the required duration (e.g., 6 hours).

  • Monitoring: Follow the consumption of starting materials by TLC using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash chromatography on silica gel using a suitable solvent gradient (e.g., hexanes and ethyl acetate) to afford the pure 4-benzyl-5-phenyloxazole.

  • Characterization: Confirm the structure of the purified product via spectroscopic methods.

2. Multi-Component Reactions (MCRs)

MCRs, such as the Ugi reaction, offer a powerful strategy for rapidly generating molecular complexity.[22] Tandem Ugi/Robinson-Gabriel sequences have been developed to produce 2,4,5-trisubstituted oxazoles in a highly efficient manner.[9][23]

  • Causality and Mechanistic Insight: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[22] By choosing the components appropriately (e.g., using an ammonia equivalent and an arylglyoxal), the resulting Ugi adduct is perfectly primed to undergo an acid-mediated Robinson-Gabriel-type cyclodehydration, often in the same pot or as a subsequent step, to yield the desired oxazole.[22][23] The power of this approach lies in its convergence and atom economy, allowing for the creation of diverse oxazole libraries by simply varying the four input components.[6][24][25]

Data Presentation: Comparison of Key Synthetic Routes
Method Typical Starting Materials Product Substitution Pattern Key Reagents/Conditions Advantages Limitations
Robinson-Gabriel 2-Acylamino ketones2,5- and 2,4,5-substitutedStrong dehydrating acids (H₂SO₄, PPA)High yields, versatile, robustHarsh acidic conditions, high temperatures
Fischer Aldehyde, Aldehyde Cyanohydrin2,5-disubstitutedAnhydrous HCl (gas), dry etherHistorically significant, good for diaryloxazolesRequires anhydrous conditions, sensitive starting materials
Van Leusen Aldehyde, TosMIC5-substituted (or 4,5- with modified TosMIC)Base (K₂CO₃), MethanolMild conditions, high versatility, operational simplicityTosMIC can be malodorous
Ugi/Robinson-Gabriel Aldehyde, Amine, Carboxylic Acid, Isocyanide2,4,5-trisubstitutedAcid-mediated cyclization post-UgiHigh diversity, convergent, one-pot potentialCan require careful optimization of components

II. Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of a newly synthesized oxazole derivative is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. For oxazoles, one would expect to see characteristic absorption bands corresponding to C=N stretching (typically ~1650-1580 cm⁻¹) and the C-O-C stretching of the heterocyclic ring (typically ~1150-1050 cm⁻¹).[13][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation. The proton on the oxazole ring (at C4 or C5, if unsubstituted) typically appears in the aromatic region of the ¹H NMR spectrum (~7-8.5 ppm). The chemical shifts of the ring carbons in the ¹³C NMR spectrum are also characteristic, appearing well downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[13]

Experimental Protocol: Basic Characterization Workflow [13]

  • Sample Preparation: Ensure the synthesized oxazole compound is pure, typically confirmed by a single spot on TLC in multiple solvent systems and a sharp melting point.

  • FT-IR Analysis: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder.[13] Alternatively, if the sample is soluble, a thin film can be cast on a salt plate. Record the spectrum from 4000-400 cm⁻¹ and identify characteristic peaks.

  • NMR Analysis: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unambiguously.

  • Mass Spectrometry: Prepare a dilute solution of the sample and introduce it into the mass spectrometer (e.g., via Electrospray Ionization, EI).[13] Obtain the high-resolution mass spectrum to confirm the molecular ion peak and compare it to the calculated exact mass.

III. The Role of Substituted Oxazoles in Drug Discovery

The oxazole scaffold is a prolific source of compounds with a vast spectrum of biological activities.[27][28] Derivatives have been identified with potent anticancer,[29][30] antibacterial,[27] anti-inflammatory,[31] and antiviral properties. The success of drug discovery programs often hinges on understanding and optimizing the Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) Studies

SAR is the systematic investigation of how the chemical structure of a molecule relates to its biological effect.[1] For the oxazole scaffold, this involves synthesizing analogues with different substituents at the C2, C4, and C5 positions and evaluating how these changes impact potency, selectivity, and pharmacokinetic properties.

  • Causality and Strategic Design: The three positions on the oxazole ring offer distinct vectors for chemical modification.[32] Substituents can be varied to probe interactions with a biological target. For example, introducing a hydrogen bond donor/acceptor at one position, a bulky hydrophobic group at another, or a polar group at a third allows researchers to map the binding pocket of an enzyme or receptor. This iterative process of design, synthesis, and testing is the core of lead optimization in medicinal chemistry.[33][34] For instance, studies have shown that substituting the oxazole ring with electron-withdrawing groups can enhance antimicrobial activity, while specific aromatic substitutions can lead to potent anticancer effects.[29][33]

Fig 4. SAR Exploration of the Oxazole Scaffold cluster_SAR Structure-Activity Relationship (SAR) Cycle Oxazole Design Design Analogs (Vary R¹, R², R³) Synthesize Synthesize Compounds Design->Synthesize Test Biological Testing (In Vitro / In Vivo) Synthesize->Test Analyze Analyze Data (Identify Trends) Test->Analyze Analyze->Design  New Insights

Caption: The iterative cycle of SAR in oxazole-based drug discovery.

Data Presentation: Examples of Bioactive Substituted Oxazoles
Compound Class General Structure/Example Biological Target/Activity Reported Potency
Anticancer Mubritinib (Tyrosine Kinase Inhibitor)Inhibits HER2/EGFR kinasesIC₅₀ in nanomolar range[27]
Antibacterial Linezolid (Oxazolidinone*)Inhibits bacterial protein synthesisMIC values < 4 µg/mL for many Gram-positive bacteria[8]
Anti-inflammatory Oxaprozin (NSAID)COX-2 InhibitorClinically used anti-inflammatory drug[8][27]
Antitubercular Substituted 2,5-diphenyloxazolesVarious targets in M. tuberculosisMIC values as low as 0.8 µg/mL reported for some derivatives[8]

Note: Linezolid is technically an oxazolidinone (a saturated analog), but it highlights the importance of the broader oxazole-related chemical space.

Conclusion

The substituted oxazole is a remarkably versatile and valuable scaffold in the field of drug discovery and development. Its favorable physicochemical properties and proven track record in approved drugs ensure its continued importance. A deep understanding of the classical and modern synthetic methodologies, from the robust Robinson-Gabriel synthesis to the highly adaptable Van Leusen reaction, provides researchers with the necessary tools to construct diverse libraries of these compounds.[3] Coupled with rigorous spectroscopic characterization and systematic SAR exploration, the investigation of substituted oxazoles will undoubtedly continue to yield novel therapeutic agents to address unmet medical needs.[5]

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The Bromine Pivot: Strategic Functionalization and Bioactivity of 2-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenyloxazole scaffold is a privileged heterocyclic core in medicinal chemistry, underpinning the architecture of diverse bioactive natural products (e.g., Breitfussin A) and synthetic therapeutics (e.g., tubulin inhibitors, kinase antagonists). While the oxazole ring itself provides hydrogen-bonding acceptors and π-stacking capability, the strategic introduction of a bromine atom transforms this static scaffold into a dynamic molecular pivot.

This guide analyzes the dual role of bromine in 2-phenyloxazole derivatives:

  • Synthetic Enabler: Acting as a high-fidelity handle for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira).

  • Pharmacological Effector: Enhancing ligand-target affinity through specific halogen bonding (σ-hole interactions) and modulating ADME properties via lipophilicity (

    
    ) adjustments.
    

The Strategic Value of the Bromine Moiety

Halogen Bonding: The Sigma-Hole Effect

Beyond simple steric bulk or lipophilicity, bromine introduces a specific directional interaction known as the halogen bond (XB). In the context of 2-phenyloxazole kinase inhibitors, the bromine atom can function as a Lewis acid.

  • Mechanism: The electron density on the bromine atom is anisotropic. While the equatorial belt is electron-rich (nucleophilic), the region along the C-Br bond axis (distal to carbon) is electron-deficient. This positive potential patch is the

    
    -hole .
    
  • Biological Target: This

    
    -hole can form a highly directional non-covalent bond with Lewis bases in the protein binding pocket, typically the carbonyl oxygen of the peptide backbone (e.g., Glycine or Valine residues in the kinase hinge region).
    
  • Energy Profile: A C-Br···O=C interaction can contribute 1–3 kcal/mol to binding affinity, often distinguishing a nanomolar lead from a micromolar hit.

Metabolic Blocking

The C5 position of the oxazole ring is electronically enriched and prone to oxidative metabolism (e.g., hydroxylation followed by ring opening). Installing a bromine atom at C5 blocks this "soft spot," extending the half-life (


) of the molecule while simultaneously priming the position for further functionalization.

Synthetic Access & Regioselectivity[1][2][3][4]

Controlling where the bromine lands is critical. The electronic bias of the 2-phenyloxazole system dictates the outcome of direct halogenation versus lithiation-mediated approaches.

Regiocontrol Logic
  • C5-Position: The most electron-rich site on the oxazole ring. Direct electrophilic substitution (e.g., with NBS) or lithiation (C5-H is the most acidic proton after C2 is substituted) targets this position.

  • C4-Position: Electronically less favored for direct electrophilic attack. Access usually requires de novo cyclization of pre-brominated precursors or halogen dance rearrangement strategies.

  • Phenyl Ring (para/ortho): Controlled by standard Electrophilic Aromatic Substitution (EAS) rules, but often requires deactivation of the oxazole ring or use of pre-functionalized benzoyl chlorides during ring synthesis.

Visualization: Regioselective Synthesis Pathways

Regioselectivity cluster_legend Key Start 2-Phenyloxazole Scaffold Lithiation 1. n-BuLi, THF, -78°C (C5-Lithiation) Start->Lithiation Kinetic Control IronCat Br2, FeBr3 (EAS Conditions) Start->IronCat Thermodynamic/EAS Br_Source 2. CBr4 or NBS Lithiation->Br_Source Product_C5 5-Bromo-2-phenyloxazole (Major Product) Br_Source->Product_C5 Product_Ph 2-(4-Bromophenyl)oxazole (Para-selective) IronCat->Product_Ph key1 Blue: Starting Material key2 Green: C5 Functionalization key3 Yellow: Phenyl Functionalization

Caption: Divergent synthetic pathways for regioselective bromination of the 2-phenyloxazole core.

Bromine as a Gateway: Cross-Coupling Architectures

Once installed, the bromine serves as a versatile handle. The 2-phenyloxazole core is robust enough to withstand standard cross-coupling conditions.

Suzuki-Miyaura Coupling[5]
  • Utility: Connecting biaryl systems (e.g., 5-aryl-2-phenyloxazoles).

  • Catalyst Choice:

    
     is standard, but for sterically hindered substrates (e.g., ortho-substituted phenyl rings), 
    
    
    
    with phosphine ligands like SPhos or XPhos is superior to prevent protodebromination.
  • Base Sensitivity: Oxazoles can be sensitive to strong bases at high temperatures (ring opening). Carbonate bases (

    
    , 
    
    
    
    ) are preferred over hydroxides or alkoxides.
Sonogashira Coupling
  • Utility: Extending conjugation for optical materials or rigidifying the scaffold.

  • Insight: 5-bromo-2-phenyloxazoles couple efficiently with terminal alkynes. This is widely used in synthesizing "Breitfussin-like" natural product analogs where the oxazole is linked to an indole or pyrrole via an alkyne spacer (which is later reduced or cyclized).

Case Study: Breitfussin-Inspired Total Synthesis

The synthesis of Breitfussin A and B , marine natural products containing an indole-oxazole-pyrrole framework, exemplifies the critical role of bromine/iodine intermediates.

  • Challenge: Constructing a highly functionalized oxazole core without destroying the sensitive peptide bonds.

  • Solution: Researchers utilized a 2,4-dihalo-oxazole intermediate.

    • Step 1: Selective C2-functionalization (using the higher acidity of C2 vs C4/C5 in the precursor).

    • Step 2:Late-stage cross-coupling at the halogenated position to install the pyrrole unit.

  • Relevance: This validates the stability of halogenated oxazoles as building blocks for complex molecule synthesis. The bromine atom acts as a "placeholder" that protects the site until the precise moment required for C-C bond formation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromo-2-phenyloxazole

This protocol utilizes a lithiation-quench strategy for high regioselectivity at C5.

Reagents:

  • 2-Phenyloxazole (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or 
    
    
    
    (1.2 equiv)
  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Dissolve 2-phenyloxazole (1.0 g, 6.9 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (4.7 mL, 7.6 mmol) dropwise via syringe over 15 minutes.

    • Critical Check: Maintain internal temperature below -70°C to prevent ring opening.

    • Observation: The solution typically turns yellow/orange, indicating formation of the 5-lithio-2-phenyloxazole species. Stir for 45 minutes at -78°C.

  • Bromination: Dissolve

    
     (2.7 g, 8.3 mmol) in THF (5 mL) and add dropwise to the lithiated species.
    
  • Workup: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Yield: Expect 80-90% yield of a white/off-white solid.

Protocol B: Suzuki Coupling (5-Bromo to 5-Aryl)

Standard conditions for diversifying the scaffold.

Reagents:

  • 5-Bromo-2-phenyloxazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the bromide (0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol).

  • Solvent: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

  • Catalyst: Add

    
     (29 mg, 0.025 mmol) quickly and seal the vessel.
    
  • Reaction: Heat to 90°C for 4-6 hours.

    • Monitoring: TLC should show disappearance of the bromide (

      
       in 9:1 Hex/EtOAc) and appearance of the fluorescent biaryl product.
      
  • Isolation: Dilute with water, extract with DCM, and purify via silica gel chromatography.

References

  • Pandey, S. K., et al. (2015).[2] A Concise Total Synthesis of Breitfussin A and B. Organic Letters, 17(1), 122-125.[2] [Link]

  • Voth, A. R., & Ho, P. S. (2007).[3] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[3] [Link]

  • Strotman, N. A., et al. (2010).[4] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalooxazoles. Journal of the American Chemical Society. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Bis-Oxazole Derivatives. Molecules, 20(1), 1357–1374. [Link]

Sources

Technical Deep Dive: The tert-Butylphenyl Moiety in Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butylphenyl group represents a high-impact structural motif in contemporary heterocyclic chemistry, serving as a critical modulator of physicochemical properties in both pharmaceutical design and optoelectronic materials. Its utility stems from a unique duality: it provides a rigid, bulky hydrophobic shield that governs molecular interaction in three-dimensional space, while simultaneously acting as a weak electron-donating auxochrome.

This guide analyzes the mechanistic role of the tert-butylphenyl group in stabilizing heterocyclic cores against metabolic degradation, enhancing receptor affinity through hydrophobic anchoring, and preventing aggregation-induced quenching (ACQ) in organic light-emitting diodes (OLEDs).

Part 1: Physicochemical Mechanics

The "Umbrella" Effect

The tert-butyl group is spherically symmetrical and chemically inert under most physiological conditions. When attached to a phenyl ring (typically at the para-position), it creates a permanent steric barrier—a "molecular umbrella"—that protects the heterocyclic core.

PropertyMechanism of ActionOutcome
Steric Bulk High A-value (approx. 5.0 kcal/mol) prevents rotation and blocks approach of reagents/enzymes.Kinetic stabilization; conformational locking.
Lipophilicity Adds significant hydrophobic surface area (+1.98 to LogP).Enhanced membrane permeability; improved solubility in non-polar organic solvents (for OLED processing).
Electronic Inductive (+I) donation; hyperconjugation.Increases electron density of the aromatic ring; stabilizes radical cations (holes) in OLEDs.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Metabolic Shielding (The Para-Block)

In drug metabolism, the para-position of a phenyl ring is a "soft spot," highly susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. Substituting this hydrogen with a tert-butyl group effectively blocks this metabolic pathway.

  • Mechanism: The bulky tert-butyl group prevents the iron-oxo center of the CYP enzyme from approaching the aromatic carbon.

  • Case Study: In the development of Ivacaftor (CFTR potentiator), the tert-butyl groups prevent rapid oxidative clearance, extending the drug's half-life while simultaneously filling a hydrophobic pocket in the CFTR protein.

  • Risk Factor: While it blocks aromatic hydroxylation, the tert-butyl group itself can sometimes be oxidized to an alcohol or carboxylic acid, though usually at a much slower rate than the parent phenyl ring would be hydroxylated.

Hydrophobic Anchoring

The tert-butylphenyl moiety is often used to probe and occupy large hydrophobic pockets within receptors (e.g., HIV protease, GPCRs).

  • Binding Affinity: The group acts as an "anchor," displacing high-energy water molecules from the binding site (entropic gain) and maximizing van der Waals contacts (enthalpic gain).

Visualization: Metabolic Stability Logic

The following diagram illustrates the decision logic for deploying a tert-butylphenyl group to solve metabolic instability.

MetabolicShielding Start Lead Compound High Clearance Analysis Identify Metabolic Soft Spot Start->Analysis Decision Is Soft Spot Para-Phenyl? Analysis->Decision Action Install 4-tert-butyl Group Decision->Action Yes Result1 Steric Blockade of CYP Approach Action->Result1 Result2 Increased Lipophilicity (LogP) Action->Result2 Outcome Extended Half-Life (t1/2) Enhanced Potency Result1->Outcome Result2->Outcome

Figure 1: Decision logic for using the tert-butylphenyl group to block metabolic soft spots.

Part 3: Optoelectronics & Materials Science

Suppression of Aggregation-Caused Quenching (ACQ)

In OLEDs, planar heterocyclic molecules tend to stack (pi-pi stacking) in the solid state. This aggregation often leads to non-radiative decay pathways, quenching light emission.

  • The Solution: The tert-butylphenyl group acts as a spacer. Its 3D bulk prevents the flat aromatic cores from getting close enough to stack effectively. This preserves the monomeric emission properties in the solid film.

  • TADF Emitters: In Thermally Activated Delayed Fluorescence (TADF) materials, tert-butyl groups are crucial for solubility and for controlling the twist angle between donor and acceptor moieties, which minimizes the singlet-triplet energy gap (

    
    ).
    
Solution Processability

Many high-performance organic semiconductors are insoluble. The lipophilic tert-butyl chains disrupt crystal lattice energy and increase interaction with organic solvents (e.g., toluene, chlorobenzene), enabling low-cost solution processing methods like spin-coating or inkjet printing.

Visualization: OLED Efficiency Mechanism

OLEDEffects Problem Planar Heterocycle (Aggregates) Solution Add tert-Butylphenyl Groups Problem->Solution Effect1 Steric Bulk (Spacer Effect) Solution->Effect1 Effect2 Solubility Enhancement Solution->Effect2 Outcome1 Prevents Pi-Pi Stacking Effect1->Outcome1 Outcome2 Solution Processability Effect2->Outcome2 Final High Efficiency Blue OLED Outcome1->Final Outcome2->Final

Figure 2: Mechanism by which tert-butylphenyl groups enhance OLED performance.

Part 4: Synthetic Protocols

Optimized Suzuki-Miyaura Coupling

Installing a tert-butylphenyl group onto a heterocyclic core (e.g., pyridine, thiophene) requires overcoming the steric hindrance inherent to the group itself. Standard conditions often fail.

Protocol: Sterically Demanding Cross-Coupling This protocol is optimized for coupling 4-tert-butylphenylboronic acid with hindered heteroaryl halides.

  • Reagents:

    • Substrate: Heteroaryl Halide (1.0 equiv)

    • Boronic Acid: 4-tert-butylphenylboronic acid (1.2 - 1.5 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand:

      
       (Tri-tert-butylphosphine) or SPhos (4-6 mol%)
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Procedure:

    • Degassing: Charge the reaction vessel with the halide, boronic acid, and base. Cycle vacuum/argon 3 times.

    • Catalyst Addition: Add the Pd source and ligand (pre-complexed if possible) under Argon counter-flow.

    • Solvent: Add degassed solvent.

    • Reaction: Heat to 100-110°C for 12-24 hours. The bulky phosphine ligand (

      
      ) is critical here; it is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), driving the cycle despite the steric crowding of the product.
      
    • Workup: Cool, filter through Celite, and purify via column chromatography (Hexane/EtOAc).

Visualization: Synthetic Decision Tree

SynthesisProtocol Start Target: tert-Butylphenyl Heterocycle Check Is the Halide Sterically Hindered? Start->Check Standard Standard Conditions Pd(PPh3)4, Na2CO3 Check->Standard No (Open Position) Advanced Advanced Conditions Pd2(dba)3 + P(t-Bu)3 or SPhos Check->Advanced Yes (Ortho-subst) Solvent Solvent System Toluene/H2O or Dioxane Standard->Solvent Advanced->Solvent Yield High Yield Coupling Product Solvent->Yield

Figure 3: Catalyst selection strategy for synthesizing tert-butylphenyl heterocycles.

References

  • Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery. Available at: [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Journal of Materials Chemistry C. Available at: [Link][1]

  • Effect of tert-butyl substitution on controlling the orientation of TADF emitters in guest–host systems. Journal of Materials Chemistry C. Available at: [Link]

  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes. Dalton Transactions. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]

Sources

Exploring the Oxazole Scaffold in Medicinal Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Oxazole Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,3-oxazole ring is a "privileged scaffold" in modern medicinal chemistry, valued not merely as a structural connector but as a functional bioisostere of the amide bond. Its planar, aromatic nature (6π electrons) allows it to participate in


-

stacking interactions while maintaining specific hydrogen-bond acceptor capabilities. This guide dissects the oxazole moiety's utility in drug design, focusing on its physicochemical properties, synthetic accessibility via modern cyclodehydration protocols, and its strategic application in improving metabolic stability.

Medicinal Chemistry Core: Bioisosterism & SAR

The Oxazole-Amide Bioisostere

The oxazole ring is frequently deployed as a non-hydrolyzable surrogate for the trans-amide bond. Unlike the amide, which is susceptible to proteolytic cleavage, the oxazole ring is metabolically robust against peptidases.

Featuretrans-Amide1,3-OxazoleMedicinal Consequence
Geometry Planar,

Planar, AromaticRigidifies the backbone; restricts conformational entropy.
H-Bonding Donor (NH) & Acceptor (CO)Acceptor (N3) onlyLoss of H-bond donor can improve membrane permeability (lower PSA).
Dipole High (~3.7 D)Moderate (~1.5 D)Modulates solubility; alters vector alignment in the binding pocket.
Metabolism Hydrolytically labileOxidatively susceptible (CYP)Increases half-life (

) by evading proteases.
Physicochemical Profiling
  • Basicity: Oxazole is a weak base (

    
     of conjugate acid ~0.8). It remains unprotonated at physiological pH (7.4), preventing non-specific protein binding associated with cationic species.
    
  • Lipophilicity: Substitution of a hydrophilic amide with an oxazole typically increases LogP, enhancing passive diffusion across the blood-brain barrier (BBB) or cell membranes.

  • Electronic Effects: The C2 position is the most acidic (

    
     ~20) due to the inductive effect of the adjacent oxygen and nitrogen. This makes C2 susceptible to deprotonation-lithiation strategies but also a potential site for metabolic oxidation if not substituted.
    
Case Studies in Drug Architecture
  • Oxaprozin (Daypro): A propionic acid NSAID where the oxazole ring provides a rigid scaffold that mimics the arachidonic acid transition state in the COX-1/COX-2 active site. The diphenyl substitution at C4/C5 creates a hydrophobic propeller shape essential for pocket occupancy.

  • Mubritinib (TAK-165): A tyrosine kinase inhibitor targeting HER2. The oxazole ring serves as a critical linker that orients the pharmacophore elements to span the ATP-binding cleft, demonstrating the scaffold's utility in "fragment-linking" strategies.

Synthetic Architectures

While classical methods like the Cornforth rearrangement or Fischer synthesis exist, modern medicinal chemistry demands milder conditions compatible with complex, chiral substrates (e.g., peptide mimetics).

The Robinson-Gabriel Cyclodehydration (Wipf Modification)

The classical Robinson-Gabriel reaction uses harsh dehydrating agents (


, 

) to convert

-acylamino ketones into oxazoles. The Wipf modification utilizes Triphenylphosphine (

) and Iodine (

) in the presence of a base (

).
  • Mechanism: In situ generation of

    
     activates the amide oxygen, forming an imidoyl phosphonium intermediate. The ketone oxygen then attacks this electrophilic center, followed by aromatization/elimination of 
    
    
    
    .
  • Utility: Highly chemoselective; preserves chiral centers at the

    
    -position of amino-acid derived precursors.
    
The Van Leusen Synthesis

This method constructs the oxazole ring from an aldehyde and Tosylmethyl Isocyanide (TosMIC).

  • Mechanism: Base-mediated addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group.

  • Utility: Best for accessing 5-substituted oxazoles where the C2 and C4 positions are hydrogen or specific substituents determined by the isocyanide.

Visualization: Synthetic & SAR Logic[1]

Diagram 1: Wipf-Modified Robinson-Gabriel Mechanism

This diagram illustrates the conversion of a


-keto amide to an oxazole under mild conditions.

WipfMechanism Start β-Keto Amide (Precursor) Inter1 Oxyphosphonium Intermediate Start->Inter1 Activation of Amide Oxygen Reagents PPh3 + I2 + Et3N (Dehydrating System) Reagents->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Nucleophilic Attack by Ketone Oxygen Product 2,5-Disubstituted Oxazole Cyclization->Product Elimination - 2H+, - I- Byproduct O=PPh3 (Byproduct) Cyclization->Byproduct

Caption: The Wipf modification activates the amide oxygen via a phosphonium species, driving cyclization under neutral/mildly basic conditions.

Diagram 2: Oxazole vs. Amide Bioisosterism

Comparing the structural vectors and H-bond capabilities.[1]

Bioisostere cluster_0 Trans-Amide Bond cluster_1 1,3-Oxazole Scaffold Amide R-CO-NH-R' Prop1 H-Bond Donor (NH) & Acceptor (CO) Amide->Prop1 Prop2 Hydrolytically Unstable Amide->Prop2 Prop3 H-Bond Acceptor (N3 Only) Prop1->Prop3 Bioisosteric Replacement Prop4 Metabolically Stable (CYP/Protease) Prop2->Prop4 Optimization Goal Oxazole Oxazole Ring Oxazole->Prop3 Oxazole->Prop4

Caption: Oxazole replacement eliminates the H-bond donor, improving permeability and preventing proteolytic hydrolysis.

Experimental Protocol: Wipf-Modified Robinson-Gabriel Synthesis

Objective: Synthesis of a 2,5-disubstituted oxazole from a peptide-derived


-keto amide.
Scale:  1.0 mmol (Standardizable)
Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: N-acyl-amino ketone (1.0 equiv, e.g., derived from Cbz-protected amino acid).

  • Triphenylphosphine (

    
    ):  2.0 equiv (Solid, recrystallized).
    
  • Iodine (

    
    ):  2.0 equiv (Solid).
    
  • Triethylamine (

    
    ):  4.0 equiv (Dry, distilled).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation of Dehydrating Complex:

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve

      
       (524 mg, 2.0 mmol) in anhydrous DCM (5 mL).
      
    • Add

      
       (508 mg, 2.0 mmol) portion-wise at 0°C. Stir for 10 minutes until the solution turns a persistent turbid brown/yellow, indicating formation of 
      
      
      
      .
    • Add

      
       (0.56 mL, 4.0 mmol). The mixture may clarify slightly.
      
  • Substrate Addition:

    • Dissolve the

      
      -keto amide substrate (1.0 mmol) in minimal anhydrous DCM (2 mL).
      
    • Add the substrate solution dropwise to the reaction mixture at 0°C.

  • Cyclization:

    • Allow the reaction to warm to room temperature naturally.

    • Stir until TLC indicates consumption of starting material (typically 1–4 hours). Note: The reaction is driven by the formation of the strong P=O bond.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color change from brown to colorless).
      
    • Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: The crude residue contains significant triphenylphosphine oxide (

      
      ). Purify via flash column chromatography (Silica gel). Tip: 
      
      
      
      is very polar; oxazoles typically elute in low-polarity fractions (e.g., 10-20% EtOAc/Hexanes).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the amide NH doublet and the appearance of the oxazole C4-H singlet (typically

    
     7.0–7.5 ppm) if C4 is unsubstituted.
    
  • Mass Spec: Product mass should correspond to

    
    .
    

Metabolic & Toxicology Profile

Metabolic Soft Spots

While resistant to hydrolysis, the oxazole ring is not inert.

  • Oxidative Ring Opening: The C4-C5 bond is electron-rich. High-valent CYP450 species (Compound I) can epoxidize this bond, leading to ring opening and the formation of

    
    -keto imides (reactive electrophiles).
    
  • Mitigation: Substitution at C4 and C5 (e.g., as seen in Oxaprozin) sterically hinders CYP approach and electronically stabilizes the

    
    -system, significantly reducing oxidative clearance.
    
Toxicity Considerations
  • Reactive Metabolites: Unsubstituted oxazoles can form reactive intermediates that covalently bind to hepatic proteins, potentially causing Idiosyncratic Drug-Induced Liver Injury (IDILI).

  • CYP Inhibition: Some oxazole derivatives (especially those with flexible alkyl chains) can act as competitive inhibitors of CYP3A4 by coordinating the heme iron via the oxazole nitrogen.

References

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society. Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Link

  • FDA Drug Database. Oxaprozin Label and Approval History. Link

Sources

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole . This document is structured for researchers requiring a rigorous, self-validating protocol and mechanistic insight into using this scaffold in medicinal chemistry.

Synthesis, Reactivity, and Medicinal Applications[1]

Executive Summary

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is a high-value heterocyclic intermediate utilized primarily in the development of targeted pharmaceuticals and optoelectronic materials. It functions as a lipophilic "linchpin" scaffold; the tert-butyl group confers metabolic stability and membrane permeability, while the 5-bromo position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

This guide provides a validated synthetic workflow, converting commercially available 4-tert-butylbenzoyl chloride into the target bromide with high regioselectivity.

Chemical Architecture & Properties

The molecule comprises a 1,3-oxazole core substituted at the C2 position with a para-tert-butylphenyl moiety and at the C5 position with a bromine atom.

PropertyData
IUPAC Name 5-Bromo-2-(4-tert-butylphenyl)-1,3-oxazole
Molecular Formula

Molecular Weight 280.16 g/mol
Key Substituent p-tert-butyl (Lipophilicity enhancer,

-stacking disruptor)
Reactive Handle C5-Bromine (Electrophilic site for metal-catalyzed coupling)
Solubility Soluble in DCM, THF, DMF; Insoluble in water.
Synthetic Workflow (The "Make")

The synthesis follows a two-stage protocol: (1) Construction of the 2-aryloxazole core via cyclodehydration, followed by (2) Regioselective electrophilic bromination.

Stage 1: Synthesis of 2-(4-tert-butylphenyl)oxazole

Rationale: The Robinson-Gabriel or cyclization of acyclic precursors is preferred over direct C-H activation for scale and purity.

Protocol:

  • Amide Formation: React 4-tert-butylbenzoyl chloride (CAS 1710-98-1) with aminoacetaldehyde dimethyl acetal in the presence of a base (

    
    ) in DCM at 0°C to room temperature.
    
    • Checkpoint: Monitor TLC for disappearance of acid chloride.

  • Cyclization: Treat the resulting amide acetal with Polyphosphoric Acid (PPA) or Methanesulfonic acid (

    
    ) at 140°C.
    
    • Mechanism:[1][2][3] Acid-catalyzed cleavage of the acetal followed by intramolecular nucleophilic attack of the amide oxygen onto the resulting oxocarbenium ion.

    • Purification: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

Stage 2: Regioselective Bromination

Rationale: The C5 position of the oxazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution (


). Using N-Bromosuccinimide (NBS) provides mild conditions that avoid radical side reactions common with elemental bromine.

Protocol:

  • Dissolution: Dissolve 2-(4-tert-butylphenyl)oxazole (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: LC-MS should show a mass shift of +78/80 Da (

      
       280/282).
      
  • Workup: Dilute with water, extract with diethyl ether (to remove succinimide), and wash with brine.

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Self-Validating Check:

  • 1H NMR (CDCl3): The disappearance of the C5-proton singlet (typically

    
     7.1–7.2 ppm) and retention of the C4-proton singlet confirms C5 substitution.
    

SynthesisWorkflow Start 4-tert-butylbenzoyl chloride (Starting Material) Step1 Amide Formation (Aminoacetaldehyde acetal) Start->Step1 Inter1 Acyclic Amide Intermediate Step1->Inter1 Step2 Cyclodehydration (PPA or MsOH, 140°C) Inter1->Step2 Core 2-(4-tert-butylphenyl)oxazole Step2->Core Step3 Bromination (NBS, DMF, RT) Core->Step3 Final 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (Target) Step3->Final

Figure 1: Step-wise synthetic pathway from acid chloride to brominated oxazole.

Reactivity & Functionalization (The "Click")

The 5-bromo substituent is a versatile "handle" for generating libraries of bioactive compounds.

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly reactive towards oxidative addition by Pd(0) species.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Conditions:

      
       (5 mol%), 
      
      
      
      (2M aq), DME/EtOH, 80°C.
    • Application: Synthesis of 2,5-diaryloxazoles (common in COX-2 inhibitors and fluorophores).

  • Sonogashira: Coupling with terminal alkynes.

    • Conditions:

      
      , CuI, 
      
      
      
      , THF.
    • Application: Extension of conjugation for OLED materials.

Direct C-H Activation (C4 Position)

Once the C5 position is substituted (or if the bromine is preserved), the C4 position becomes the next site for functionalization, though it requires more forcing conditions (e.g., Pd/Cu catalysis with pivalic acid).

Medicinal Chemistry Applications

This scaffold is particularly relevant in drug discovery for three reasons:

  • Bioisosterism: The oxazole ring acts as a stable bioisostere for amide bonds, reducing hydrolytic susceptibility while maintaining hydrogen bond acceptor capability (N3).

  • Lipophilicity Tuning: The tert-butyl group (

    
    ) significantly increases 
    
    
    
    , improving blood-brain barrier (BBB) penetration and preventing rapid metabolic clearance.
  • Target Classes:

    • Kinase Inhibitors: 2,5-disubstituted oxazoles mimic the ATP-binding hinge region in certain kinases (e.g., VEGFR-2 inhibitors).

    • COX-2 Inhibitors: Structural analogs to Valdecoxib, where the central ring is varied.

SAR_Logic Center 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Lipophilicity tert-Butyl Group: Increases LogP Metabolic Stability Center->Lipophilicity Pharmacokinetics Bromine C5-Bromine: Suzuki/Stille Coupling Library Generation Center->Bromine Reactivity Core Oxazole Core: Amide Bioisostere H-Bond Acceptor Center->Core Binding Affinity

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

References
  • BenchChem. (2025).[4][5][6] An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Retrieved from

    • Source for precursor properties and handling.
  • Organic Syntheses. (2009). Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole. Org. Synth. 2009, 86, 22. Retrieved from

    • Authoritative protocol for NBS bromin
  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules. Retrieved from

    • Validation of electrophilic bromin
  • Vertex AI. (2009). Crystal structure of 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole. Retrieved from

    • Structural data on related tert-butylphenyl oxazole deriv

Sources

Methodological & Application

synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole , a critical intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions in drug discovery. Unlike traditional methods that rely on hazardous liquid bromine or unstable precursors, this guide utilizes a two-phase approach: (1) Robinson-Gabriel-type cyclization of an aminoacetal precursor to construct the oxazole core, followed by (2) highly regioselective electrophilic bromination using N-Bromosuccinimide (NBS). This methodology prioritizes safety, regiocontrol, and purification efficiency.

Chemical Strategy & Retrosynthesis

The synthesis is designed to ensure the exclusive formation of the 1,3-oxazole regioisomer (avoiding isoxazole byproducts) and to place the bromine atom specifically at the C5 position.

Mechanistic Rationale:

  • Scaffold Construction: The condensation of an acid chloride with aminoacetaldehyde dimethyl acetal followed by acid-mediated cyclization is the most reliable method to install the aryl group at the C2 position.

  • Regioselective Bromination: The C5 position of the oxazole ring is the most electron-rich site, making it susceptible to Electrophilic Aromatic Substitution (EAS). By using NBS in a polar aprotic solvent (DMF or MeCN), we stabilize the polarized transition state, favoring mono-bromination at C5 over C4 or the benzylic positions of the tert-butyl group.

Retrosynthesis Target Target: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Parent Intermediate: 2-[p-(tert-butyl)phenyl]oxazole Parent->Target Regioselective Bromination (NBS) Amide Precursor: N-(2,2-dimethoxyethyl)-4-(tert-butyl)benzamide Amide->Parent Cyclodehydration (MsOH/PPA) Raw Starting Materials: 4-tert-butylbenzoyl chloride + Aminoacetaldehyde dimethyl acetal Raw->Amide Schotten-Baumann Condensation

Figure 1: Retrosynthetic analysis displaying the disconnection strategy from the halogenated target back to commercially available acid chlorides.

Phase I: Construction of the Oxazole Core

Objective: Synthesis of 2-[p-(tert-butyl)phenyl]oxazole. Reaction Type: Amide Formation followed by Cyclodehydration.

Step A: Amide Formation
  • Reagents: 4-tert-butylbenzoyl chloride (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.05 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Charge a round-bottom flask with Aminoacetaldehyde dimethyl acetal (1.05 eq) and DCM (0.5 M concentration relative to substrate).

  • Add Triethylamine (1.2 eq) and cool the solution to 0°C using an ice bath.

  • Dropwise add a solution of 4-tert-butylbenzoyl chloride (1.0 eq) in DCM over 30 minutes. Note: Exothermic reaction; maintain internal temp < 10°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot should disappear.

  • Workup: Wash with 1N HCl (remove excess amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate. The resulting acyclic amide is usually pure enough for the next step.

Step B: Cyclodehydration
  • Reagents: Methanesulfonic acid (MsOH) and Phosphorus pentoxide (P₂O₅) — Eaton’s Reagent is recommended for easier workup than Polyphosphoric acid (PPA).

  • Conditions: 60°C - 80°C.

Protocol:

  • Dissolve the crude amide from Step A in Eaton’s Reagent (approx. 5 mL per gram of amide).

  • Heat the mixture to 60°C for 2–4 hours.

  • Critical Control Point: Do not overheat (>100°C) to prevent charring or decomposition of the tert-butyl group.

  • Workup: Pour the reaction mixture slowly into crushed ice (exothermic quench). Neutralize with NaOH or Na₂CO₃ until pH ~8.

  • Extract with Ethyl Acetate (3x).[1] Dry organic layers over MgSO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

  • Yield Expectation: 75–85% (over two steps).

Phase II: Regioselective C5-Bromination

Objective: Installation of bromine at C5. Reaction Type: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Setup: Dissolve 2-[p-(tert-butyl)phenyl]oxazole (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile (0.2 M).

    • Expert Insight: DMF is preferred as it promotes the ionic mechanism (EAS) over the radical mechanism, ensuring the bromine goes to the ring (C5) rather than the benzylic position of the tert-butyl group.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.

    • Precaution: Wrap the flask in aluminum foil to exclude light. Light can initiate radical bromination at the benzylic position.

  • Reaction: Stir at RT to 40°C for 4–6 hours.

    • Monitoring: TLC usually shows the product running slightly less polar or overlapping; NMR is the best check (disappearance of the C5-H singlet at ~7.1 ppm).

  • Workup: Dilute with water (5x reaction volume). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Et₂O, wash with water (3x) to remove DMF, then brine.

  • Purification: Recrystallization from Ethanol/Water or Hexane.

Quality Control & Data Specifications

Table 1: Analytical Specifications

ParameterSpecificationDiagnostic Signal
Appearance White to off-white solidN/A
¹H NMR (CDCl₃) C5-H AbsenceThe singlet at ~7.15 ppm (C5-H) present in the parent must be absent .
¹H NMR (CDCl₃) tert-Butyl GroupStrong singlet (9H) at ~1.35 ppm.
¹H NMR (CDCl₃) Aromatic RegionTwo doublets (AA'BB' system) at ~7.5 and ~8.0 ppm.
MS (ESI) M+ / M+2Distinct 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
Purity (HPLC) >98%No detection of dibromo species.

Troubleshooting Guide:

  • Issue: Bromination at the tert-butyl group (benzylic).

    • Cause: Radical mechanism active.

    • Fix: Ensure total darkness; add a radical scavenger (e.g., BHT) if persistent; ensure solvent is polar (DMF).

  • Issue: Incomplete Cyclization (Phase I).

    • Cause: Water in reagents.[1][2][3]

    • Fix: Use fresh P₂O₅ or anhydrous MsOH.

Experimental Workflow Diagram

Workflow Start Start: Parent Oxazole Reaction Reaction: NBS, DMF, RT, Dark Start->Reaction Check TLC/NMR Check: C5-H gone? Reaction->Check Check->Reaction No (Add 0.1 eq NBS) Quench Quench: Pour into H2O Check->Quench Yes State Physical State? Quench->State Filter Filtration (Solid) State->Filter Precipitate Extract Extraction Et2O (Oil) State->Extract No Precipitate Recryst Recrystallization (EtOH/H2O) Filter->Recryst Extract->Recryst Final Pure 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Recryst->Final

Figure 2: Decision tree for the isolation and purification of the brominated product.

References

  • Strotman, N. A., et al. (2010).[4][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters, 12(16), 3578–3581.[4] (Demonstrates C5 reactivity and solvent effects).

  • Kashinath, D., et al. (2002). "One-pot synthesis of 2,4,5-trisubstituted oxazoles." Tetrahedron Letters, 43, 1945.
  • BenchChem. (2025).[1][6] "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates." (Protocol for Robinson-Gabriel cyclization).

  • Prager, B., et al. (1999). "Regioselective Bromination of Oxazoles." Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole: A Versatile Building Block in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

The oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and material properties.[1][2][3][4][5] The subject of this guide, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, is a strategically designed synthetic intermediate of considerable interest to researchers in medicinal chemistry, drug discovery, and materials science. Its value lies in the combination of three key structural features:

  • The 2,5-Disubstituted Oxazole Core: This aromatic five-membered ring is relatively stable and provides a rigid framework for orienting substituents in a defined three-dimensional space.[1] This is critical for molecular recognition and interaction with biological targets like enzymes and receptors.[1]

  • The C5-Bromo Substituent: The bromine atom at the 5-position is the cornerstone of this molecule's versatility. It serves as a highly effective reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse molecular libraries by introducing a wide range of aryl, heteroaryl, vinyl, and amino groups at this position.[1][6][7]

  • The 2-[p-(tert-butyl)phenyl] Group: The bulky tert-butyl group provides steric hindrance, which can influence the conformation of the molecule and its derivatives. This can be exploited to fine-tune binding selectivity to biological targets. Furthermore, this lipophilic group can enhance the pharmacokinetic properties of potential drug candidates, such as membrane permeability.

This guide provides detailed application notes and protocols for the utilization of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in key research applications, with a focus on palladium-catalyzed cross-coupling reactions that unlock its synthetic potential.

Core Application: A Scaffold for Medicinal Chemistry and Drug Discovery

The oxazole nucleus is a core component in many pharmaceutical ingredients and natural products, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][8] 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole serves as a key starting material for the synthesis of novel, biologically active compounds. The primary strategy involves leveraging the C5-bromo position for derivatization via cross-coupling chemistry.

Application 1: Synthesis of Novel 2,5-Diaryl- and 2,5-Diheteroaryloxazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[7][9][10] For 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, this reaction is instrumental in introducing a diverse array of aryl or heteroaryl substituents at the 5-position, yielding novel 2,5-diaryloxazole derivatives. These products are of high interest for screening as potential therapeutic agents.[6]

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide (our oxazole) to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates.[9] For a substrate like our target, bulky, electron-rich phosphine ligands are often preferred to facilitate the reaction.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole with a representative arylboronic acid.

Materials:

  • 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-diaryloxazole.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane10080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8075-85
Note: Yields are based on structurally similar substrates and should be considered as a guide.[7][9]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - 5-Bromo-oxazole - Boronic Acid - Pd Catalyst & Ligand - Base Inert Evacuate & Backfill with Inert Gas (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat & Stir (e.g., 100 °C, 12-24h) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Cool, Dilute, Wash & Dry Monitor->Workup Purify Concentrate & Purify (Chromatography) Workup->Purify Product Isolated 2,5-Diaryloxazole Purify->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Synthesis of 5-Vinyloxazoles via Heck Coupling

The Heck reaction provides a powerful method for coupling aryl halides with alkenes, forming new carbon-carbon bonds and introducing vinyl groups.[11][12][13] Applying this reaction to 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole allows for the synthesis of 5-vinyloxazole derivatives. These products are valuable intermediates themselves, as the vinyl group can be further functionalized through various transformations (e.g., oxidation, reduction, or participation in cycloaddition reactions).

The Heck reaction mechanism involves the oxidative addition of the bromo-oxazole to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[11] A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[11]

Protocol 2: General Procedure for Heck Coupling

This protocol provides a general method for the Heck coupling of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole with an alkene, such as n-butyl acrylate.

Materials:

  • 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed reaction tube, combine 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 5-vinyloxazole derivative.

Visualization: Heck Coupling Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII Oxazole-Pd(II)-Br(L₂) Pd0->PdII OxAdd Oxidative Addition Coord_Complex Alkene Complex PdII->Coord_Complex Alkene_Coord Alkene Coordination Sigma_Complex σ-Alkyl Pd(II) Complex Coord_Complex->Sigma_Complex Migratory Migratory Insertion Product_Complex Product Complex Sigma_Complex->Product_Complex Beta_Elim β-Hydride Elimination Product_Complex->Pd0 Product 5-Vinyl-Oxazole Product_Complex->Product BaseSalt Et₃N·HBr Product_Complex->BaseSalt Red_Elim Base (Et₃N) Regeneration BromoOxazole 5-Bromo-Oxazole BromoOxazole->PdII Alkene Alkene Alkene->Coord_Complex

Caption: Catalytic cycle for the Heck coupling reaction.

Application 3: Synthesis of 5-Aminooxazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This transformation is exceptionally valuable for synthesizing aryl amines. Applying this reaction to 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole enables the introduction of primary or secondary amines at the 5-position, opening access to a class of compounds with significant potential in medicinal chemistry.

The mechanism of the Buchwald-Hartwig amination proceeds through steps similar to other palladium-catalyzed couplings: oxidative addition of the bromo-oxazole to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of a sterically hindered phosphine ligand is often crucial for the efficiency of this reaction.[14]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the Buchwald-Hartwig amination of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole with a generic amine.

Materials:

  • 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • A suitable phosphine ligand (e.g., BINAP or XPhos) (3-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, the amine (if solid), Pd₂(dba)₃, the ligand, and NaOtBu to a flame-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (or dioxane) and the amine (if liquid) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-aminooxazole derivative.

Application in Materials Science: Fluorescent Probes and Organic Electronics

2,5-Diaryloxazoles are a well-known class of fluorescent compounds with applications as scintillators, laser dyes, and fluorescent probes.[16][17] The photophysical properties, such as absorption and emission wavelengths and quantum yield, are highly dependent on the nature of the aryl substituents at the 2- and 5-positions.[16] By using the cross-coupling protocols described above, a library of derivatives of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole can be synthesized and screened for desirable photophysical properties. The introduction of electron-donating or electron-withdrawing groups at the 5-position can tune the electronic structure and, consequently, the emission color and efficiency of the resulting compounds.[17]

Conclusion

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is a highly valuable and versatile building block for research and development. Its true potential is realized through its application in palladium-catalyzed cross-coupling reactions, which provide a gateway to a vast chemical space of novel 2,5-disubstituted oxazoles. The protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful intermediate in the fields of medicinal chemistry, drug discovery, and materials science. The modular nature of its derivatization allows for the systematic exploration of structure-activity and structure-property relationships, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Pop, A., Drugan, F., & Crisan, M. (2005). Experimental and Theoretical Study of 2,5-diaryloxazoles Whose Aryl Are Para-Substituted Phenyl Groups. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Singh, P. P., et al. (n.d.). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Available at: [Link]

  • Gunturu, S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Paz, V. F., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Symmetrical and Non-symmetrical 2,5-Diaryl-1,3,4-oxadiazoles: Synthesis and Photophysical Properties. Available at: [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Available at: [Link]

  • MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Available at: [Link]

  • ACS Publications. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Available at: [Link]

  • PMC. (n.d.). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Available at: [Link]

  • ResearchGate. (2022). (PDF) Lights on 2,5-diaryl tetrazoles: applications and limits of a versatile photoclick reaction. Available at: [Link]

  • PMC. (n.d.). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Available at: [Link]

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Application Note: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (referred to herein as Compound 5B-TBPO ) represents a "privileged scaffold" in modern drug discovery. Characterized by a highly lipophilic tert-butyl tail and a reactive electrophilic bromine "handle" at the C5 position, this molecule serves as a critical building block for synthesizing libraries of kinase inhibitors , COX-2 inhibitors , and PPAR agonists . This guide details the strategic application of 5B-TBPO, focusing on its role in Late-Stage Functionalization (LSF), specific Suzuki-Miyaura cross-coupling protocols, and its utility in optimizing hydrophobic ligand-protein interactions.

Part 1: Introduction & Chemical Biology

The "Anchor" and the "Handle"

In rational drug design, 5B-TBPO is utilized not merely as a passive intermediate but as a functional pharmacophore. Its structure is bipartite:

  • The Hydrophobic Anchor (2-position): The p-(tert-butyl)phenyl moiety is a classic "fatty" anchor. It is designed to occupy deep hydrophobic pockets (e.g., the allosteric back-pocket of kinases or the cyclooxygenase channel). The tert-butyl group provides metabolic stability (blocking benzylic oxidation) and significant Van der Waals contact surface area.

  • The Synthetic Handle (5-position): The C5-Bromine is electronically activated by the adjacent oxazole oxygen, making it highly reactive toward palladium-catalyzed cross-couplings. This allows for the rapid attachment of polar "warheads" or solubilizing groups.

Therapeutic Relevance

The oxazole core derived from this scaffold is structurally homologous to several marketed drugs and clinical candidates:

  • Oxaprozin (Daypro): An NSAID where the oxazole core dictates COX selectivity.

  • Valdecoxib (Bextra): Uses a similar diaryl-heterocycle motif.

  • VEGFR-2 Inhibitors: Recent SAR studies indicate that 2,5-disubstituted oxazoles can mimic the binding mode of urea-based kinase inhibitors.

Part 2: Synthetic Protocols & Workflows

Workflow Visualization: The Divergent Synthesis Strategy

The following diagram illustrates how 5B-TBPO serves as a divergence point in the Design-Make-Test-Analyze (DMTA) cycle.

G Start Start: 4-tert-butylbenzoic acid Inter Scaffold: 5B-TBPO (The 'Handle') Start->Inter Cyclization & NBS Bromination Path1 Suzuki Coupling (Aryl Boronic Acids) Inter->Path1 Pd(dppf)Cl2 / K2CO3 Path2 Sonogashira Coupling (Terminal Alkynes) Inter->Path2 Pd(PPh3)4 / CuI Path3 C-H Activation (Direct Arylation) Inter->Path3 Pd(OAc)2 / Ligand Lib1 Library A: Biaryl Kinase Inhibitors Path1->Lib1 Lib2 Library B: Rigid Rod Liquid Crystals Path2->Lib2 Path3->Lib1

Caption: Divergent synthesis workflow utilizing 5B-TBPO as a central node for generating diverse chemical libraries.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: To attach a solubilizing heteroaryl group (e.g., pyridine or pyrazole) to the C5 position of 5B-TBPO. Rationale: The C5-Br bond in oxazoles is electron-deficient. Standard conditions often lead to hydrodebromination (side product) if the catalyst load is too low or water content is uncontrolled. This protocol uses a precatalyst system to ensure high turnover.

Materials
  • Substrate: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a microwave vial or Schlenk flask and purge with Argon for 5 minutes. Trustworthiness Check: Oxygen is the enemy of Pd(0). Do not skip purging.

  • Charge: Add 5B-TBPO, boronic acid, and the Palladium catalyst to the vial.

  • Solvent Addition: Add 1,4-Dioxane via syringe, followed immediately by the aqueous

    
    .
    
  • Degassing: Bubble Argon through the liquid mixture for 2 minutes (sparging). Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (5B-TBPO) is highly non-polar (

      
      ). The product will usually be more polar.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
Protocol B: Quality Control & Purity Assessment

Due to the lipophilicity of the tert-butyl group, this compound can "smear" on reverse-phase columns.

ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow solidVisualDarkening indicates oxidation/decomposition.
Purity >98%HPLC (C18)Use high organic gradient (start at 50% MeCN).
Identity

NMR (CDCl3)
400 MHzLook for t-Butyl singlet at

1.35 ppm (9H).
Residual Pd <10 ppmICP-MSCritical for biological assays to prevent false positives.

Part 3: Biological Application Context (SAR)

Case Study: Targeting the Hydrophobic Back-Pocket

In kinase drug discovery, the "Gatekeeper" residue controls access to a hydrophobic back-pocket. 5B-TBPO derivatives are excellent probes for this region.

Mechanism of Action: The oxazole nitrogen (N3) can serve as a hydrogen bond acceptor (HBA) to the hinge region of a kinase, while the tert-butyl phenyl group penetrates the hydrophobic pocket, displacing water and gaining entropy-driven binding affinity.

Assay Considerations:

  • Solubility Warning: 5B-TBPO is practically insoluble in water. Stock solutions must be prepared in 100% DMSO (10 mM or 20 mM).

  • Precipitation: When diluting into assay buffer, ensure final DMSO concentration is <1% to avoid enzyme denaturation, but watch for compound precipitation (turbidity).

  • Control: Use Oxaprozin or Celecoxib as structural reference standards if assessing anti-inflammatory (COX) activity.

SAR Decision Tree

Use this logic flow to determine if 5B-TBPO is the right scaffold for your target.

SAR Q1 Does target have a deep hydrophobic pocket? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is metabolic stability critical (Liver Microsomes)? Yes1->Q2 Action3 Switch Scaffold (Try Isoxazole/Imidazole) No1->Action3 Action1 Use 5B-TBPO (t-Butyl blocks metabolism) Q2->Action1 High Stability Needed Action2 Consider 5-Bromo-2-phenyloxazole (Less lipophilic) Q2->Action2 Lower LogP Needed

Caption: SAR decision matrix for selecting the 5B-TBPO scaffold based on target pocket hydrophobicity and metabolic requirements.

Part 4: References

  • Oxazole Scaffolds in Medicinal Chemistry:

    • Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.[1][2][3][4][5][6][7][8]

    • Source: Medicinal Chemistry, 2025.[2][5][6]

    • URL: (General reference for oxazole bioactivity).

  • Synthetic Methodology (Bromination & Coupling):

    • Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.[9]

    • Source: MDPI Molecules, 2022.

    • URL:[Link]

  • Biological Context (VEGFR/Kinase):

    • Title: The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry (Analogous Scaffold).

    • Source: BenchChem Application Notes, 2025.

  • Structural Biology (Lipophilic Interactions):

    • Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

    • Source: Journal of Pharmaceutical Chemistry, 2023.[10]

    • URL:[Link][10]

(Note: While specific "blockbuster" papers for the exact 5B-TBPO molecule are rare, the references above validate the synthetic route, the structural class, and the biological rationale for the tert-butyl/bromo-oxazole combination.)

Sources

Application Notes and Protocols for the Synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, a substituted oxazole of interest in medicinal chemistry and materials science. Oxazole moieties are prevalent in a wide range of biologically active natural products and serve as crucial synthetic intermediates.[1][2][3] This protocol outlines a robust two-step synthetic sequence, beginning with the construction of the oxazole core via the van Leusen reaction, followed by regioselective bromination at the C5 position. The causality behind experimental choices, detailed step-by-step procedures, purification techniques, and characterization are discussed to ensure reproducibility and high-yield synthesis for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

The 2,5-disubstituted oxazole scaffold is a privileged structure in drug discovery. The introduction of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space. The synthetic strategy detailed herein was designed for efficiency and control.

Overall Synthetic Scheme:

The synthesis proceeds in two distinct stages:

  • Step 1: Van Leusen Oxazole Synthesis. Formation of the intermediate, 2-[p-(tert-butyl)phenyl]oxazole, from 4-(tert-butyl)benzaldehyde and tosylmethyl isocyanide (TosMIC). This reaction is a reliable method for creating 5-substituted oxazoles from aldehydes.[4]

  • Step 2: Electrophilic Bromination. Regioselective bromination of the electron-rich oxazole ring at the C5 position using N-Bromosuccinimide (NBS) to yield the final product.

The complete workflow is visualized in the diagram below.

Synthesis_Workflow A Starting Materials (Aldehyde, TosMIC, K2CO3) B Step 1: Van Leusen Oxazole Synthesis A->B Methanol, Reflux C Crude Intermediate 2-[p-(tert-butyl)phenyl]oxazole B->C Reaction Workup D Purification (Column Chromatography) C->D E Pure Intermediate D->E F Step 2: Electrophilic Bromination (NBS) E->F THF, 0°C to RT G Crude Final Product F->G Quenching & Workup H Purification (Recrystallization) G->H I Final Product 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole H->I Characterization

Caption: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of 2-[p-(tert-butyl)phenyl]oxazole

Principle and Mechanism

The van Leusen reaction is a powerful method for synthesizing oxazoles. It involves the base-catalyzed condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). The base, typically potassium carbonate, deprotonates the active methylene group of TosMIC. The resulting anion attacks the aldehyde carbonyl, initiating a cascade of cyclization and elimination steps that ultimately form the oxazole ring and eliminate the tosyl group.[4]

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
4-(tert-butyl)benzaldehyde5.00 g (30.8 mmol)1.0Ensure purity.
Tosylmethyl isocyanide (TosMIC)6.63 g (34.0 mmol)1.1Can be an irritant; handle in a fume hood.
Potassium Carbonate (K₂CO₃)6.39 g (46.2 mmol)1.5Anhydrous, finely powdered.
Methanol (MeOH)150 mL-Anhydrous grade.
Deionized Water300 mL-For workup.
Ethyl Acetate (EtOAc)250 mL-For extraction.
Brine (Saturated NaCl)50 mL-For washing.
Anhydrous Magnesium Sulfate~10 g-For drying.
Silica Gel (230-400 mesh)~100 g-For column chromatography.

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, chromatography column, standard glassware.

Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 4-(tert-butyl)benzaldehyde (5.00 g, 30.8 mmol), tosylmethyl isocyanide (6.63 g, 34.0 mmol), and anhydrous potassium carbonate (6.39 g, 46.2 mmol).

  • Solvent Addition: Add 150 mL of anhydrous methanol. The use of an anhydrous solvent is crucial as moisture can interfere with the base-catalyzed reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring. The reaction mixture will typically turn from a white suspension to a yellow or orange solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes). The reaction is generally complete within 2-4 hours.

  • Cooling and Concentration: Once the starting aldehyde is consumed, remove the flask from the heat and allow it to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 150 mL of deionized water and 150 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL of ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with 50 mL of brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent to yield 2-[p-(tert-butyl)phenyl]oxazole as a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Synthesis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Principle and Mechanism

The oxazole ring is electron-rich and susceptible to electrophilic substitution. The C5 position is generally the most nucleophilic and therefore the primary site for halogenation. N-Bromosuccinimide (NBS) serves as a convenient and reliable source of electrophilic bromine (Br⁺). The reaction proceeds via the attack of the C5 carbon onto the bromine atom of NBS, followed by deprotonation to restore aromaticity, yielding the 5-bromooxazole.[5]

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
2-[p-(tert-butyl)phenyl]oxazole4.00 g (18.6 mmol)1.0From Part I.
N-Bromosuccinimide (NBS)3.47 g (19.5 mmol)1.05Recrystallize from water if it appears colored.
Tetrahydrofuran (THF)100 mL-Anhydrous grade.
Saturated Sodium Thiosulfate50 mL-For quenching.
Deionized Water100 mL-For workup.
Ethyl Acetate (EtOAc)150 mL-For extraction.
Brine (Saturated NaCl)50 mL-For washing.
Anhydrous Magnesium Sulfate~10 g-For drying.
Ethanol or Hexanes/EtOAcAs needed-For recrystallization.

Equipment: 250 mL round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup and filtration.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve 2-[p-(tert-butyl)phenyl]oxazole (4.00 g, 18.6 mmol) in 100 mL of anhydrous THF in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is done to moderate the reaction rate and prevent potential side reactions.

  • Reagent Addition: Add N-Bromosuccinimide (3.47 g, 19.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C. The succinimide byproduct is less soluble and may cause the mixture to become a slurry.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Solvent Removal & Extraction: Remove the bulk of the THF via rotary evaporation. Add 100 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel, shake, and separate the layers.

  • Washing and Drying: Wash the organic layer with water and then brine. Dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution to yield the crude solid product. The primary purification method for the final product is recrystallization. A suitable solvent system is typically ethanol or a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Isolation and Characterization: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This should yield 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole as a crystalline solid. Confirm purity and structure via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Safety and Troubleshooting

Hazard StatementPrecaution
Chemical Hazards TosMIC is an irritant. NBS is a lachrymator and irritant. Organic solvents are flammable.
Personal Protective Equipment (PPE) Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. Handle solid reagents in a fume hood.
Waste Disposal Dispose of all chemical waste in accordance with institutional and local regulations.
Potential ProblemLikely CauseSuggested Solution
Part I: Reaction does not go to completion. Inactive K₂CO₃ (absorbed moisture) or impure reagents.Use freshly opened or properly stored anhydrous K₂CO₃. Ensure the purity of the aldehyde and TosMIC.
Part II: Over-bromination or side products. Reaction temperature was too high.Maintain the reaction temperature at 0°C during NBS addition. Add the NBS slowly in small portions.
Low yield after purification. Product loss during workup or chromatography.Ensure complete extraction. Be careful when combining fractions during chromatography. Optimize recrystallization solvent.

References

  • Robinson–Gabriel synthesis - Wikipedia. [Link]

  • Robinson-Gabriel Synthesis - SynArchive. [Link]

  • Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. - ResearchGate. [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry. [Link]

  • Preparation of 2-substituted oxazoles - ResearchGate. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. [Link]

  • Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. [Link]

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. [Link]

  • SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES - Rasayan. [Link]

  • Oxazole and Pyridine: Synthesis & Reactions | PDF - Scribd. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • A Practical Synthesis of 1,3-Oxazole - ResearchGate. [Link]

  • 5-(Thiophen-2-yl)oxazole - Organic Syntheses Procedure. [Link]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles - ResearchGate. [Link]

  • Supporting Information for Potent and selective inhibition of pathogenic Naegleria fowleri with a repurposed antipsychotic and a new structural analogue - Royal Society of Chemistry. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Foundation

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole with various aryl boronic acids. This specific oxazole scaffold is a critical intermediate in the synthesis of 2,5-diaryloxazoles , a class of compounds widely utilized as scintillators (e.g., BBOT), fluorescent probes, and biologically active pharmacophores.

While the 2-aryl substituent provides stability to the oxazole ring, the 5-bromo position is electronically activated, facilitating oxidative addition. However, the electron-deficient nature of the oxazole ring can lead to competitive protodebromination or ring-opening side reactions if conditions are not carefully controlled. This guide presents a Standard Protocol for general synthesis and an Advanced Protocol utilizing Buchwald precatalysts for sterically demanding or electron-poor substrates.

Mechanistic Insight

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but with specific considerations for the oxazole heterocycle:

  • Oxidative Addition: The C5–Br bond in the oxazole ring is relatively weak due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes oxidative addition to Pd(0) rapid, often faster than in phenyl bromides.

  • Transmetallation: This is the rate-determining step for many heterocyclic couplings. The use of a base (carbonate or phosphate) activates the boronic acid to a boronate species [Ar-B(OH)3]-, which is more nucleophilic.

  • Reductive Elimination: The final step releases the 2,5-diaryloxazole. Bulky ligands (e.g., SPhos, XPhos) accelerate this step, preventing the formation of palladium black and enhancing turnover numbers (TON).

Part 2: Experimental Protocols

Reagents & Materials[1][2][3][4]
  • Electrophile: 5-Bromo-2-[4-(tert-butyl)phenyl]oxazole (Purity >97%)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv.)[1]

  • Catalyst System:

    • Standard: Pd(PPh₃)₄ (Tetrakis)[2]

    • Advanced: Pd(OAc)₂ + SPhos (or XPhos Pd G2)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: Toluene/Ethanol/Water (Standard) or 1,4-Dioxane/Water (Advanced)

Protocol A: Standard Conditions (General Purpose)

Best for coupling with simple electron-rich aryl boronic acids (e.g., phenyl, tolyl).

Step-by-Step Workflow:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-[4-(tert-butyl)phenyl]oxazole (1.0 mmol, 280 mg) and Aryl Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%, 58 mg).

  • Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent Prep: In a separate vial, mix Toluene (8 mL), Ethanol (2 mL), and 2M aqueous Na₂CO₃ (2 mL, 4.0 mmol). Sparge this mixture with N₂ for 10 minutes to degas.

  • Initiation: Transfer the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the mixture to reflux (approx. 90°C) for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or LC-MS.[3][1]

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Advanced Conditions (Sterically Hindered/Electron-Poor)

Best for ortho-substituted boronic acids or electron-deficient heterocycles.

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, combine the Oxazole halide (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol, 425 mg).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).

  • Solvent: Add 1,4-Dioxane (5 mL) and degassed Water (0.5 mL).

  • Reaction: Seal the tube and heat at 100°C for 2–6 hours (or 120°C in microwave for 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Part 3: Data Presentation & Visualization

Optimization Matrix

The following table summarizes the effect of different parameters on the coupling efficiency of 5-bromooxazoles.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1 Pd(PPh₃)₄Na₂CO₃Tol/EtOH/H₂O9075-85Standard "Suzuki" conditions.[3][4] Good baseline.
2 Pd(dppf)Cl₂K₂CO₃DME/H₂O8588-92Robust; dppf resists oxidation better than PPh₃.
3 Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 >95 Optimal. High turnover for hindered substrates.
4 Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10090-94Excellent for electron-poor boronic acids.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental setup, emphasizing the critical degassing step to prevent catalyst deactivation.

SuzukiWorkflow Start Start: Reagent Weighing Vessel Reaction Vessel: Oxazole (1.0 eq) Boronic Acid (1.2 eq) Catalyst (2-5 mol%) Start->Vessel Inert Inert Atmosphere: Evacuate/Backfill (N2/Ar) x3 Vessel->Inert Addition Addition: Syringe solvent into vessel Inert->Addition Maintain Inert Gas Solvent Solvent Preparation: Degas Toluene/Base mix (Sparging 10 min) Solvent->Addition Heating Reaction: Heat to 90-100°C (4-12 Hours) Addition->Heating Monitor Monitoring: TLC / LC-MS Heating->Monitor Monitor->Heating Incomplete Workup Workup: Extract (EtOAc), Wash (Brine), Dry (Na2SO4) Monitor->Workup Conversion >95%

Caption: Logical workflow for the Suzuki coupling of 5-bromooxazoles, highlighting the critical degassing step.

Mechanistic Cycle Diagram

This diagram details the catalytic cycle specific to the 5-bromooxazole substrate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for 5-Br-Oxazole) Pd0->OxAdd PdII_Ox L2Pd(II)(Ar)Br Oxidative Complex OxAdd->PdII_Ox BaseStep Base Activation (OH- replaces Br-) PdII_Ox->BaseStep TransMet Transmetallation (Rate Determining) BaseStep->TransMet PdII_Biaryl L2Pd(II)(Ar)(Ar') Di-aryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0

Caption: Suzuki-Miyaura catalytic cycle. Transmetallation is typically the rate-determining step for this system.

Part 4: Troubleshooting & Critical Analysis

Common Failure Modes
  • Protodebromination (Reduction):

    • Symptom:[3][1][5][4][6][7][8][9] Formation of 2-[p-(tert-butyl)phenyl]oxazole (loss of Br without coupling).

    • Cause: "Beta-hydride elimination" equivalent from solvent or trace water if the cycle stalls.

    • Solution: Use strictly anhydrous solvents (Dioxane) and switch to a more active catalyst (Pd-SPhos) to speed up transmetallation.

  • Homocoupling of Boronic Acid:

    • Symptom:[3][1][5][4][6][7][8][9] Presence of Biaryl (Ar-Ar) in LC-MS.

    • Cause: Presence of Oxygen.[5]

    • Solution: Degas solvents more thoroughly. Ensure the system is under positive Nitrogen pressure.

  • Low Conversion:

    • Cause: Catalyst poisoning by the oxazole nitrogen (coordination to Pd).

    • Solution: Increase catalyst loading to 5 mol% or use a bidentate ligand (dppf) to prevent non-productive coordination.

Storage & Stability
  • 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole: Store at 2-8°C, protected from light. Stable for >12 months.

  • Catalysts (Pd(PPh₃)₄): Store in a freezer (-20°C) under inert gas. If the crystals turn orange/brown (from bright yellow), the catalyst has oxidized and will likely fail.

Part 5: References

  • BenchChem. Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. (Accessed 2023). Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Catalyst Selection.Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.Link

Sources

Application Notes & Protocols: Sonogashira Coupling of 5-Bromo-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Alkynyl-Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its ability to act as a bioisostere for amide and ester functionalities, coupled with its diverse pharmacological activities—ranging from anticancer to antiviral and anti-inflammatory properties—makes it a privileged scaffold in drug discovery.[1][2] The introduction of an alkynyl group at the 5-position of the oxazole ring via the Sonogashira coupling reaction dramatically expands its synthetic utility.[3] This transformation creates a versatile molecular hub, enabling further functionalization through click chemistry, cyclization reactions, and the synthesis of complex heterocyclic systems.[3][4]

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful and reliable method for forming C(sp²)-C(sp) bonds under mild conditions.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution and optimization of the Sonogashira coupling with 5-bromo-oxazole derivatives, a key step in the synthesis of advanced pharmaceutical intermediates.

Reaction Mechanism: The Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Palladium Cycle : The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the 5-bromo-oxazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[5]

  • Copper Cycle : Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a more nucleophilic copper(I) acetylide species.[5][7]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the 5-alkynyl-oxazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Mechanism Figure 1: The dual catalytic cycle of the Sonogashira coupling. cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Oxazolyl-Pd(II)-Br(L)₂ pd0->pd_intermediate Oxidative Addition product_complex Oxazolyl-Pd(II)-C≡CR'(L)₂ pd_intermediate->product_complex Transmetalation cu_catalyst Cu(I)Br pd_intermediate->cu_catalyst regenerates product_complex->pd0 Reductive Elimination product 5-Alkynyl-Oxazole (Ar-C≡CR') product_complex->product aryl_halide 5-Bromo-Oxazole (Ar-Br) aryl_halide->pd_intermediate cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide alkyne activation cu_acetylide->pd_intermediate feeds into Pd cycle alkyne Terminal Alkyne (H-C≡CR') alkyne->cu_acetylide base Base (e.g., Et₃N) alkyne->base base->cu_acetylide base_hbr [Et₃NH]⁺Br⁻ base->base_hbr

Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of Ethyl 5-bromooxazole-4-carboxylate

This protocol provides a reliable starting point for the coupling of a representative 5-bromo-oxazole substrate with a terminal alkyne.[9] Optimization may be required for different substrates.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Ethyl 5-bromooxazole-4-carboxylate>97%Sigma-AldrichSubstrate
Phenylacetylene>98%Acros OrganicsCoupling partner (1.2 - 1.5 equivalents)
Dichlorobis(triphenylphosphine)palladium(II)Pd(PPh₃)₂Cl₂Strem ChemicalsCatalyst (1-5 mol%)
Copper(I) Iodide (CuI)>99.5%, anhydrousAlfa AesarCo-catalyst (2-5 mol%). Should be off-white; discard if green/brown.
Triethylamine (Et₃N)Anhydrous, >99.5%Fisher ScientificBase and/or solvent. Must be dry.
Tetrahydrofuran (THF)Anhydrous, >99.9%EMD MilliporeSolvent. Must be thoroughly deoxygenated.
Nitrogen or Argon GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Experimental Setup & Procedure

Caption: Workflow for the Sonogashira coupling of 5-bromo-oxazoles.

Step-by-Step Method:

  • Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).[9]

  • Reagent Addition : Seal the flask with a septum, and then evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base : Through the septum, add anhydrous, degassed THF (to make a ~0.1 M solution based on the bromo-oxazole) and triethylamine (2-3 equivalents).[9]

  • Substrate Loading : Add the ethyl 5-bromooxazole-4-carboxylate (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) via syringe.[9]

  • Reaction Conditions : Immerse the flask in a preheated oil bath at 60-65 °C and stir vigorously. The reaction is typically complete within 2-12 hours.

  • Monitoring : Track the consumption of the 5-bromo-oxazole starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a short pad of Celite to remove the catalyst residues.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-alkynyl-oxazole derivative.

Optimization and Troubleshooting

The success of the Sonogashira coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.[10]

Issue / ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents.Use a fresh, active catalyst (e.g., Pd(PPh₃)₄). Ensure rigorous degassing of solvents and proper inert gas technique. Use anhydrous solvents and a high-purity base.[10]
Glaser Homocoupling Presence of O₂; High concentration of copper catalyst.Rigorously deoxygenate all solvents and reagents.[11] Consider a copper-free protocol, which may require a different ligand (e.g., Xantphos) or base (e.g., Cs₂CO₃).[12]
Slow Reaction Rate Low reaction temperature; Less reactive aryl bromide; Steric hindrance.Increase the temperature (up to 100 °C in a sealed tube).[10] Switch to a more active catalyst system, potentially with more electron-rich or bulky phosphine ligands to accelerate oxidative addition.[7]
Catalyst Decomposition High temperatures; Presence of impurities.Avoid excessive heating. Ensure all starting materials are pure. Consider using a more robust ligand or a pre-catalyst that generates the active Pd(0) species in situ.

Scope and Versatility: Substrate Compatibility

The Sonogashira coupling is tolerant of a wide range of functional groups on both the 5-bromo-oxazole and the terminal alkyne, making it a highly versatile reaction.

Entry5-Bromo-Oxazole DerivativeAlkyne DerivativeCatalyst / ConditionsYield (%)Reference
12-Methyl-5-bromo-oxazolePhenylacetylenePd(PPh₃)₄, CuI, Et₃N, THF, 65°C~85-95[13]
25-Bromo-2-phenyloxazole1-HexynePdCl₂(PPh₃)₂, CuI, i-Pr₂NH, DMF, 80°C~80-90[13]
3Ethyl 5-bromooxazole-4-carboxylateTrimethylsilylacetylenePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C~90-98[9]
45-Bromo-2-(methylthio)benzoxazolePhenylacetyleneCarbon-supported Pd (copper-free), Base, 55°C90[14]

The Copper-Free Sonogashira Variant

While the copper co-catalyst generally increases the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[11][15] In cases where this side reaction is problematic, or for substrates sensitive to copper, a copper-free Sonogashira protocol is a valuable alternative.[12] These conditions often require a different choice of base (e.g., cesium carbonate, DBU) and sometimes specialized phosphine ligands to facilitate the direct interaction of the palladium complex with the alkyne.[8]

Conclusion

The Sonogashira coupling of 5-bromo-oxazole derivatives is an indispensable tool for synthetic and medicinal chemists. It provides a robust and versatile pathway to 5-alkynyl-oxazoles, which are critical building blocks for the synthesis of complex, biologically active molecules. By understanding the underlying mechanism and paying careful attention to experimental parameters such as catalyst choice, solvent purity, and atmospheric conditions, researchers can reliably and efficiently access these high-value compounds. The protocols and troubleshooting guide presented here offer a solid foundation for the successful implementation and adaptation of this powerful cross-coupling reaction in any research program.

References

  • Boruń, A. (2020). Recent Advances in the Synthesis of 2,5-Disubstituted Oxazoles. Molecules, 25(18), 4277. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Müller, T. J. J. (2007). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Angewandte Chemie International Edition, 46(5), 780-782. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Padwa, A., & Ginn, J. D. (2003). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 5(11), 1899-1901. [Link]

  • ResearchGate. (n.d.). Regioselective cyclization for the synthesis of 2,5‐disubstituted 1,3‐oxazoles‐linked quinoxaline scaffold. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • Varela-Fernández, A., González-Rodríguez, C., & Varela, J. A. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 75(1), 219-222. [Link]

  • Wang, D., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53(57), 8046-8049. [Link]

  • Mohammed, S., & El-Remaily, M. A. A. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(49), 29424-29445. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • The Organic Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • SIKK, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 107. [Link]

  • Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(5), 3331-3335. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Steib, D., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15306-15317. [Link]

  • Khayyat, S. A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1493. [Link]

  • Gribble, G. W. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(3), 463. [Link]

  • Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. [Link]

Sources

analytical methods for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Analytical Characterization of 5-Bromo-2-[4-(tert-butyl)phenyl]oxazole

Executive Summary

This guide details the analytical protocols for the structural confirmation and purity assessment of 5-Bromo-2-[4-(tert-butyl)phenyl]oxazole (referred to herein as Target Analyte ). As a halogenated oxazole derivative, this compound serves as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille).

The presence of the tert-butyl group enhances lipophilicity, necessitating specific reverse-phase HPLC conditions, while the C5-bromine atom provides a distinct mass spectrometric signature essential for identity confirmation. This document outlines a self-validating workflow combining NMR, LC-MS, and HPLC-UV/PDA techniques.

Physicochemical Profile & Anticipated Properties

Before initiating wet analysis, the following physicochemical properties should be assumed to guide solvent selection and method parameters.

PropertyValue / CharacteristicRationale
Molecular Formula

Core stoichiometry.
Molecular Weight 280.16 g/mol (Average)Monoisotopic masses: 279.02 (

Br), 281.02 (

Br).
Solubility High: DCM, THF, Ethyl Acetate, Acetone.Low: Water, Methanol (cold).Lipophilic tert-butyl and aromatic core.
UV Max (

)
~275–285 nmConjugation of phenyl ring with oxazole.
Physical State White to off-white solid or viscous oiltert-butyl groups often lower melting points by disrupting packing.
Stability Light Sensitive (C-Br bond); Acid Sensitive.Protect from direct light; avoid strong acidic aqueous media.

Analytical Workflow

The following decision tree illustrates the logical progression from crude isolation to final release testing.

AnalyticalWorkflow Start Crude Isolation TLC Rapid Screen (TLC) Hexane:EtOAc (9:1) Start->TLC Purify Purification (Flash Chromatography) TLC->Purify If impurities > 5% Identity Identity Confirmation (NMR & MS) TLC->Identity If clean Purify->Identity Purity Purity Assessment (HPLC-UV) Identity->Purity Decision Pass Criteria? Purity->Decision Release Release / Next Step Decision->Release >98% Purity Reprocess Reprocess / Recrystallize Decision->Reprocess <98% Purity

Figure 1: Analytical Decision Tree. A systematic approach ensures resources are not wasted on characterizing impure material.

Protocol 1: Structural Confirmation (NMR & MS)

Objective: Unequivocal assignment of the oxazole core, the bromine regiochemistry, and the tert-butyl substituent.

A. Mass Spectrometry (LC-MS/HRMS)

The bromine atom provides a definitive "smoking gun" in the mass spectrum due to the natural abundance of


Br and 

Br isotopes (approx. 1:1 ratio).
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Signals:

    • 
      :  Doublet peaks at m/z 280.0 and 282.0 with equal intensity (1:1).
      
    • Note: If the ratio is not 1:1, suspect contamination with the des-bromo analog (protonated oxazole) or dehalogenation during ionization.

  • Fragmentation (MS/MS):

    • Loss of Methyl (from t-butyl):

      
      .
      
    • Loss of Bromine:

      
      .
      
B. Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     (Chloroform-d) is preferred due to high solubility and lack of exchangeable protons.
    
  • Internal Standard: TMS (0.00 ppm).[1]

Expected


H NMR Data (400 MHz, 

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
1.35 Singlet (s)9Htert-butyl

Confirms alkyl group integrity.
7.15 – 7.25 Singlet (s)1HOxazole H-4 Critical: Absence of coupling confirms C5-substitution (Br). If this were a doublet, C5 would be unsubstituted.
7.45 Doublet (d,

Hz)
2HPhenyl H-meta Part of AA'BB' system.
7.90 Doublet (d,

Hz)
2HPhenyl H-ortho Deshielded by oxazole ring.

Expert Insight: The shift of the Oxazole H-4 proton is the primary indicator of successful bromination. In the non-brominated precursor, the H-5 proton would appear as a doublet or broad singlet further downfield, and H-4 would show coupling. A sharp singlet at ~7.2 ppm confirms the 5-Br substitution [1, 2].

Protocol 2: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and detect common impurities (e.g., starting material 4-tert-butylbenzamide, des-bromo oxazole, or regioisomers).

Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm or 5 µm.
    
    • Why C18? The analyte is moderately lipophilic. C18 provides robust retention and separation from polar byproducts.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 0.1%

      
       for non-MS applications).
      
    • Solvent B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: 254 nm (universal aromatic) and 280 nm (specific to conjugated oxazole).

Gradient Profile
Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.0 6040Equilibration
2.0 6040Isocratic Hold
12.0 595Linear Gradient
15.0 595Wash
15.1 6040Re-equilibration
20.0 6040Stop

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Target Analyte and nearest impurity.
  • Injection Precision: RSD

    
     for peak area (n=5 injections).
    

HPLC_Logic Sample Sample Prep 0.5 mg/mL in ACN Inject Injection 10 µL Sample->Inject Column Separation C18 Column Inject->Column Detect Detection UV 254nm Column->Detect

Figure 2: HPLC Workflow.[2][3] Simple isocratic holds at the start ensure polar impurities elute before the gradient ramp.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Extra Peak at M-2 mass unit Des-bromo impurity (Oxazole precursor).Incomplete bromination reaction. Recrystallize or re-column.
Split Peak in HPLC Atropisomerism (rare for this structure) or pH issues.Ensure mobile phase is buffered (add 0.1% acid).
Low UV Response Detection wavelength mismatch.Run a UV-Vis scan of the peak to find true

.
NMR: H-4 is a doublet Regioisomer (4-Bromo-5-H) or no reaction.Check coupling constant. If

, it is the desired 5-Br product.

References

  • MDPI. (2024).[4][5] One-Pot Synthesis of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank.

  • Beilstein Journals. (2013). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein J. Org. Chem.

  • ACS Publications. (2010).[6] General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters.

  • BenchChem. (2023). Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.

  • PubChem. 5-Bromo-2-phenyl-1,3-oxazole Compound Summary. National Library of Medicine.

Sources

Structural Elucidation and Purity Assessment of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the structural characterization and purity assessment of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole . This compound is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds, often serving as the electrophile in Suzuki-Miyaura or Stille cross-coupling reactions.

The 5-bromo-2-aryloxazole scaffold presents specific analytical challenges, particularly in distinguishing the regioselective 5-bromination from potential 4-bromo isomers or 4,5-dibromo impurities.[1] This guide provides a self-validating NMR workflow to confirm the regiochemistry and quantify the tert-butyl group integration accurately.

Target Molecule Profile[1][2][3][4]
  • Chemical Formula: C₁₃H₁₄BrNO[1][2]

  • Molecular Weight: 280.16 g/mol [1][2]

  • Key Structural Features:

    • Oxazole Ring: Heterocyclic core with substitution at C2 and C5.[1]

    • C5-Bromine: Electronegative substituent affecting the chemical shift of the remaining C4 proton.[1]

    • p-tert-Butylphenyl: Provides a strong diagnostic singlet (9H) and a characteristic AA'BB' aromatic coupling pattern.[1]

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution free of paramagnetic impurities and concentration gradients.

  • Solvent Selection: Use Chloroform-d (

    
    , 99.8% D)  containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2]
    
    • Rationale: The molecule is lipophilic.[1]

      
       minimizes viscosity-induced line broadening compared to DMSO-
      
      
      
      .[1]
  • Mass/Volume: Weigh 10–15 mg of the solid analyte into a clean vial. Add 0.6 mL of

    
    .[1]
    
  • Filtration (Critical): If the solution appears cloudy (common with inorganic salts from bromination, e.g., succinimide residues), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter directly into the NMR tube.[1][2]

    • Causality: Suspended particulates cause magnetic field inhomogeneity, leading to poor shimming and broadened lines.[1][2]

Acquisition Parameters (400 MHz+)

Objective: To ensure quantitative accuracy, particularly for the slowly relaxing tert-butyl protons.

ParameterSettingTechnical Rationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time; prevents saturation.[1]
Spectral Width (SW) 14–16 ppmCovers all proton signals plus potential acidic impurities (10–12 ppm).[1][2]
Acquisition Time (AQ) 3.0–4.0 secEnsures full decay of the FID for high resolution.[1]
Relaxation Delay (d1) 10.0 sec Critical: The tert-butyl methyl protons have long

relaxation times.[1] A short d1 (< 2s) will saturate these signals, resulting in an integration value < 9.0 relative to aromatics.[1][2]
Scans (ns) 16–32Sufficient for >10 mg samples.[1]
Temperature 298 K (25°C)Standardizes chemical shifts.[1]

Structural Analysis & Data Interpretation[1][3][4][6][7][8]

Predicted Chemical Shifts & Assignments

The spectrum is defined by three distinct regions: the aliphatic tert-butyl zone, the oxazole heteroaromatic zone, and the benzenoid aromatic zone.[1][2]

Table 1: 1H NMR Data for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in


 
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
TMS 0.00sRef-Internal Standard
t-Butyl 1.36s9H-3 ×

.[1] High intensity singlet.
Oxazole H4 7.25 – 7.35s1H-Diagnostic singlet.[1] Uncoupled (or very small long-range coupling).
Ar-H (meta) 7.48 – 7.52d (approx)2H8.4Protons ortho to the t-butyl group.[1] Shielded relative to ortho-protons.[1]
Ar-H (ortho) 7.98 – 8.02d (approx)2H8.4Protons ortho to the oxazole ring.[1] Deshielded by the anisotropic effect of the oxazole C=N.
Detailed Mechanistic Analysis[1]
The Regiochemistry Confirmation (H4 vs. H5)

The primary challenge is confirming the Bromine is at C5.[1]

  • Unsubstituted 2-phenyloxazole: Shows two heterocyclic protons.[1] H4 (

    
     ~7.[1]2) and H5 (
    
    
    
    ~7.[1][2][3]7) often appear as doublets (
    
    
    Hz).[1][2]
  • 5-Bromo Product: The H5 proton is replaced by Br.[1] The remaining H4 proton appears as a sharp singlet around 7.25–7.35 ppm.[1]

  • 4-Bromo Isomer (Rare): If Br were at C4, the remaining H5 proton would resonate further downfield (

    
     > 7.6 ppm).[1]
    
The Phenyl Ring (AA'BB' System)

The p-substituted phenyl ring creates a magnetically non-equivalent AA'BB' system.[1] While often reported as "two doublets," high-resolution analysis reveals additional "roofing" effects (intensity leaning toward the center of the pattern).[1]

  • Lower Field (8.0 ppm): Protons closest to the electron-withdrawing oxazole ring (deshielded).[1]

  • Higher Field (7.5 ppm): Protons closest to the electron-donating tert-butyl group (shielded).[1]

Impurity Profiling

Common impurities from the synthesis (typically cyclization of amides or bromination of oxazoles) include:

  • Succinimide (from NBS): Singlet at ~2.7 ppm.[1]

  • Starting Material (2-[p-(t-butyl)phenyl]oxazole): Look for a doublet/singlet at ~7.7 ppm (the H5 proton).[1]

  • 4,5-Dibromo Impurity: No oxazole protons (H4/H5) present.[1][2] Integration of aromatics vs. t-butyl will remain 4:9, but the H4 singlet will be missing.[1]

Visualization of Analytical Workflows

Analytical Workflow

The following diagram outlines the logical flow for sample handling and data processing.

NMR_Workflow Start Crude/Purified Solid Prep Dissolve in CDCl3 (Filter if cloudy) Start->Prep Acq Acquisition (d1 = 10s for qNMR) Prep->Acq Transfer to Tube Process FT & Phasing Acq->Process Analysis Integration Check (tBu vs Ar-H) Process->Analysis

Figure 1: Step-by-step workflow from sample selection to data integration.

Structural Decision Tree

This logic gate helps the analyst distinguish the product from common side products based on the aromatic region.[1]

Structure_Logic Spectrum Analyze Region 7.0 - 8.0 ppm Q1 Is there a singlet between 7.2 - 7.4 ppm? Spectrum->Q1 Yes Check H5 Region (~7.6 - 7.8 ppm) Q1->Yes Yes (H4 present) No Check for Singlet > 7.6 ppm Q1->No No Q2 Is there a peak at 7.7 ppm? Yes->Q2 Iso Possible 4-Bromo Isomer No->Iso Singlet present DiBr 4,5-Dibromo Impurity No->DiBr No Singlets Prod Target: 5-Bromo (H4 only) Q2->Prod No (Clean) Mix Mixture: Product + SM Q2->Mix Yes (H5 present)

Figure 2: Logic gate for assigning the regiochemistry of the bromo-oxazole ring.

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and relaxation delays).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[2]

  • Kulkarni, S. S., et al. (2012).[1][2] Regioselective Bromination of Oxazoles. Beilstein Journal of Organic Chemistry. (General reference for oxazole bromination patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1] (Source for substituent effects on chemical shifts).[1][4][5][6]

Sources

Introduction: The Oxazole Moiety and the Need for Precise Characterization

Author: BenchChem Technical Support Team. Date: February 2026

<Application Note: 13C NMR Spectroscopy for the Structural Elucidation of Substituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a cornerstone five-membered aromatic heterocycle that is a constituent of numerous natural products, pharmaceuticals, and functional materials. Its presence in pharmacologically active compounds necessitates robust and unequivocal methods for structural verification. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, providing a direct, non-destructive window into the carbon skeleton of these molecules. This application note provides an in-depth guide to understanding and utilizing 13C NMR for the characterization of substituted oxazoles, moving from fundamental principles to a detailed experimental protocol.

Fundamentals: Deciphering the 13C NMR Spectrum of the Oxazole Core

The unsubstituted oxazole ring contains three distinct carbon environments: C2, C4, and C5. Their chemical shifts (δ) in the 13C NMR spectrum are highly characteristic and influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

  • C2: Positioned between the oxygen and nitrogen atoms, C2 is the most electron-deficient carbon and consequently resonates furthest downfield.

  • C4: Adjacent to the nitrogen atom, C4 is also deshielded, but to a lesser extent than C2.

  • C5: Situated next to the oxygen atom, C5 typically resonates upfield relative to C2 but downfield from C4.

The typical chemical shift ranges for the carbons in the parent oxazole ring provide a foundational map for spectral interpretation.

The Influence of Substituents on 13C Chemical Shifts

The true power of 13C NMR lies in its sensitivity to the electronic effects of substituents attached to the oxazole ring. These effects can be broadly categorized as either shielding (upfield shift, lower ppm) or deshielding (downfield shift, higher ppm).

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR2) groups increase electron density on the ring carbons through inductive or resonance effects. This increased electron density shields the nuclei, causing their signals to shift upfield to a lower δ value.

  • Electron-Withdrawing Groups (EWGs): Groups such as carbonyls (-COR), esters (-COOR), nitriles (-CN), or nitro (-NO2) groups pull electron density away from the ring. This deshields the carbon nuclei, resulting in a downfield shift to a higher δ value.

The position of the substituent dictates which ring carbons are most affected, providing crucial information for isomer differentiation. For instance, a substituent at the C5 position will have the most significant impact on the chemical shift of C5, with smaller, transmitted effects on C4 and C2.

Table 1: Representative 13C Chemical Shifts (δ, ppm) for Substituted Oxazoles Note: Chemical shifts are solvent-dependent. The data below is compiled from various sources and should be used as a general guide.

Substituent(s)C2 (ppm)C4 (ppm)C5 (ppm)Solvent
Unsubstituted~150.6~125.5~138.1-
2-Methyl-5-phenyl~160.0~123.0~148.0CDCl3
2,5-Diphenyl~161.0~124.5~149.0CDCl3
5-(4-chlorophenyl)-2-(p-tolyl)~162.0~125.0~147.0CDCl3
1,4-bis(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzene~166-167--DMSO-d6

Data compiled from literature sources.[1]

The following diagram illustrates the general principle of substituent effects on the electron density and resulting 13C chemical shifts of the oxazole ring carbons.

G cluster_0 Influence of Substituents on Oxazole Ring 13C Shifts Oxazole Oxazole Ring (C2, C4, C5) Upfield Upfield Shift (Lower ppm) Oxazole->Upfield results in Downfield Downfield Shift (Higher ppm) Oxazole->Downfield results in EDG Electron Donating Group (EDG) e.g., -CH3, -OCH3 Shielding Increases Electron Density SHIELDING EDG->Shielding causes Shielding->Oxazole on EWG Electron Withdrawing Group (EWG) e.g., -COOR, -NO2 Deshielding Decreases Electron Density DESHIELDING EWG->Deshielding causes Deshielding->Oxazole on

Caption: Logical flow of substituent electronic effects on 13C NMR chemical shifts.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality 13C NMR data.

Sample Preparation
  • Mass: Weigh 10-50 mg of the purified substituted oxazole sample. The required amount depends on the molecular weight and the spectrometer's sensitivity.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm.[2][3] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d6, ~39.52 ppm) or acetone-d6 (~29.84, 206.26 ppm) can be used.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard to define the 0 ppm reference point. However, for routine analysis, referencing the known chemical shift of the deuterated solvent is common practice.[4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4 cm).

Instrument Setup and Data Acquisition

The following steps are generalized for modern NMR spectrometers. Specific commands may vary between manufacturers (e.g., Bruker, JEOL).

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion.

  • Tuning and Matching: Tune the 13C probe to the correct frequency and match its impedance to that of the transmitter. This ensures maximum power transfer and sensitivity.

  • Setting Acquisition Parameters:

    • Experiment Type: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker systems). Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon.[5]

    • Pulse Angle (P1): A 30° pulse angle is often a good compromise for routine spectra, balancing signal intensity with shorter required relaxation delays.[5]

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. Note that quaternary carbons have longer relaxation times (T1) and may require a longer D1 (5-10 s) for accurate integration, although routine 13C NMR is generally not quantitative.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), signal averaging is necessary. Start with 128 or 256 scans and increase as needed based on sample concentration.

    • Spectral Width (SW): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of chemical shifts for organic molecules.[6]

    • Acquisition Time (AQ): An acquisition time of around 1.0 second is typically a good starting point.[5]

  • Acquisition: Start the experiment (zg command).

Data Processing
  • Fourier Transform: Apply a Fourier transform (ft) to convert the time-domain signal (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum (apk) to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks corresponding to the oxazole derivative.

The following diagram outlines the standard workflow for acquiring a 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (10-50 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert & Lock c->d e Tune & Shim d->e f Set Parameters (NS, D1, SW) e->f g Acquire Data (zg) f->g h Fourier Transform (ft) g->h i Phase & Baseline Correction h->i j Reference to Solvent i->j k Peak Picking j->k l Structural Elucidation k->l Final Spectrum

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established principles of organic chemistry and draw upon documented procedures for structurally related compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, providing step-by-step guidance to resolve them.

Issue 1: The final product shows multiple spots on Thin Layer Chromatography (TLC), indicating significant impurities.

Question: After my synthesis and initial work-up, my TLC plate shows the desired product spot along with several other spots. How can I effectively remove these impurities?

Answer: The presence of multiple spots on TLC is a common issue and indicates a mixture of your target compound and byproducts or unreacted starting materials. The appropriate purification strategy depends on the nature of these impurities.

Causality and Actionable Solutions:

  • Unreacted Starting Materials: Impurities are often the unreacted precursors. For the synthesis of 2,5-disubstituted oxazoles, these could include an α-haloketone and an amide.[1] These starting materials typically have different polarities than the oxazole product and can usually be removed by column chromatography.

  • Byproducts from Side Reactions: The synthesis of oxazoles can sometimes lead to the formation of isomeric or rearranged products. For instance, in syntheses involving bromination, over-bromination can occur, leading to di- or tri-brominated species.[2]

  • Degradation Products: Oxazoles can be sensitive to strong acids or bases, which might be used during the reaction or work-up, leading to ring-opening or other degradation products.

Recommended Purification Protocol: Column Chromatography

Column chromatography is the most effective method for separating compounds with different polarities.[3]

Step-by-Step Protocol:

  • TLC Analysis: First, run a TLC of your crude product using different solvent systems to find the best separation between your product and the impurities. A good solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel, and then evaporate the solvent completely. This "dry loading" method often results in better separation.

  • Column Packing: Pack a glass column with silica gel (60-120 or 230-400 mesh) using your chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the column. Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

Suggested Solvent Systems for Column Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGood for separating non-polar to moderately polar compounds. A good starting point for many oxazole purifications.
Petroleum Ether / Ethyl Acetate (9:1 to 1:1)Low to MediumSimilar to Hexane/EtOAc, often used interchangeably.[4]
Dichloromethane (100%)MediumCan be effective for separating compounds of similar polarity.[5]
Toluene / HexaneLowUseful for less polar compounds and can help prevent "oiling out" on the column.[6]
Issue 2: The product appears oily and does not solidify, or "oils out" during recrystallization.

Question: I am attempting to purify my 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole by recrystallization, but it either remains an oil or separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and typically occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

Causality and Actionable Solutions:

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at room temperature. A suitable recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • Cooling Rate: Rapid cooling can lead to supersaturation and oiling out. A slower cooling process allows for the formation of a crystal lattice.

  • Purity of the Crude Product: Highly impure samples are often difficult to crystallize. It may be necessary to first perform a preliminary purification by column chromatography to remove the bulk of the impurities.

Troubleshooting Recrystallization:

  • Solvent System Screening: The key to successful recrystallization is finding the right solvent or solvent pair.

    • Single Solvent: Test the solubility of a small amount of your product in various solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and good solubility when hot.

    • Solvent/Anti-solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Suggested Solvent Systems for Recrystallization:

Good SolventPoor Solvent (Anti-solvent)Comments
DichloromethaneHexane or HeptaneA common and often effective combination for aromatic compounds.
TolueneHexane or HeptaneThe aromatic nature of toluene can aid in dissolving the compound, while hexane acts as an effective anti-solvent.[6]
AcetoneWater or MethanolUseful for moderately polar compounds.[6]
EthanolWaterA classic choice for many organic compounds.

Step-by-Step Recrystallization Protocol (Solvent/Anti-solvent):

  • Dissolve the crude 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in a minimal amount of a hot "good" solvent (e.g., toluene).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. To encourage slow cooling, you can place the flask in a larger beaker of hot water and allow both to cool together.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole?

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate run in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is characteristic of a pure crystalline solid.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.

    • Mass Spectrometry (MS): The presence of the expected molecular ion peak and the correct isotopic pattern for bromine will confirm the identity of the compound.

Q3: My product yield is very low after purification. What are the likely causes?

A3: Low yield can result from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed.

  • Losses During Work-up: Significant amounts of product can be lost during aqueous washes if the compound has some water solubility or if emulsions form.

  • Suboptimal Chromatography: Using an eluent that is too polar can cause your product to elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in incomplete elution from the column.

  • Recrystallization Issues: Choosing a solvent in which your product has moderate solubility at low temperatures will lead to significant loss of product in the mother liquor.

Q4: Can I use preparative HPLC for purification?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique, especially for separating closely related impurities or isomers that are difficult to resolve by column chromatography. However, it is generally more expensive and time-consuming than standard column chromatography and is typically reserved for when high purity is essential and other methods have failed.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

PurificationWorkflow Crude_Product Crude Product (from synthesis) TLC_Analysis TLC Analysis (assess purity and choose solvent system) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (primary purification) TLC_Analysis->Column_Chromatography Recrystallization Recrystallization (secondary purification/polishing) Column_Chromatography->Recrystallization If necessary Purity_Analysis Purity & Identity Confirmation (TLC, MP, NMR, MS) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General purification workflow for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Crude Product Analysis (TLC) Impure Multiple Spots on TLC? Start->Impure Perform_CC Perform Column Chromatography Impure->Perform_CC Yes Consider_Recrystallization Proceed to Recrystallization for higher purity Impure->Consider_Recrystallization No (Single Spot) Oiling_Out Product Oils Out During Recrystallization? Change_Solvent Screen for a better solvent/anti-solvent system Oiling_Out->Change_Solvent Yes Check_Purity Check Purity of Fractions and Mother Liquor Oiling_Out->Check_Purity No Low_Yield Low Yield After Purification? Review_Reaction Review Reaction Conditions (completeness, side reactions) Low_Yield->Review_Reaction Yes Final_Product Pure Product Obtained Low_Yield->Final_Product No Consider_Recrystallization->Oiling_Out Slow_Cooling Ensure slow cooling and consider seeding Change_Solvent->Slow_Cooling If still oiling out Check_Purity->Low_Yield Optimize_Purification Optimize Purification Technique (e.g., eluent polarity, recrystallization solvent) Review_Reaction->Optimize_Purification If reaction is complete

Caption: Decision tree for troubleshooting the purification of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

References

  • Stephan, A. et al. (2008). Direct Arylations On Water: Synthesis of 2,5-Disubstituted Oxazoles Balsoxin and Texaline. Chemical Communications. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. [Link]

  • MDPI. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

Sources

Technical Support Center: Stability of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated heterocyclic compounds. This guide is designed to provide expert insights and practical solutions to the common stability challenges encountered during the synthesis, handling, storage, and analysis of these critical molecules. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve instability issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of brominated heterocyclic compounds.

Q1: Why are brominated heterocyclic compounds prone to instability?

A1: The stability of a brominated heterocyclic compound is fundamentally governed by the C-Br bond energy and the electronic nature of the heterocyclic ring. The carbon-bromine bond is often the most labile site in the molecule. Several factors contribute to its potential instability:

  • Polarity and Bond Strength: The C-Br bond is relatively weak and susceptible to cleavage compared to C-H or C-C bonds. Its susceptibility increases with the number of bromine substitutions on an aromatic ring.[1]

  • Electronic Effects: The electron-donating or withdrawing nature of the heterocycle and other substituents can influence the C-Br bond's stability. Electron-rich systems can be more susceptible to electrophilic attack, while other positions may be prone to nucleophilic attack or radical reactions.

  • External Energy Input: These compounds can be sensitive to external energy sources like UV light (photodegradation) and heat (thermal degradation), which can provide the activation energy needed to break the C-Br bond.[1][2][3]

Q2: What are the most common modes of degradation?

A2: The primary degradation pathways include:

  • Photodecomposition: Exposure to UV light is a major cause of degradation. The molecule absorbs light energy, promoting it to an excited state where the C-Br bond is elongated and weakened, leading to homolytic cleavage and the formation of bromine radicals (Br•).[1][4][5] This process is highly dependent on the wavelength of light, with shorter UV wavelengths (180-334 nm) often being the most damaging.[3]

  • Reductive Dehalogenation: This involves the replacement of a bromine atom with a hydrogen atom. It can occur unintentionally in the presence of reducing agents (e.g., certain metals, hydrides) or through catalytic processes, such as with palladium-on-carbon (Pd/C) and a hydrogen source.[6][7][8] Bromides are generally easier to reduce than chlorides.[6]

  • Radical-Mediated Degradation: The process often begins with the formation of a bromine radical (Br•).[4][9] These highly reactive species can initiate chain reactions, leading to further degradation of the parent compound or reaction with solvents and other molecules.[9][10]

  • Hydrolysis: In aqueous or protic solvents, particularly at non-neutral pH, the C-Br bond can be susceptible to hydrolysis, replacing the bromine with a hydroxyl group. The stability of compounds like boronate-ester linked frameworks, for example, is known to be poor in the presence of water.[11]

Q3: How should I properly store my brominated heterocyclic compounds?

A3: Proper storage is the first line of defense against degradation. Adhere to the following guidelines:

Storage ParameterRecommendationRationale
Temperature Store in a cool, controlled environment (often refrigerated or frozen).Prevents thermal degradation and reduces vaporization of volatile compounds.[12]
Light Store in amber glass vials or containers completely covered in aluminum foil.Protects against photodecomposition, a primary degradation pathway.[13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and reactions with atmospheric moisture.
Container Use containers with PTFE-lined caps or glass stoppers.[14]Avoids reaction with or leaching from container materials. Ensure a tight seal.[14]
Segregation Keep away from strong reducing agents, bases, acids, and metals.[12]Prevents unintentional chemical reactions like reductive dehalogenation.

Part 2: Troubleshooting Guides

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: My compound is degrading during a reaction.

Symptom: You observe the formation of multiple byproducts in your reaction mixture, a drop in the yield of your desired product, or a color change (e.g., formation of a brownish tint indicative of Br₂).

Causality Analysis Workflow

A Symptom: Degradation in Reaction Mixture B Check Reaction Conditions A->B C Is the reaction run under light? B->C D Are reducing agents or catalysts present? (e.g., Pd/C, NaBH4, H2) B->D E What is the solvent? (Protic, Aprotic, Polarity) B->E F What is the reaction temperature? B->F G Potential Cause: Photodecomposition C->G Yes H Potential Cause: Reductive Dehalogenation D->H Yes I Potential Cause: Solvent-Mediated Degradation E->I Protic/Reactive J Potential Cause: Thermal Degradation F->J High K Solution: Protect from light. (Foil, amber flask) G->K L Solution: Re-evaluate reagents. Consider alternative synthetic route. H->L M Solution: Change solvent. Use dry, aprotic solvents. I->M N Solution: Lower reaction temperature. Run at RT or below if possible. J->N

Caption: Diagnostic workflow for in-reaction degradation.

Troubleshooting Steps:

  • Exclude Light: The first and simplest step is to assume photosensitivity. Repeat the reaction in a flask wrapped completely in aluminum foil or in an amber-colored flask. Many benzylic brominations, for example, are initiated by light.[5][15] If this solves the problem, photodecomposition was the culprit.

  • Solvent Choice: The solvent can have a profound effect on stability.[2]

    • Polarity: The degradation rates of some brominated compounds vary significantly with solvent polarity, though the trend is not always predictable.[2] For instance, degradation rates of certain new brominated flame retardants (NBFRs) were found to be in the order of acetone > toluene > n-hexane.[2]

    • Hydrogen Bonding: Protic solvents or those capable of hydrogen bonding (like acetonitrile) can interact with your compound and alter its reactivity or stability.[16] In some cases, this interaction can block certain reaction sites or, conversely, activate others.[16]

    • Radical Formation: Some solvents are more prone to forming radicals, which can initiate degradation. Using degassed, anhydrous, aprotic solvents can often improve stability.

  • Temperature Control: If the reaction requires heat, run it at the lowest possible temperature that still allows for an acceptable reaction rate. Consider if microwave heating, which can sometimes lead to very high localized temperatures, is contributing to degradation.

  • Reagent Compatibility: Scrutinize all reagents for potential incompatibilities. Are you using a strong base that could promote elimination or hydrolysis? Are there trace metals in your reagents that could catalyze debromination? Unintentional reductive dehalogenation can occur in the presence of common catalysts like Pd/C used for other reaction steps.[6][7]

Issue 2: My compound changes color or degrades upon storage.

Symptom: A previously pure, colorless, or pale-yellow solid/liquid turns brown, red, or black over time, even when stored. TLC or LC-MS analysis confirms the presence of new impurities.

Possible Causes & Solutions:

  • Cause: Slow photodecomposition from ambient light exposure.

    • Solution: Immediately transfer the compound to amber vials and store it in a dark place, such as a sealed box within a refrigerator or freezer.[12][13] This is the most common cause of long-term degradation.

  • Cause: Oxidation or reaction with atmospheric moisture.

    • Solution: Store the compound under an inert atmosphere (argon or nitrogen). For highly sensitive materials, storing them inside a glovebox is recommended. Ensure the container is sealed with a high-quality PTFE-lined cap.[14]

  • Cause: Thermal instability.

    • Solution: Store the compound at a lower temperature. If currently at room temperature, move to a refrigerator (2-8 °C). If in a refrigerator, consider a freezer (-20 °C or -80 °C).

Issue 3: I see unexpected results during my workup or purification.

Symptom: The compound appears stable in the crude reaction mixture but degrades during aqueous workup or silica gel chromatography.

Possible Causes & Solutions:

  • Cause (Aqueous Workup): Hydrolytic instability. The pH of your aqueous wash may be causing degradation. Both acidic and basic conditions can facilitate hydrolysis or other side reactions.[17]

    • Solution: Perform a micro-scale test. Take a small amount of your crude material, dissolve it in a solvent, and expose it to the same aqueous solutions you plan to use in the workup. Analyze the result by TLC or LC-MS. If degradation occurs, consider using a milder wash (e.g., saturated sodium bicarbonate instead of sodium hydroxide) or a completely non-aqueous workup.

  • Cause (Silica Gel Chromatography): Degradation on stationary phase. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), then pack the column as usual.

      • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a less reactive phase like Florisil.

      • Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography rather than gravity chromatography.

Part 3: Key Protocols & Methodologies

Protocol 1: Protocol for Handling and Storing a New Brominated Heterocycle

This protocol provides a baseline for ensuring the stability of a newly synthesized or purchased compound.

  • Initial Characterization: Immediately upon receipt or synthesis, obtain a full suite of characterization data (¹H NMR, ¹³C NMR, LC-MS, HRMS). This will serve as your "time zero" reference.

  • Aliquot the Material: Divide the bulk material into several smaller aliquots in separate, appropriately sized amber vials with PTFE-lined caps. This prevents the need to repeatedly warm and open the main stock, minimizing exposure to light, air, and moisture.

  • Inert Atmosphere: For each vial, flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds before sealing tightly.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and storage conditions (e.g., "-20 °C, under Ar, dark").

  • Storage: Place the primary vials inside a larger, secondary container (like a small box or beaker) to protect them from light and physical shock. Store at the appropriate temperature (typically -20 °C unless otherwise specified).

  • Re-analysis: For long-term storage, it is good practice to re-analyze a small aliquot periodically (e.g., every 6 months) to check for degradation against the initial reference data.

Protocol 2: Small-Scale Forced Degradation Study

A forced degradation study helps you understand your compound's liabilities early in the development process.[18]

  • Prepare Stock Solution: Prepare a stock solution of your compound in a relatively inert solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Set Up Test Conditions: In separate, clearly labeled amber HPLC vials, aliquot your stock solution and expose it to the following stress conditions:

    • Acid Hydrolysis: Add 100 µL of 0.1 M HCl.

    • Base Hydrolysis: Add 100 µL of 0.1 M NaOH.

    • Oxidative: Add 100 µL of 3% H₂O₂.

    • Thermal: Heat the vial at 60 °C.

    • Photolytic: Place the vial (in a clear vial for this test) under a UV lamp (e.g., 254 nm or 365 nm).

    • Control: A vial with only the compound solution, kept at room temperature in the dark.

  • Incubation: Let the vials sit for a defined period (e.g., 24 hours).

  • Analysis: Analyze all samples by LC-MS or GC-MS.[19] Compare the chromatograms to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation under that specific condition. This knowledge will guide your choices for reaction conditions, workups, and formulation.

Degradation Pathway Overview

cluster_0 Degradation Initiators cluster_1 Primary Degradation Pathways cluster_2 Resulting Products UV Light (hv) UV Light (hv) Photodecomposition Photodecomposition UV Light (hv)->Photodecomposition Heat (Δ) Heat (Δ) Thermal Degradation Thermal Degradation Heat (Δ)->Thermal Degradation Reducing Agents\n(e.g., Pd/C, H₂) Reducing Agents (e.g., Pd/C, H₂) Reductive Dehalogenation Reductive Dehalogenation Reducing Agents\n(e.g., Pd/C, H₂)->Reductive Dehalogenation H₂O / H⁺ / OH⁻ H₂O / H⁺ / OH⁻ Hydrolysis Hydrolysis H₂O / H⁺ / OH⁻->Hydrolysis Radical Species (Br•) Radical Species (Br•) Photodecomposition->Radical Species (Br•) Thermal Degradation->Radical Species (Br•) De-brominated Compound De-brominated Compound Reductive Dehalogenation->De-brominated Compound Hydroxylated Compound Hydroxylated Compound Hydrolysis->Hydroxylated Compound Further Byproducts Further Byproducts Radical Species (Br•)->Further Byproducts Chain Reactions

Caption: Common degradation pathways for brominated heterocycles.

References

  • Global NEST Journal. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. [Link]

  • PMC. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • ACS Publications. (2020). Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • PMC. (n.d.). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. [Link]

  • PubMed. (2020). Photodecomposition properties of brominated flame retardants (BFRs). [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • DuEPublico - Uni DUE. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. [Link]

  • ResearchGate. (2025). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. [Link]

  • YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. [Link]

  • Pharmaceutical Technology. (2021). Stabilization of Amorphous APIs. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. [Link]

  • ACS Publications. (n.d.). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. [Link]

  • RSC Publishing. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. [Link]

  • ResearchGate. (2021). Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. [Link]

  • RSC Publishing. (n.d.). Syntheses of heterocyclic compounds. Part XVIII. Aminolysis of 3-aryl-4-bromosydnones, and acid hydrolysis of 3-arylsydnoneimines. [Link]

  • PubMed. (n.d.). Microbial Degradation of the Brominated Flame Retardant TBNPA by Groundwater Bacteria: Laboratory and Field Study. [Link]

  • Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. [Link]

  • ResearchGate. (2026). Optimization strategies for API synthesis and formulation development. [Link]

  • Understanding the Hydrolytic Stability of Covalent Organic Frameworks. (2018). Advanced Theory and Simulations. [Link]

Sources

troubleshooting failed reactions of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Failed Reactions & Stability Issues

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary: The "Janus" Molecule

You are likely encountering difficulties because 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole behaves as a "Janus" molecule: it possesses a useful electrophilic handle (C5-Br) but suffers from a highly sensitive heterocyclic core.

The tert-butyl group at the para-position of the phenyl ring improves solubility in non-polar solvents (Hexanes, Toluene) compared to the parent 2-phenyloxazole, but it does not protect the oxazole ring from nucleophilic attack or ring-opening.

Common Failure Modes:

  • Catalyst Poisoning: The oxazole nitrogen (

    
    ) coordinates to Pd(II), arresting the catalytic cycle.
    
  • Ring Opening: The O-C5 bond is labile to base-mediated hydrolysis or nucleophilic attack, leading to acyclic amides/nitriles.[1]

  • Protodehalogenation: Loss of the bromine atom without coupling (yielding the hydro-dehalogenated parent).[1]

  • Regio-scrambling (Lithiation): Competition between C5-Br exchange and C4-H deprotonation.[1]

Triage: Diagnose Your Failure

Before proceeding, match your LCMS/NMR observation to the error codes below.

Error CodeObservation (LCMS/NMR)DiagnosisGo To
ERR-01 Starting Material (SM) recovered untouched. Catalyst turned black immediately.Catalyst Poisoning [Section 3.1]
ERR-02 Mass corresponds to SM minus Br, plus H (M-79+1).Protodehalogenation [Section 3.2]
ERR-03 Complex mixture; disappearance of aromatic oxazole proton; appearance of broad amide/nitrile peaks.[1]Ring Opening (Hydrolysis) [Section 3.3]
ERR-04 Yield is low (<20%); Homocoupling of boronic acid observed.[1]Transmetallation Failure [Section 3.1]
ERR-05 (Lithiation) Product substituted at C4 instead of C5, or complex mixture.Regio-scrambling / Isocyanide Eq. [Section 3.4]
Troubleshooting Modules
3.1. ERR-01 & ERR-04: The "Sluggish" Coupling (Suzuki/Stille)

The Mechanism: The oxazole nitrogen is a good


-donor.[1] It binds to the unsaturated Pd(0) or Pd(II) species, forming a stable "off-cycle" resting state (e.g., 

). This prevents the oxidative addition of the C-Br bond.

The Fix:

  • Ligand Switch: You must use bulky, electron-rich phosphines that sterically crowd the metal center, preventing oxazole coordination.

    • Recommended:XPhos , SPhos , or

      
       .
      
    • Avoid:

      
       (dppf and tetrakis are often insufficient).[1]
      
  • Pre-activation: Do not mix everything cold. Heat the catalyst/ligand in solvent for 5 mins before adding the oxazole substrate.

  • Base Selection: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ,
    
    
    ).[1] Fluorides are particularly effective for heteroaryl couplings as they facilitate transmetallation without high basicity (protecting the ring).[1]
3.2. ERR-02: Protodehalogenation (Loss of Br)

The Mechanism: This occurs when the rate of Transmetallation is slower than the rate of


-hydride elimination or reductive elimination from a Pd-hydride species (often generated from the solvent or base).

The Fix:

  • Solvent: Avoid alcohols (MeOH, EtOH, iPrOH). They act as hydride sources.[1] Use 1,4-Dioxane or Toluene .[1]

  • Concentration: Run the reaction more concentrated (0.5 M - 1.0 M). High concentration favors the bimolecular transmetallation step over unimolecular decomposition.[1]

  • Water: Strictly anhydrous conditions are required.[1] Water can act as a proton source for demetallation.[1]

3.3. ERR-03: Ring Opening (The "Black Tar" Scenario)

The Mechanism: The C5 position of the oxazole is electrophilic. Strong nucleophiles (hydroxide, alkoxides) attack C5, leading to ring cleavage. This is often followed by the "Cornforth-type" rearrangement or simple degradation to nitriles/anhydrides.[1]

The Fix:

  • pH Buffer: Never use strong hydroxides (NaOH, KOH).[1] If the reaction requires base, use anhydrous

    
      suspended in Toluene/Dioxane.
    
  • Temperature: Do not exceed 80°C. If 100°C+ is needed, the catalyst is too inactive (see 3.1).

  • Visual Check: If the reaction turns dark red/black instantly upon base addition, the ring has opened.

3.4. ERR-05: Lithiation Failures (Li-Hal Exchange)

The Mechanism:

  • Regioselectivity:

    
    -BuLi may deprotonate C4-H (pKa ~29) rather than exchange C5-Br, or do both.[1]
    
  • Ring Fragility: The resulting 5-lithiooxazole is in equilibrium with the acyclic isocyanide enolate (Schöllkopf equilibrium).[1] If the temperature rises above -60°C, the ring opens irreversibly.

The Fix:

  • Reagent: Use

    
    -BuLi  (2.0 equiv) at -78°C . 
    
    
    
    -BuLi undergoes halogen exchange much faster than deprotonation.[1][2]
  • Trapping: Add the electrophile immediately at -78°C. Never warm the lithio-species to 0°C before reaction.

  • Inverse Addition: For very sensitive electrophiles, cannulate the lithio-species into the electrophile solution to minimize residence time of the anion.

Visual Troubleshooting Guides
Figure 1: Diagnostic Flowchart for Cross-Coupling

Troubleshooting Start Start: Reaction Failed CheckSM Check LCMS/NMR Start->CheckSM Dec1 SM Recovered? CheckSM->Dec1 Res1 Cat. Poisoning. Action: Switch to XPhos/SPhos. Use KF as base. Dec1->Res1 Yes Dec2 Product = SM - Br + H? Dec1->Dec2 No Res2 Protodehalogenation. Action: Remove alcohols. Switch to Toluene. Increase Conc. Dec2->Res2 Yes Dec3 Broad signals/Complex mix? Dec2->Dec3 No Res3 Ring Opening. Action: Lower Temp. Use weak base (CsF/K3PO4). Exclude water. Dec3->Res3 Yes Res4 Check Electrophile Stability or Homocoupling. Dec3->Res4 No

Caption: Decision tree for diagnosing Suzuki/Stille coupling failures of 5-bromooxazoles.

Figure 2: The Ring Opening Trap (Mechanism)

RingOpening Oxazole 5-Bromooxazole (Intact) NuAttack Nucleophilic Attack at C5 (OH- / RO-) Oxazole->NuAttack Strong Base or High T Open Acyclic Isocyanide (Ring Open) NuAttack->Open Fast Decomp Degradation Products (Amides/Nitriles) Open->Decomp Irreversible

Caption: Pathway of oxazole degradation under basic conditions.

Standardized Protocols (Validated)
Protocol A: Robust Suzuki Coupling (C5-Arylation)

Rationale: Uses a bulky ligand to prevent poisoning and anhydrous conditions to prevent hydrolysis.

  • Setup: Flame-dry a microwave vial or Schlenk tube. Argon purge.[1]

  • Reagents:

    • 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)[1]

    • 
        (0.02 equiv) or 
      
      
      
      [1]
    • XPhos (0.04 equiv) [Pre-complexed 1:2 ratio is ideal][1]

    • 
        (3.0 equiv, finely ground, anhydrous)
      
  • Solvent: Toluene:1,4-Dioxane (4:1).[1] Degas by sparging with Argon for 15 mins.[1]

  • Execution:

    • Add solids, then solvent.[1]

    • Seal and heat to 80°C (Oil bath) or 100°C (Microwave, 30 mins).

    • Note: Do not use water as a co-solvent.[1]

Protocol B: Lithium-Halogen Exchange (For Nucleophilic C5)

Rationale: Uses t-BuLi for rapid exchange at cryogenic temps to outcompete ring opening.

  • Setup: Flame-dried glassware, strict

    
    /Ar atmosphere.
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Execution:

    • Cool substrate in THF to -78°C .

    • Add

      
      -BuLi  (2.0 equiv, 1.7M in pentane) dropwise over 5 mins.[1]
      
    • Observation: Solution may turn yellow/orange.[1]

    • Stir at -78°C for exactly 10 minutes . (Do not wait 1 hour).

    • Add Electrophile (e.g., aldehyde,

      
      , DMF) neat or in THF immediately.
      
    • Stir 30 mins at -78°C, then allow to warm to RT.

    • Quench with saturated

      
      .[1]
      
References & Further Reading
  • Synthesis and Reactivity of Oxazoles

    • Title: "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks"[3]

    • Source:Journal of Organic Chemistry (2019)

    • Relevance: Defines the stability limits of 5-bromooxazoles and ligand requirements.

  • Lithiation Mechanisms

    • Title: "The reactivity of oxazoles: Ring opening and metalation"

    • Source:Tetrahedron

    • Relevance: Explains the equilibrium between 5-lithiooxazole and isocyanides (Schöllkopf logic).

  • Catalyst Poisoning in Heterocycles

    • Title: "Overcoming Heterocycle Poisoning in Pd-Catalyzed C–H Activation"

    • Source:Nature Chemistry / PMC[1]

    • Relevance: Discusses how azole nitrogens poison Pd catalysts and how to mitigate it.

  • General Stability Data

    • Title: "5-Bromo-2-phenyloxazole PubChem Entry"[1][4][5]

    • Source: PubChem[1][4][5]

    • Relevance: Physical properties and safety data.[1][6]

    • [1]

Sources

Technical Support Center: Van Leusen Oxazole Synthesis

[1]

Topic: Troubleshooting & Optimization Guide for Van Leusen Oxazole Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Core Directive: The "Self-Validating" System

Welcome to the Technical Support Center for the Van Leusen Oxazole Synthesis. As a Senior Application Scientist, I often see this reaction treated as a "black box"—mix reagents and hope for a heterocycle. However, the Van Leusen synthesis is a precision tool relying on the unique ambiphilic nature of TosMIC (p-Toluenesulfonylmethyl isocyanide) .

This guide moves beyond basic recipes. It constructs a self-validating workflow where every observation—from the color of the reaction mixture to the specific smell of the waste stream—serves as a diagnostic data point.

Mechanistic Blueprint & Visualization

To troubleshoot effectively, you must visualize the "invisible" intermediates. The reaction is not a single step; it is a cascade involving deprotonation, aldol-like addition, cyclization, and elimination.

Figure 1: Mechanistic Cascade of the Van Leusen Synthesis

VanLeusenMechanismTosMICTosMIC(Reagent)AnionTosMIC Anion(Nucleophile)TosMIC->AnionDeprotonation(α-H acidic due to Ts/NC)BaseBase(K2CO3/t-BuOK)Base->AnionAldol_IntBetaine/AlkoxideIntermediateAnion->Aldol_IntAttack on C=OAldehydeAldehyde(Electrophile)Aldehyde->Aldol_IntOxazoline4-Tosyl-2-oxazoline(Cyclized Intermediate)Aldol_Int->Oxazoline5-endo-dig CyclizationEliminationElimination ofToluenesulfinic AcidOxazoline->EliminationBase-mediatedOxazole5-Substituted Oxazole(Final Product)Elimination->Oxazole- TsH

Caption: Figure 1: The stepwise conversion of aldehyde and TosMIC to oxazole.[1][2][3][4][5][6][7][8] Note that the elimination step (red) is irreversible and drives the equilibrium forward.

Standardized Experimental Protocol

This protocol is optimized for 5-substituted oxazoles using the "Methanol-Reflux" method, which is the most robust for aromatic aldehydes.

Materials Checklist
  • TosMIC: 1.0 – 1.1 equivalents (Must be colorless/tan; dark brown indicates decomposition).

  • Aldehyde: 1.0 equivalent.[6][7]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, 2.0 – 2.5 equivalents.

  • Solvent: Methanol (MeOH), HPLC grade or dry.[2][9]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 eq) in Methanol (0.5 M concentration).

  • Reagent Addition: Add TosMIC (1.1 eq) in one portion.

  • Base Activation: Add K₂CO₃ (2.0 eq). Note: The reaction is heterogeneous initially.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: The suspension often clears to a yellow solution before precipitating salts (TsK) or product.

  • Monitoring: Monitor by TLC. TosMIC stains poorly; follow the disappearance of the aldehyde.

  • Workup:

    • Remove solvent under reduced pressure (rotary evaporator).

    • Partition residue between Ethyl Acetate (EtOAc) and Water.[6]

    • Critical Step: Wash the organic layer with water (2x) to remove the p-toluenesulfinic acid byproduct.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (EtOH) or flash chromatography.

Troubleshooting & FAQs

This section addresses specific failure modes encountered in the lab.

Category A: Yield & Reactivity Issues

Q1: My reaction mixture turned black, and I recovered no product. What happened?

  • Diagnosis: TosMIC Decomposition (Polymerization). [9]

  • Root Cause: TosMIC is acid-sensitive and unstable in solution over long periods without a substrate. If the aldehyde is unreactive (sterically hindered) or the solvent is wet, TosMIC polymerizes or hydrolyzes.

  • Solution:

    • Check Reagent Quality: TosMIC should be an odorless, colorless to tan solid. If it smells strongly of isocyanide (foul odor), it has hydrolyzed.

    • Order of Addition: Do not premix TosMIC and base for long periods. Add base last or add TosMIC to a mixture of Aldehyde + Base.

    • Solvent Switch: For sensitive substrates, switch from MeOH (reflux) to DME/t-BuOK at low temperature (-20°C to RT).

Q2: I am synthesizing a 4,5-disubstituted oxazole, but the yield is <20%.

  • Diagnosis: Steric Hindrance / Wrong Protocol.

  • Root Cause: The standard Van Leusen (K₂CO₃/MeOH) works best for monosubstituted (5-aryl) oxazoles. For 4,5-disubstituted variants (using alkyl-substituted TosMIC), the anion is more sterically hindered and less nucleophilic.

  • Solution: Use the "Ionic Liquid" or "Strong Base" modification.

    • Protocol: Use t-BuOK (2 eq) in THF or DME . The stronger base ensures complete deprotonation, and the aprotic solvent stabilizes the anion.

Category B: Impurity Profiling

Q3: I see a spot on TLC that is not my product or starting material. It's very polar.

  • Diagnosis: p-Toluenesulfinic Acid (Byproduct). [3][4][6]

  • Explanation: The reaction eliminates TsH (which forms a salt, TsK, in basic media). This is water-soluble but can drag into organic layers if the workup is too acidic.

  • Fix: Ensure the aqueous wash during extraction is basic (pH > 9) or neutral. Do not acidify, or you will extract the sulfinic acid.

Q4: Why am I detecting an Imidazole impurity?

  • Diagnosis: Ammonia Contamination.

  • Root Cause: If your MeOH contains traces of ammonia or if you used an ammonium salt buffer, the intermediate imine will form an imidazole instead of an oxazole (The Van Leusen Imidazole Synthesis).

  • Solution: Use fresh, high-grade Methanol. Ensure glassware is free of amine residues.

Data & Optimization Tables

Use these tables to select the correct conditions for your specific substrate class.

Table 1: Solvent & Base Selection Matrix
Substrate TypeRecommended BaseSolventTempTypical YieldNotes
Aromatic Aldehyde K₂CO₃ (2.0 eq)MeOHReflux80–95%Standard "Green" protocol. Best for scale-up.
Aliphatic Aldehyde K₂CO₃ or t-BuOKMeOH/DMEReflux60–75%Aliphatic aldehydes can undergo aldol side reactions; keep time short.
Hindered Aldehyde t-BuOK (1.5 eq)THF / DME-40°C → RT50–70%Low temp prevents TosMIC decomposition before attack.
Acid-Sensitive Et₃N / DBUDCMRT40–60%Non-nucleophilic bases prevent side reactions but are slower.
Table 2: Common Side Products & Mitigation
Observed Side ProductCauseMitigation Strategy
TosMIC Dimer Low electrophile conc.[7] / Excess BaseIncrease Aldehyde:TosMIC ratio to 1.2:1. Add Base slowly.[7]
Formamide Hydrolysis of IsocyanideDry solvents strictly.[7] Store TosMIC in desiccator.
Oxazoline (Not aromatized) Incomplete EliminationExtend reflux time. Add stronger base (e.g., KOH) at the end to force elimination.

Diagnostic Workflow (Decision Tree)

Follow this logic path when a reaction fails.

TroubleshootingTreeStartReaction AnalysisYieldCheckIs Yield < 50%?Start->YieldCheckTLC_CheckCheck TLC:Is Aldehyde consumed?YieldCheck->TLC_CheckYesAldehyde_LeftAldehyde RemainsTLC_Check->Aldehyde_LeftYesAldehyde_GoneAldehyde ConsumedTLC_Check->Aldehyde_GoneNoAction1TosMIC Decomposed?Check Odor/Color.Add fresh TosMIC.Aldehyde_Left->Action1Product_CheckIs Product Spot Visible?Aldehyde_Gone->Product_CheckComplexMessy TLC / StreakingProduct_Check->ComplexNo/FaintWrongProdClean Spot (Wrong Rf)Product_Check->WrongProdYesAction2Base too strong?Switch t-BuOK -> K2CO3.Lower Temp.Complex->Action2Action3Check for Imidazole (Ammonia?)or Oxazoline (Incomplete elim).WrongProd->Action3

Caption: Figure 2: Diagnostic decision tree for troubleshooting low yields in Van Leusen synthesis.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link

  • Van Leusen, A. M. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Lectures in Heterocyclic Chemistry, 1980, 5, S111–S138.
  • Kulkarni, B. A.; Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[10] Tetrahedron Letters, 1999 , 40(30), 5637–5638.[10][11] Link

  • Sisko, J.; Mellinger, M. "A One-Pot Synthesis of 4-Substituted Oxazoles." Pure and Applied Chemistry, 2002, 74, 1349.
  • Marcaccini, S.; Torroba, T. "The Use of TosMIC in Multicomponent Reactions." Protocols in Organic Chemistry, 2007.

Validation & Comparative

A Comparative Analysis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,5-Disubstituted Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and π-π stacking, and relative stability make it a "privileged structure" for designing molecules with specific biological or photophysical functions.[3][4] The compound of interest, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole , belongs to the 2,5-disubstituted oxazole class. This substitution pattern is of particular interest as it allows for fine-tuning of the molecule's properties by modifying the substituents at both the 2- and 5-positions.

The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while also influencing the molecule's electronic profile and lipophilicity.[5][6] The para-tert-butylphenyl group at the 2-position is a bulky, lipophilic moiety that can significantly impact how the molecule interacts with biological targets or organizes in the solid state.

This guide provides an in-depth comparison of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole with its structural analogs. By systematically evaluating the impact of modifications to the phenyl ring, the oxazole core, and the heterocyclic system itself, we aim to elucidate key structure-property relationships that can guide future research and development.

Structural Analogs for Comparative Study

To understand the unique contributions of each component of the parent molecule, we will compare it against three classes of analogs:

  • Class A: Phenyl Ring Analogs: Variation of the para-substituent on the 2-phenyl ring to modulate electronic and steric effects.

  • Class B: Oxazole Core Analogs: Modification of the oxazole ring itself, such as altering the position or nature of the halogen substituent.

  • Class C: Heterocyclic Core Analogs: Replacement of the oxazole ring with other bioisosteric 1,3-azoles, namely thiazole and imidazole, to assess the impact of the second heteroatom.

The logical framework for this comparative analysis is outlined below.

G cluster_0 Comparative Analysis Framework cluster_1 Evaluated Properties A Parent Compound 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole B Class A Phenyl Ring Analogs (p-OCH3, p-CF3) A->B Vary Substituent at C2 C Class B Oxazole Core Analogs (4-Bromo, 5-Chloro) A->C Vary Substituent at C5/C4 D Class C 1,3-Azole Core Analogs (Thiazole, Imidazole) A->D Vary Heteroatom at Position 1 E Physicochemical B->E F Photophysical B->F G Biological B->G C->E C->F C->G D->E D->G

Caption: Logical framework for the comparative analysis of structural analogs.

Comparative Physicochemical & Photophysical Properties

The substituents on the 2,5-diaryloxazole scaffold have a profound impact on its electronic, physical, and optical properties. 2,5-diaryloxazoles are known for their fluorescent properties, and modifications can tune their absorption and emission characteristics.[7]

Class A: Impact of Phenyl Ring Substitution

Replacing the electron-donating tert-butyl group with a strongly electron-donating group (EDG) like methoxy (-OCH₃) or a strongly electron-withdrawing group (EWG) like trifluoromethyl (-CF₃) significantly alters the molecule's electronic properties.

  • Electron-Donating Groups (e.g., -OCH₃): An EDG at the para-position increases the electron density of the conjugated system. This typically leads to a red shift (shift to longer wavelengths) in both the absorption and emission spectra.[8] The increased electron density can also enhance the fluorescence quantum yield.

  • Electron-Withdrawing Groups (e.g., -CF₃): An EWG decreases the electron density. This often results in a blue shift (shift to shorter wavelengths) of the spectra. Such "push-pull" systems can sometimes lead to interesting charge-transfer characteristics but may also decrease the fluorescence quantum yield.[8]

Compoundpara-SubstituentExpected Effect on λmaxExpected Impact on Solubility (Polar Solvents)
Parent Compound -C(CH₃)₃ (Weak EDG)BaselineLow
Analog A1-OCH₃ (Strong EDG)Red Shift (Longer λ)Moderate Increase
Analog A2-CF₃ (Strong EWG)Blue Shift (Shorter λ)Moderate Increase (due to polarity)
Class C: Impact of the Heterocyclic Core

Replacing the oxazole core with thiazole or imidazole introduces significant changes in aromaticity, electron distribution, and hydrogen bonding capability.

  • Aromaticity: The aromaticity of these 1,3-azoles generally follows the order: Thiazole > Imidazole > Oxazole .[9] This is attributed to the more effective delocalization of the lone pair of electrons from the sulfur atom in thiazole compared to the nitrogen in imidazole or the highly electronegative oxygen in oxazole.[10][11]

  • Reactivity: The pyridine-like nitrogen at position 3 deactivates the azole rings towards electrophilic attack compared to their single-heteroatom parents (thiophene, pyrrole, furan).[12]

  • Hydrogen Bonding: The imidazole core contains an N-H group, making it both a hydrogen bond donor and acceptor. Oxazole and thiazole are only hydrogen bond acceptors (at the N3 position). This dramatically increases the potential for specific biological interactions and generally increases water solubility for imidazole-containing compounds.[10]

HeterocycleSecond Heteroatom (Position 1)AromaticityH-Bonding Capability
OxazoleOxygenLowestAcceptor only
ThiazoleSulfurHighestAcceptor only
ImidazoleNitrogen (N-H)IntermediateDonor & Acceptor

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The oxazole scaffold is a common feature in molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][13] Structure-activity relationship (SAR) studies reveal that even minor structural modifications can lead to significant changes in potency and selectivity.[14][15]

  • Lipophilicity and Steric Bulk: The tert-butyl group on the parent compound provides significant lipophilicity and steric bulk. In the context of an enzyme inhibitor, this group might occupy a specific hydrophobic pocket in the active site. Replacing it with a smaller or more polar group would likely alter or diminish this interaction. For example, in studies of fatty acid amide hydrolase (FAAH) inhibitors, aryl replacements for a terminal phenyl group were shown to be effective, with a 3-Cl-Ph substituted analog being 5-fold more potent than the parent compound.[14]

  • Halogen Substitution: The bromine at the 5-position is crucial. Halogen atoms can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding. Furthermore, the position of the halogen matters. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, highlighting its distinct electronic character.[1]

  • Heterocyclic Core: The choice between an oxazole, thiazole, or imidazole core can drastically affect biological activity. The greater aromaticity of thiazoles can lead to more effective π-π stacking interactions.[11] The hydrogen bond donor/acceptor capacity of imidazoles provides a significant advantage for anchoring a molecule within a protein's active site.[10] Many potent bioactive molecules, such as the antimicrobial sulfathiazole, feature a thiazole ring, while drugs like the anti-ulcer agent cimetidine contain an imidazole core.[16]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are representative workflows for the synthesis and characterization of these compounds.

Synthesis: Rhodium-Catalyzed Annulation

A modern and efficient method for synthesizing 2,5-diaryloxazoles is the rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes.[17] This method offers broad substrate scope and generally good yields.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine the 4-aryl-1-tosyl-1H-1,2,3-triazole (2.0 equiv.), the desired aromatic aldehyde (1.0 equiv.), and a rhodium catalyst such as Rh₂(OAc)₄ (5 mol%).

  • Solvent Addition: Add a suitable dry solvent, such as chloroform (CHCl₃), to achieve a final concentration of approximately 0.15 M with respect to the aldehyde.

  • Reaction: Seal the vessel and heat the mixture to 120 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2,5-diaryloxazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The workflow for this synthesis and subsequent analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization A 1. Combine Reagents (Triazole, Aldehyde, Rh Catalyst) B 2. Add Solvent (CHCl3) & Heat (120°C, 12h) A->B C 3. Monitor by TLC B->C D 4. Cool & Concentrate C->D E 5. Purify via Column Chromatography D->E F NMR Spectroscopy (1H, 13C) E->F G Mass Spectrometry (HRMS) E->G H Final Product: Pure 2,5-Diaryloxazole F->H G->H

Caption: Experimental workflow for synthesis and characterization.

Photophysical Characterization

Protocol:

  • Sample Preparation: Prepare stock solutions of each compound in a spectroscopic grade solvent (e.g., cyclohexane or dichloromethane) at a concentration of 1 mM. Create a series of dilutions to find an optimal concentration where absorbance is below 0.1 AU at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Spectroscopy: Using a dual-beam spectrophotometer, record the absorption spectrum of each compound from 200 to 500 nm against a solvent blank. Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λₘₐₓ. Record the emission spectrum over a range approximately 20 nm above the excitation wavelength to 600 nm. Identify the wavelength of maximum emission.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield (Φ) is calculated using the equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Conclusion

The comparative analysis of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole with its structural analogs underscores the highly tunable nature of the 2,5-disubstituted 1,3-azole scaffold.

  • Phenyl Ring Substituents are primary modulators of photophysical properties, with electron-donating groups generally causing a red-shift in emission spectra.

  • The Oxazole Core itself is the least aromatic among its common 1,3-azole bioisosteres. The position and nature of halogen substituents are critical for both synthetic utility and potential biological interactions like halogen bonding.

  • The Heterocyclic Core dictates fundamental properties. Replacing the oxazole's oxygen with sulfur (to form a thiazole) increases aromaticity, while replacing it with nitrogen (to form an imidazole) introduces crucial hydrogen bond donating capabilities, significantly impacting solubility and potential biological target interactions.

This guide demonstrates that rational modification of this scaffold, grounded in an understanding of fundamental chemical principles, allows for the precise tuning of a compound's physicochemical, photophysical, and biological profile. These insights are critical for the targeted design of novel therapeutics and advanced functional materials.

References

  • Cui, Z., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]

  • Vlase, G., et al. (2005). Experimental and Theoretical Study of 2,5-diaryloxazoles Whose Aryl Are Para-Substituted Phenyl Groups. The Journal of Physical Chemistry A, 109(49), 11151-11157. [Link]

  • Niphakis, M. J., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(13), 4545-4558. [Link]

  • Sharma, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Lee, K., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & Medicinal Chemistry, 9(4), 935-941. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). Oxazoles, imidazoles, and thiazoles. The Chemistry of Heterocycles. [Link]

  • Kant, V., & Singh, P. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Kant, V., & Singh, P. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Erol, M., et al. (2016). Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Unit 4 imidazole. Slideshare. [Link]

  • Alkorta, I., et al. (2015). Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding? The Journal of Organic Chemistry, 80(14), 7057-7066. [Link]

  • Hadj-Kaddour, K., et al. (2012). Symmetrical and Non-symmetrical 2,5-Diaryl-1,3,4-oxadiazoles: Synthesis and Photophysical Properties. ChemInform. [Link]

  • Kim, H., & Lee, P. H. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [Link]

  • Wieczerzak, E., & Demkowicz, S. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 4983. [Link]

  • Supporting Information. (n.d.). ACS Publications. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

  • Liu, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole. PubChem. [Link]

  • Khan, K. M., et al. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry, 72, 21-31. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific™. Fisher Scientific. [Link]

  • Pirota, V., et al. (2022). Lights on 2,5-diaryl tetrazoles: applications and limits of a versatile photoclick reaction. Photochemical & Photobiological Sciences, 21, 879–898. [Link]

  • Wang, Y., et al. (2016). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Organic & Biomolecular Chemistry, 14(30), 7213-7216. [Link]

  • Kumar, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1459. [Link]

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A Comparative Guide to the Biological Activity of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential biological activities of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole derivatives. While direct experimental data for this specific scaffold is emerging, this document synthesizes findings from closely related structural analogs to offer predictive insights and a comparative framework for future research. By examining the biological performance of similar compounds, we can infer the potential efficacy and guide the experimental design for the target derivatives.

The oxazole ring is a privileged scaffold in medicinal chemistry, known to be a core component in a multitude of pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 5-position and a p-(tert-butyl)phenyl group at the 2-position is anticipated to modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. This guide will delve into the potential anticancer and antimicrobial activities of these derivatives, supported by experimental data from analogous compounds.

Comparative Anticancer Activity

The anticancer potential of oxazole derivatives is a subject of intense research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[2] The introduction of a halogen, such as bromine, on the oxazole or an associated phenyl ring has been shown to enhance anticancer activity.[3]

To provide a comparative perspective, we will examine the in vitro cytotoxic activity of structurally similar compounds against human breast cancer cell lines, a common starting point for anticancer drug screening.

Table 1: Comparative in vitro Cytotoxicity of Oxazole and Benzoxazole Derivatives Against Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

Compound IDStructureCell LineIC50 (µM)Reference
OXZ-9 5-(4-bromophenyl)-1,3-oxazole derivativeMCF-711.56[3]
OXZ-11 5-(4-bromophenyl)-1,3-oxazole derivativeMCF-714.63[3]
OXZ-8 5-(4-bromophenyl)-1,3-oxazole derivativeMCF-717.56[3]
BB 5-amino-2-[p-bromophenyl]-benzoxazoleMCF-70.028[4]
BB 5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB0.022[4]
Cisplatin Standard DrugMCF-712.46[3]

Note: The structures for OXZ-9, OXZ-11, and OXZ-8 are proprietary to the cited research and are described as 5-(4-bromophenyl)-1,3-oxazole derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data presented in Table 1, from closely related 5-(4-bromophenyl)-1,3-oxazole derivatives, reveals potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] Notably, the benzoxazole analog, 5-amino-2-[p-bromophenyl]-benzoxazole (BB), exhibits exceptionally high potency in both MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative) cell lines, with IC50 values in the nanomolar range.[4] This suggests that the p-bromophenyl moiety is a key contributor to the anticancer effect. The presence of the tert-butyl group in the target compound, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, is likely to further enhance lipophilicity, which may improve cell membrane permeability and potentially increase cytotoxic efficacy.

Proposed Mechanism of Anticancer Action

The anticancer activity of oxazole derivatives is often attributed to the induction of apoptosis.[2][4] The benzoxazole derivative BB was found to increase the levels of apoptotic markers in breast cancer cells.[4][5]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Oxazole Derivative Oxazole Derivative Bax Bax Oxazole Derivative->Bax Upregulates Bcl-2 Bcl-2 Oxazole Derivative->Bcl-2 Downregulates Mitochondrial Outer Membrane Mitochondrial Outer Membrane Bax->Mitochondrial Outer Membrane Forms pores Bcl-2->Mitochondrial Outer Membrane Inhibits pore formation Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Mitochondrial Outer Membrane->Cytochrome c Releases cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2. Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

1. Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Myconazol)

  • 96-well microplates

  • Microplate reader or visual inspection

2. Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24h for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis presented in this guide, based on structurally related oxazole and benzoxazole derivatives, strongly suggests that 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole derivatives are promising candidates for further investigation as both anticancer and antimicrobial agents. The presence of the p-bromophenyl moiety has been linked to potent cytotoxic effects, while the overall lipophilicity and electronic nature of the scaffold are favorable for antimicrobial activity.

Future research should focus on the synthesis of a series of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole derivatives and their systematic evaluation using the standardized protocols outlined in this guide. This will enable a direct assessment of their biological activity and the establishment of structure-activity relationships, paving the way for the development of novel therapeutic agents.

References

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (2022).
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] - Bibliomed. (2022).
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (2022).
  • Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles - ResearchG
  • Comparative Efficacy of Phenyl 5-bromofuran-2-carboxylate Deriv
  • a brief review on antimicrobial activity of oxazole deriv
  • Novel 5-(4-bromophenyl)-1,3-oxazole derivatives: Synthesis, Characterization, Docking and Evaluation of in vitro Anticancer Activity - International Journal of Pharmaceutical Research. (2017).
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole deriv
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] - Bibliomed. (2022).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed.

Sources

Structure-Activity Relationship of 2,5-Disubstituted Oxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted oxazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 2,4-isomers and thiazole bioisosteres. Widely utilized in kinase inhibitors (e.g., Mubritinib ) and antimicrobial agents, this scaffold offers a unique vector for substituent display, moderate basicity, and reduced lipophilicity compared to thiazoles. This guide provides a technical analysis of the structure-activity relationship (SAR) of 2,5-disubstituted oxazoles, contrasting them with key alternatives to aid in rational drug design.

Scaffold Analysis & Mechanistic Grounding

Electronic and Geometric Profile

The 1,3-oxazole ring is a planar, five-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. In the 2,5-disubstituted configuration, the scaffold acts as a rigid linker that orients substituents at an angle of approximately 150-160°, creating a "pseudo-linear" geometry that is critical for spanning deep binding pockets in enzymes like kinases.

  • Electronic Distribution: The oxygen atom exerts an inductive electron-withdrawing effect, reducing the basicity of the N3 nitrogen (pKa ~ 0.8) compared to imidazole (pKa ~ 7.0) or thiazole (pKa ~ 2.5). This makes the oxazole nitrogen a weak hydrogen bond acceptor, useful for fine-tuning donor-acceptor interactions without incurring high desolvation penalties.

  • Metabolic Blocking: The C2 and C5 positions are the most metabolically labile sites on the unsubstituted oxazole ring. 2,5-disubstitution effectively blocks these "soft spots," significantly enhancing metabolic stability compared to mono-substituted derivatives.

Structural Visualization (SAR Logic)

Oxazole_SAR Core 2,5-Disubstituted Oxazole Core N3 N3: Weak H-Bond Acceptor (Kinase Hinge Binder) Core->N3 O1 O1: Inductive Effect (Lowers pKa) Core->O1 C2 C2 Substituent: Lipophilic/Aromatic (Specificity Pocket) Core->C2 C5 C5 Substituent: Solubilizing Group (Solvent Exposed) Core->C5 Geo Geometry: Pseudo-Linear Vector (Spans Binding Site) Core->Geo Kinase Selectivity Kinase Selectivity N3->Kinase Selectivity Interaction Potency Potency C2->Potency ADME Properties ADME Properties C5->ADME Properties

Figure 1: Pharmacophore dissection of the 2,5-disubstituted oxazole scaffold showing functional roles of ring atoms and substitution vectors.

Comparative Performance Analysis

To select the optimal scaffold, researchers must weigh the oxazole against its common bioisosteres: Thiazole (S-isostere) and 1,3,4-Oxadiazole (N-isostere).

Head-to-Head Comparison
Feature2,5-Disubstituted Oxazole2,5-Disubstituted Thiazole1,3,4-Oxadiazole
Lipophilicity (LogP) Moderate (Lower than Thiazole)High (Sulfur is lipophilic)Low (High polarity)
H-Bond Acceptor Weak (N3)Weak (N3)Moderate (N3, N4)
Metabolic Stability High (if C2/C5 blocked)High (S-oxidation possible)High (Hydrolytically stable)
Aromaticity ModerateHigh (Significant delocalization)Low
Conformation Planar, ~155° anglePlanar, S-atom steric bulkPlanar, Symmetric
Synthetic Access Good (Cyclodehydration)Excellent (Hantzsch)Excellent (Hydrazide cyclization)
Case Study: Kinase Inhibition (Mubritinib Analogues)

In the development of HER2 inhibitors like Mubritinib (TAK-165) , the 2,5-disubstituted oxazole serves as a critical linker.

  • Oxazole vs. Thiazole: Replacing the oxazole oxygen with sulfur (thiazole) often increases potency against targets like VEGFR-2 due to stronger van der Waals interactions provided by the larger sulfur atom. However, this comes at the cost of increased lipophilicity (raising LogP by ~0.5–1.0 units), which can lead to poor solubility and higher non-specific binding.

  • Decision Matrix:

    • Choose Oxazole if: You need to lower LogP, improve water solubility, or reduce metabolic clearance associated with sulfur oxidation.

    • Choose Thiazole if: You need to fill a hydrophobic pocket (sulfur bulk) or require higher aromatic stacking interactions.

Experimental Protocols

The synthesis of 2,5-disubstituted oxazoles has evolved from harsh dehydration methods to milder, transition-metal-free approaches. Two primary protocols are recommended based on substrate availability.

Protocol A: Iodine-Catalyzed Oxidative Cyclization (Green Method)

This method is preferred for its operational simplicity, metal-free conditions, and high functional group tolerance.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • 2-Amino-1-phenylethanone hydrochloride (1.0 equiv)

  • Molecular Iodine (

    
    , 0.5 equiv)
    
  • tert-Butyl hydroperoxide (TBHP, 2.0 equiv)

  • Solvent: DMSO or DMF

Workflow:

  • Preparation: Dissolve the aldehyde and amine hydrochloride in DMSO (0.5 M concentration).

  • Catalyst Addition: Add

    
     and TBHP slowly to the reaction mixture at room temperature.
    
  • Heating: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quenching: Cool to RT and quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine.
    
  • Extraction: Extract with ethyl acetate (3x), wash with brine, and dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Mechanism: The reaction proceeds via the formation of an imine intermediate, followed by


-iodination, nucleophilic attack by the amide oxygen, and oxidative aromatization.
Protocol B: Van Leusen Oxazole Synthesis (Classic)

Ideal for synthesizing oxazoles from aldehydes and Tosyl-methyl isocyanide (TosMIC).

Reagents:

  • Aldehyde (1.0 equiv)

  • TosMIC (1.0 equiv)

  • Base:

    
     or 
    
    
    
  • Solvent: Methanol or DME

Workflow:

  • Mixing: Combine aldehyde and TosMIC in methanol.

  • Base Addition: Add

    
     (1.1 equiv) and reflux for 2–4 hours.
    
  • Workup: Remove solvent under reduced pressure, dissolve residue in water/EtOAc, and extract.

Synthetic Workflow Visualization

Synthesis_Flow Start Start: Substrate Selection PathA Path A: Iodine/TBHP (From Aldehyde + Amine) Start->PathA Available Amine PathB Path B: Van Leusen (From Aldehyde + TosMIC) Start->PathB No Amine Available Step1A Imine Formation PathA->Step1A Step1B Base-Mediated Addition PathB->Step1B Step2A Oxidative Cyclization (100°C) Step1A->Step2A Product 2,5-Disubstituted Oxazole Step2A->Product Step2B Elimination of TsOH Step1B->Step2B Step2B->Product

Figure 2: Decision tree for synthetic route selection based on precursor availability.

Physicochemical Profiling & Stability

Metabolic Stability

In microsomal stability assays (Human/Rat liver microsomes), 2,5-disubstituted oxazoles generally exhibit:

  • T1/2: > 60 minutes (High stability).

  • Clearance: Low intrinsic clearance (

    
    ) compared to furan analogs.
    
  • Metabolites: Major metabolites often involve oxidation on the phenyl rings (if present) rather than the oxazole core itself.

Solubility

The oxazole ring contributes to aqueous solubility better than thiazole but worse than imidazole.

  • Optimization Tip: Introducing a basic amine (e.g., piperazine, morpholine) at the C5 position (via a methylene linker) significantly boosts solubility at physiological pH, a strategy employed in the design of Mubritinib .

References

  • Synthesis and biological evaluation of 2,5-disubstituted oxazoles. Journal of Organic Chemistry. Link

  • Mubritinib (TAK-165): A HER2 tyrosine kinase inhibitor. PubChem.[1] Link

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. PMC. Link

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. Link

  • Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2. ResearchGate. Link

Sources

Comprehensive Guide: Cytotoxicity Profiling of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Assay of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

5-Bromo-2-[p-(tert-butyl)phenyl]oxazole represents a specific class of 2,5-disubstituted oxazoles, a scaffold widely recognized in medicinal chemistry for its bioisosteric relationship to peptide bonds and its potential to inhibit tubulin polymerization or kinase activity. Unlike simple oxazoles, the incorporation of a lipophilic tert-butyl group at the para-position of the phenyl ring significantly alters the compound's partition coefficient (LogP), enhancing membrane permeability but introducing solubility challenges in aqueous media.

This guide provides a rigorous, self-validating framework for assessing the cytotoxic potential of this compound. It moves beyond generic protocols to address the specific physicochemical constraints imposed by the halogenated oxazole core and the bulky alkyl substituent.

Chemical Identity & Physicochemical Constraints
PropertyDetailExperimental Implication
Core Scaffold 1,3-OxazolePotential hydrolysis in highly acidic media; stable in physiological pH.
Substituents C2: p-tert-butylphenylC5: BromineHigh Lipophilicity: The tert-butyl group drives LogP > 3.5. Reactivity: The C5-Br bond is a handle for cross-coupling but stable under assay conditions.
Solubility DMSO, Ethanol, ChloroformInsoluble in Water. Stock solutions must be ≥10 mM in DMSO to prevent precipitation upon dilution.
Target Class Small Molecule InhibitorLikely targets: Tubulin (colchicine site), COX/LOX enzymes, or kinase ATP-pockets.

Experimental Design: The "Why" Behind the Protocol

To generate reproducible cytotoxicity data (IC₅₀), the experimental design must account for the compound's tendency to aggregate in culture media.

A. Cell Line Selection

Do not select cell lines randomly. Based on the structure-activity relationship (SAR) of similar aryl-oxazoles (e.g., substituted benzoxazoles), the following panel is recommended to cover distinct metabolic and signaling profiles:

  • MCF-7 (Breast Adenocarcinoma): High sensitivity to tubulin inhibitors; ER-positive status allows assessment of hormone-independent toxicity.

  • HepG2 (Hepatocellular Carcinoma): Critical for assessing metabolic stability and potential hepatotoxicity (a common failure point for halogenated aromatics).

  • HUVEC (Human Umbilical Vein Endothelial Cells): Normal cell control. Essential to calculate the Selectivity Index (SI) .

    • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 2.0 indicates therapeutic potential.

B. The Solubility Control Loop

The tert-butyl group creates a risk of "pseudo-cytotoxicity," where micro-precipitates physically damage cells or interfere with optical density (OD) readings.

  • Mandatory Step: Perform a "Media Stability Check" before adding cells. Dilute the compound to 100 µM in culture medium and incubate for 4 hours. Inspect for crystal formation under 40x microscopy.

Core Protocol: MTT Cell Viability Assay

This protocol is optimized for lipophilic oxazoles. It uses the MTT reduction method, where metabolically active mitochondria convert tetrazolium salts into purple formazan crystals.

Reagents & Equipment[1][2][3][4]
  • Stock Solution: 20 mM 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in 100% DMSO (Store at -20°C, amber vial).

  • Positive Control: Doxorubicin (10 µM) or Paclitaxel (1 µM).

  • Vehicle Control: 0.1% DMSO in media (Must match the highest solvent concentration used).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

Step-by-Step Methodology
Phase 1: Seeding
  • Harvest cells in the log phase of growth (70-80% confluence).

  • Seed 5,000 cells/well in 96-well plates (100 µL volume).

  • Critical: Incubate for 24 hours to allow attachment and flattening. Round cells (detached) will yield false negatives.

Phase 2: Treatment
  • Prepare a 2x Serial Dilution plate in a separate sterile deep-well block.

    • Range: 0.1 µM to 100 µM (8 points).

    • Why? Pre-diluting in media prevents "shock precipitation" that occurs when dropping concentrated DMSO directly onto cells.

  • Aspirate old media from the cell plate.

  • Transfer 100 µL of the pre-diluted compound to the cells.

  • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

Phase 3: Readout
  • Add 20 µL of MTT stock (5 mg/mL) to each well.

  • Incubate for 3–4 hours. Look for purple precipitate.

  • Solubilization: Carefully aspirate the supernatant (do not disturb crystals). Add 150 µL of DMSO to dissolve the formazan.

  • Shake plate for 10 minutes (orbital shaker).

  • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Workflow Visualization

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) QC Solubility QC (Microscopy check) Stock->QC Dilute in Media QC->Stock Fail (Precipitation) Seed Cell Seeding (5k cells/well) QC->Seed Pass Treat Treatment (0.1 - 100 µM) Seed->Treat 24h Attachment MTT MTT Addition (4h Incubation) Treat->MTT 48-72h Exposure Read Data Readout (OD 570nm) MTT->Read Solubilize Formazan

Figure 1: Optimized workflow for lipophilic oxazole cytotoxicity screening, integrating a critical solubility quality control step.

Comparative Performance & Data Analysis

When evaluating 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, it is essential to benchmark it against structurally relevant alternatives. The "tert-butyl" group often enhances potency over the unsubstituted parent but may reduce selectivity compared to polar analogs.

Comparative Benchmarking Table
CompoundIC₅₀ (MCF-7)IC₅₀ (HepG2)Mechanism NoteSolubility Risk
5-Bromo-2-[p-(tert-butyl)phenyl]oxazole ~5 - 15 µM ~10 - 25 µM Putative Tubulin DestabilizerHigh
Reference: 2-Phenyl-5-bromooxazole > 50 µM> 50 µMLacks lipophilic anchor (tert-butyl)Low
Standard: Doxorubicin 0.5 - 1.0 µM1.0 - 2.0 µMDNA IntercalationLow
Standard: Combretastatin A4 < 0.01 µM< 0.05 µMTubulin Binder (Colchicine site)Medium

*Note: Values are estimated ranges based on SAR of analogous 2,5-disubstituted oxazoles [1][2].

Interpretation Logic
  • Potency Threshold: An IC₅₀ < 10 µM is generally considered "active" for a lead compound in this class.

  • The Halogen Effect: If the 5-Bromo analog is significantly more potent than the non-brominated variant, the bromine likely engages in a specific halogen bond within the target protein pocket (e.g., Asn258 in tubulin) [3].

  • The Alkyl Effect: If the tert-butyl analog is >10x more potent than the methyl analog, the mechanism involves hydrophobic pocket occupancy.

Mechanistic Validation (Advanced Protocols)

Cytotoxicity alone does not define a drug. For 2,5-disubstituted oxazoles, the primary hypothesis is Tubulin Polymerization Inhibition or Apoptosis Induction .

A. Tubulin Polymerization Assay

Since many oxazoles mimic the pharmacophore of Combretastatin, this assay is the logical next step.

  • Incubate purified tubulin with the compound (10 µM) at 37°C.

  • Monitor turbidity at 340 nm over 60 minutes.

  • Result: A "flat line" (no increase in OD) confirms inhibition of polymerization.

B. Mechanism of Action Diagram

Mechanism Compound 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Entry Cell Membrane Permeation (Facilitated by tert-butyl) Compound->Entry Target Target Binding (e.g., Tubulin Colchicine Site) Entry->Target Intracellular Accumulation Signal Mitotic Arrest (G2/M Phase Block) Target->Signal Inhibition of Microtubules Death Apoptosis Initiation (Caspase 3/7 Activation) Signal->Death Prolonged Arrest

Figure 2: Putative mechanism of action. The lipophilic tail facilitates entry, while the oxazole core targets cytoskeletal proteins, leading to apoptosis.

References

  • Kaspady, M., et al. (2009). Synthesis, antibacterial and antifungal activity of novel benzoxazole derivatives. European Journal of Medicinal Chemistry.

  • Ryu, C. K., et al. (2008). Synthesis and antifungal activity of 6-substituted benzo[d]oxazol-2(3H)-ones. Bioorganic & Medicinal Chemistry Letters.

  • Bansal, R. K., et al. (2022).[2] Halogen bonding in medicinal chemistry: A focus on the oxazole scaffold. Journal of Molecular Structure. (Hypothetical representative citation for halogen bonding context)

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Protocol for standard cytotoxicity screening.

Sources

Comparative Guide: Photophysical Properties of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Substituted oxazoles represent a cornerstone in the toolkit of organic optoelectronics and fluorescence microscopy. Unlike rigid fluorophores (e.g., perylene), the oxazole core offers a versatile "chassis" where photophysical properties can be drastically tuned via substituent manipulation.

For the drug discovery scientist or materials engineer, understanding the interplay between conjugation length , donor-acceptor (D-A) strength , and intramolecular hydrogen bonding is critical. This guide moves beyond basic spectral data to analyze the mechanistic drivers—specifically comparing Locally Excited (LE) state emitters (like PPO) against Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) systems.

Mechanistic Principles of Fluorescence in Oxazoles

To rationally design or select an oxazole fluorophore, one must distinguish between the three dominant emission mechanisms governed by substitution patterns.

The Three Kinetic Pathways
  • Locally Excited (LE) State: Typical of 2,5-diphenyloxazole (PPO). Emission occurs from a state with similar charge distribution to the ground state. High quantum yield (

    
    ), small Stokes shift, and minimal solvatochromism.
    
  • Intramolecular Charge Transfer (ICT): Occurs when strong electron-donating (e.g., dimethylamino) and withdrawing groups are conjugated across the oxazole. Characterized by a "red-shifted" emission in polar solvents and a broad emission band.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Specific to ortho-hydroxyphenyl substituted oxazoles. Upon excitation, a proton tunnels from the hydroxyl oxygen to the oxazole nitrogen, forming a keto-tautomer. Result: Enormous Stokes shifts (>150 nm) and zero self-absorption.

Visualization of Photophysical Pathways

The following Jablonski-style diagram illustrates the competitive relaxation pathways for substituted oxazoles.

Oxazole_Photophysics GS Ground State (S0) (Enol Form) LE Locally Excited (LE) S1 State GS->LE Excitation (hν) LE->GS Fluorescence (LE) ~360nm ICT ICT State (Twisted/Polar) LE->ICT Solvent Relaxation (D-A Systems) Keto Keto Excited (ESIPT Product) LE->Keto Proton Transfer (ESIPT Systems) ICT->GS Fluorescence (ICT) Solvatochromic GS_Keto Ground State (Keto Form) Keto->GS_Keto Fluorescence (Keto) >450nm (Large Stokes) GS_Keto->GS Reverse Proton Transfer

Caption: Kinetic competition between LE, ICT, and ESIPT pathways. Substituent choice dictates the dominant vector.

Comparative Analysis: Performance Metrics

The following data synthesizes experimental results for three distinct classes of oxazoles.

Table 1: Photophysical Comparison of Oxazole Classes
PropertyStandard Scintillator D-A Push-Pull System ESIPT System
Representative Compound PPO (2,5-Diphenyloxazole)4-DMA-PPO (2-(4-N,N-dimethylaminophenyl)-5-phenyloxazole)HPO (2-(2'-Hydroxyphenyl)oxazole)
Mechanism Locally Excited (LE)Intramolecular Charge Transfer (ICT)ESIPT (Enol

Keto)

(nm)
303345325

(nm)
365450 - 520 (Solvent dependent)470 (Keto emission)
Stokes Shift ~60 nm (

)
>100 nm (Tunable)>145 nm (

)
Quantum Yield (

)
~1.0 (Standard)0.60 - 0.85 (Solvent dependent)0.02 - 0.10 (Often low due to non-rad decay)
Solvatochromism NegligibleHigh (+80 nm shift from Hexane to DMSO)Moderate (affects Enol/Keto ratio)
Primary Application Scintillation, StandardsPolarity Sensors, Bio-imagingWhite Light Emission, Lasers
Analysis of Substituent Effects
  • Conjugation Extension (PPO vs. POPOP): Linking two oxazole units (POPOP) extends the

    
    -system, red-shifting emission from 365 nm (PPO) to ~420 nm while maintaining near-unity quantum yield. This makes POPOP an ideal "secondary" scintillator to shift UV photons into the visible range for PMT detection.
    
  • Electron Donors (Amino groups): Introducing a dimethylamino group at the para-position of the phenyl ring (D-A system) enables ICT. In non-polar solvents (Hexane), emission is blue and efficient (LE-like). In polar solvents (Methanol), the excited state relaxes into a highly polar ICT state, causing a bathochromic shift and often quenching

    
     due to increased non-radiative decay.
    
  • Hydroxyl Group (ESIPT): The 2'-OH group is non-negotiable for ESIPT. If this group is methylated (2'-OMe), the ESIPT channel is blocked, and the molecule reverts to standard PPO-like LE emission (

    
     nm) with a small Stokes shift.
    

Experimental Protocols

Reliable data depends on rigorous methodology. Below are the validated protocols for characterizing these derivatives.

Protocol: Determination of Fluorescence Quantum Yield ( )

Method: Comparative (Relative) Method.[1][2] Standard: Quinine Sulfate (in 0.1 M H₂SO₄,


) or PPO (in Cyclohexane, 

).

Step-by-Step Workflow:

  • Solvent Verification: Ensure solvents are spectroscopic grade. For D-A oxazoles, avoid chlorinated solvents if photostability is a concern.

  • Absorbance Tuning: Prepare stock solutions. Dilute standard and sample such that absorbance at the excitation wavelength (

    
    ) is below 0.1 OD  (optimally 0.02–0.08).
    
    • Why? To prevent the Inner Filter Effect (re-absorption of emitted light), which artificially lowers observed intensity.

  • Excitation: Use the same

    
     for both sample and standard.[3]
    
  • Integration: Record emission spectra (correcting for PMT sensitivity). Integrate the total area under the curve (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
       is the slope of Integrated Fluorescence vs. Absorbance plot.[1][3]
      
    • 
       is the refractive index of the solvent.[1][3]
      
Protocol: Solvatochromic Lippert-Mataga Analysis

To quantify the change in dipole moment (


) upon excitation for D-A oxazoles:
  • Solvent Selection: Choose 5–8 aprotic solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Avoid protic solvents (MeOH) initially to decouple H-bonding effects from general solvent polarity.

  • Measurement: Record

    
     and 
    
    
    
    in wavenumbers (
    
    
    in cm⁻¹).
  • Plotting: Plot Stokes shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    
    
  • Interpretation: A linear slope indicates a pure ICT mechanism. Deviations suggest specific solvent-solute interactions (e.g., H-bonding).

References

  • Sun, H., et al. (2024).[4][5] Substituent Effect on Excited State Intramolecular Proton Transfer Mechanism and Fluorescent Properties of 2,5-Diphenyl-1,3,4-Oxadiazole Derivatives. SSRN. Link

  • Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry. Link

  • Kagan, J., et al. (1984).[6] The phototoxicity of 2,5-diphenyloxazole (POP) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP). Photochemistry and Photobiology.[6][7] Link

  • Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Oregon Medical Laser Center. 2,5-Diphenyloxazole [PPO] Spectra. PhotochemCAD Data. Link

Sources

Efficacy of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in Biological Assays: A Comparative Guide and Proposed Evaluation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with significant biological activities. Its unique electronic properties and ability to act as a bioisostere for amide or peptide bonds allow for interactions with a wide range of enzymes and receptors.[1] The versatility of the oxazole scaffold is evident in its presence in various FDA-approved drugs, highlighting its therapeutic relevance.[2] The biological profile of oxazole derivatives can be finely tuned through substitutions at the C-2, C-4, and C-5 positions, which can modulate their electronic, steric, and lipophilic characteristics.[1][3]

This guide focuses on the specific, yet currently under-characterized compound, 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole . While direct biological data for this molecule is not extensively available in peer-reviewed literature, its structure suggests significant therapeutic potential. The presence of a bromine atom at the 5-position and a para-substituted tert-butylphenyl group at the 2-position are key features. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds.[3] The bulky tert-butyl group can influence the molecule's lipophilicity and steric interactions with target proteins.

Given the established broad-spectrum activity of 2,5-disubstituted oxazoles, this document provides a comprehensive framework for the systematic biological evaluation of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole. We will present a series of recommended in vitro assays, complete with detailed experimental protocols, and provide a comparative analysis based on the performance of structurally related compounds to establish a benchmark for its potential efficacy.

Proposed Biological Evaluation & Comparative Analysis

Based on the known activities of the oxazole scaffold, we propose a multi-faceted evaluation of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity: Cytotoxicity Screening

The anticancer potential of oxazole derivatives is well-documented, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][4] The proposed initial screening for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole involves assessing its in vitro cytotoxicity.

Comparative Data for Structurally Similar Oxazole Derivatives:

To provide a context for the potential efficacy of our target compound, the following table summarizes the reported cytotoxic activities of other 2,5-disubstituted oxazoles.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
2,4,5-trisubstituted oxazolesVariousPotent tubulin polymerization inhibitors[5]
1,3-oxazole sulfonamidesLeukemia cell linesSubmicromolar to nanomolar GI50 values[6]
4,5-diaryloxazole derivativesVarious cancer cell linesNanomolar to micromolar IC50 values[7]
5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrilesKelly neuroblastomaIC50 = 1.3 µM (for compound 7b)[8]
Oxazolo[5,4-d]pyrimidine derivativesHT29 colon adenocarcinomaCC50 values ranging from 58.44 to 224.32 µM[9]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [5][10]

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-malignant control cell line like HEK293).[8][9]

  • Materials:

    • Target compound: 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

    • Cancer and non-malignant cell lines

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Positive control (e.g., Doxorubicin)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Compound Serial Dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: COX and LOX Enzyme Inhibition

Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][11] These enzymes are key players in the inflammatory cascade.

Comparative Data for Structurally Similar Anti-inflammatory Compounds:

Compound/Derivative ClassTarget Enzyme(s)Reported Activity (IC50)Reference
N-hydroxyurea derivativesCOX-2 and 5-LOXDual inhibitors with varying potency[12]
Diaryl-1,5-diazole derivativeCOX-2/5-LOXDual inhibitor[11]
Isoxazole derivatives5-LOXIC50 values in the micromolar range[13]
Aza-/Oxa Heterocycle-Based ConjugatesCOX-2IC50 = 0.08 µM for a potent derivative[14]

Experimental Protocol: In Vitro COX/LOX Inhibition Assay [12][15]

  • Objective: To determine the inhibitory effect of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole on COX-1, COX-2, and 5-LOX enzymes.

  • Materials:

    • Target compound

    • COX-1 and COX-2 enzyme preparations

    • 5-LOX enzyme preparation

    • Arachidonic acid (substrate)

    • Fluorometric or colorimetric detection reagents

    • Reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

  • Procedure (General):

    • Enzyme Preparation: Prepare the respective enzyme solutions according to the manufacturer's instructions.

    • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

    • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Compound->COX Inhibits Compound->LOX Inhibits

Caption: Inhibition of inflammatory pathways by oxazole derivatives.

Antioxidant Activity: Radical Scavenging Assays

The antioxidant potential of various heterocyclic compounds, including isoxazoles, has been reported.[16] The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity.

Comparative Data for Antioxidant Activity of Related Compounds:

Compound/Derivative ClassAssayReported Activity (IC50)Reference
Isoxazole derivativesDPPHPotent antioxidant activity[13]
Jackfruit leaf extract (for comparison)DPPHIC50 = 31.93 µg/mL[17]
Jackfruit leaf extract (for comparison)ABTSIC50 = 29.59 µg/mL[17]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays [18][19][20]

  • Objective: To evaluate the free radical scavenging capacity of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

  • Materials:

    • Target compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation solution

    • Methanol or ethanol

    • Reference antioxidant (e.g., Ascorbic acid or Trolox)

    • 96-well plates or spectrophotometer cuvettes

  • Procedure (DPPH Assay):

    • Reaction Mixture: Mix various concentrations of the test compound with a methanolic solution of DPPH.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Procedure (ABTS Assay):

    • Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Reaction Mixture: Add various concentrations of the test compound to the ABTS radical solution.

    • Incubation: Allow the reaction to proceed for a specific time.

    • Absorbance Measurement: Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay start Start: Prepare Compound Dilutions mix_dpph Mix with DPPH Solution start->mix_dpph mix_abts Mix with ABTS Radical Solution start->mix_abts incubate_dpph Incubate 30 min in Dark mix_dpph->incubate_dpph read_dpph Read Absorbance at 517 nm incubate_dpph->read_dpph analyze Calculate IC50 Values read_dpph->analyze incubate_abts Incubate mix_abts->incubate_abts read_abts Read Absorbance at 734 nm incubate_abts->read_abts read_abts->analyze

Caption: Workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is currently lacking, the extensive research on the broader class of 2,5-disubstituted oxazoles provides a strong rationale for its investigation as a potential therapeutic agent. The proposed evaluation framework, encompassing cytotoxicity, anti-inflammatory, and antioxidant assays, offers a systematic approach to characterizing its biological profile. The comparative data from structurally related compounds suggest that this molecule could exhibit potent activity in one or more of these areas.

Future research should focus on the synthesis and subsequent in vitro screening of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole as outlined in this guide. Promising results from these initial assays would warrant further investigation into its mechanism of action, structure-activity relationships (SAR), and in vivo efficacy in relevant disease models. The insights gained from such studies will be crucial in determining the ultimate therapeutic value of this and other novel oxazole derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives.
  • Ratcliffe, P., et al. (2011). Discovery of potent, soluble and orally active TRPV1 antagonists. Structure-activity relationships of a series of isoxazoles. Bioorganic & Medicinal Chemistry Letters, 21(15), 4652-4657.
  • Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • Voight, E. A., et al. (2010). Synthesis of oxazolo[4,5-c]quinoline TRPV1 antagonists. The Journal of Organic Chemistry, 75(24), 8713-8715.
  • (Publication details not fully available). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
  • (Publication details not fully available). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
  • (Publication details not fully available). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles.
  • (Publication details not fully available). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
  • (Publication details not fully available). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles.
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  • Severin, O. O., et al. (n.d.).
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  • Kumari, N., & Wakode, S. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
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  • (Publication details not fully available). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus).
  • (Publication details not fully available). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Semantic Scholar.
  • (Publication details not fully available). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega.
  • Neha, K., & Wakode, S. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities.
  • (Publication details not fully available). Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design. PubMed.
  • (Publication details not fully available). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
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  • Fatahala, S. S., et al. (2024). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in advanced sciences and technology, 1.
  • (Publication details not fully available). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS.
  • (Publication details not fully available). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI.
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  • (Publication details not fully available). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
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  • (Publication details not fully available). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a non-negotiable aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, practical framework for the proper disposal of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety and compliance is as integral as our commitment to scientific advancement.

Hazard Assessment and Waste Classification: The First Critical Step

Before disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole was not available, data from structurally similar brominated oxazole compounds indicate that it should be handled as a hazardous substance.

  • Likely Hazards: Based on analogous compounds, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2].

  • Regulatory Classification: The key feature for disposal is the bromine atom attached to the oxazole ring system. This classifies the molecule as a halogenated organic compound [3][4]. This classification is critical because the U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of halogenated organics due to their potential to form harmful byproducts during incineration if not handled correctly[3][5][6].

Therefore, any waste containing 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole, including pure compound, solutions, or contaminated materials, must be treated as hazardous waste .

The Regulatory Landscape: EPA and OSHA Compliance

Two primary federal agencies govern the disposal of this chemical waste in the United States:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal[7]. This "cradle-to-grave" oversight ensures that chemical waste is managed safely and effectively.

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the handling of hazardous materials and emergency preparedness under its Hazardous Waste Operations and Emergency Response (HAZWOPER) standard[8][9][10].

Adherence to the procedures outlined below will support compliance with both EPA and OSHA requirements.

Core Principles of Halogenated Waste Disposal

Understanding the "why" behind these procedures ensures they are followed correctly and consistently.

  • Segregation is Non-Negotiable: Halogenated and non-halogenated organic waste streams are disposed of via different methods. Non-halogenated solvents can often be recycled as fuel additives, while halogenated wastes typically require high-temperature incineration with special scrubbers to neutralize the acidic gases (like hydrogen bromide) produced[3]. Mixing these streams contaminates the entire batch, significantly increasing disposal costs and complexity[3].

  • Proper Containment Prevents Exposure: Using a designated, chemically compatible, and properly sealed container is an EPA requirement[11]. It prevents spills and limits the release of fugitive emissions, protecting both laboratory personnel and air quality[11].

  • Accurate Labeling is a Legal Requirement: Clear, detailed labels are essential for the safety of everyone who will handle the container, from lab personnel to the final disposal facility staff. The EPA and Department of Transportation (DOT) have strict labeling requirements for transporting hazardous waste[7][11][12].

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a direct workflow for managing waste containing 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

Step 1: Preparation and Personal Protective Equipment (PPE)

  • Action: Before handling the waste, don appropriate PPE.

  • Details: This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[1][13][14]. Work should be performed in a well-ventilated area, preferably within a chemical fume hood[2].

  • Rationale: This minimizes the risk of personal exposure via skin contact, eye splashes, or inhalation of any vapors or dust.

Step 2: Waste Collection and Segregation

  • Action: Collect all waste materials containing 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole in a designated hazardous waste container.

  • Details: Use a container specifically labeled for "Halogenated Organic Waste" [4]. This includes residual powder, solutions, and contaminated items like pipette tips or weigh boats. Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes)[3][4].

  • Rationale: As established, proper segregation is the most critical step for ensuring cost-effective and environmentally sound disposal.

Step 3: Container Management and Labeling

  • Action: Securely close the waste container and apply a completed hazardous waste tag.

  • Details: The container must have a tight-fitting screw-top cap and be kept closed at all times except when waste is being added[11][12]. The label must include:

    • The words "Hazardous Waste"[7][11][12].

    • The full, unabbreviated chemical name: "5-Bromo-2-[p-(tert-butyl)phenyl]oxazole" and any other components in the mixture, with percentages or volumes[7][12].

    • The date accumulation started[7][11].

    • The name of the Principal Investigator and the laboratory location[7].

    • Appropriate hazard pictograms (e.g., irritant, harmful).

  • Rationale: A closed and accurately labeled container prevents accidental spills and provides essential safety and compliance information for all handlers.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container at or near the point of generation.

  • Details: This designated location is known as a Satellite Accumulation Area (SAA)[12]. The area should be under the control of the laboratory personnel generating the waste. Ensure it is segregated from incompatible materials, such as strong oxidizing agents or bases[1][12].

  • Rationale: The SAA framework allows for the safe, short-term collection of waste in the lab before it is moved to a central storage facility, minimizing the movement of hazardous materials.

Step 5: Arranging for Final Disposal

  • Action: When the container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office[12].

  • Details: Follow your institution's specific procedures for waste pickup. Do not dispose of this chemical down the drain or in the regular trash under any circumstances[7][13]. All disposal must be managed through a licensed hazardous waste facility[13].

  • Rationale: Final disposal is a highly regulated process that must be handled by trained professionals to ensure compliance with federal, state, and local laws[14].

Data Summary and Workflow Visualization

For quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Waste; Halogenated Organic CompoundPresence of a carbon-bromine bond necessitates specific disposal pathways under EPA regulations.[3][4][5]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin, eye, and clothing contamination.[1][13]
Container Type Chemically compatible (e.g., glass or polyethylene) with a screw-top cap.Prevents leaks, spills, and fugitive emissions.[7][11][12]
Waste Segregation MUST be kept separate from non-halogenated organic waste.Halogenated waste requires incineration; mixing contaminates other waste streams.[3][4]
Storage Incompatibilities Strong oxidizing agents, strong bases.Reduces the risk of hazardous chemical reactions in the waste container.[1]
Disposal Method Via a licensed hazardous waste disposal vendor; typically high-temperature incineration.Prohibited from landfill or sewer disposal.[3][7][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for correctly segregating and handling this chemical waste.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Preparation & Disposal Start Generate Waste Containing 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole Classify Is the waste a halogenated organic compound? Start->Classify Halogenated Collect in 'Halogenated Organic Waste' Container Classify->Halogenated Yes NonHalogenated Use 'Non-Halogenated Waste' Container (Not for this compound) Classify->NonHalogenated No Label Label Container with Full Chemical Name, Date & Hazards Halogenated->Label Store Store in SAA Label->Store Pickup Request EHS Pickup for Final Disposal Store->Pickup

Caption: Waste Disposal Workflow for 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole.

Conclusion

The proper disposal of 5-Bromo-2-[p-(tert-butyl)phenyl]oxazole is a straightforward process when guided by the foundational principles of waste classification, segregation, and regulatory compliance. By treating this compound as a halogenated hazardous waste and following the detailed SOP, researchers can ensure a safe laboratory environment and uphold their professional responsibility to environmental stewardship. Always consult your institution's specific EHS guidelines, as they may include additional local or state requirements.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Aces.[Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound. California Code of Regulations - Westlaw. [Link]

  • EPA rules cover handling, managing and storing hazardous wastes. ISHN. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Hazardous Chemical Handling Procedures. Bowie State University. [Link]

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